molecular formula C11H10O2S B2960894 Ethyl 1-benzothiophene-3-carboxylate CAS No. 19156-49-1

Ethyl 1-benzothiophene-3-carboxylate

Cat. No.: B2960894
CAS No.: 19156-49-1
M. Wt: 206.26
InChI Key: AYWFFQGZZINDPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-benzothiophene-3-carboxylate (CAS 19156-49-1) is a high-purity organic building block with the molecular formula C11H10O2S and a molecular weight of 206.26 g/mol . This compound serves as a versatile precursor in medicinal chemistry and pharmaceutical research, particularly in the synthesis of novel therapeutic agents. Recent scientific investigations have demonstrated that derivatives of benzo[b]thiophene-3-carboxylate are valuable in the development of anticancer compounds, showing promising activity in inhibiting the RhoA/ROCK pathway, which is a crucial target for suppressing tumour growth and metastasis . The ethyl ester group provides a reactive handle for further synthetic modification, making this compound an essential intermediate for researchers constructing targeted libraries of molecules for biological evaluation. It is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2S/c1-2-13-11(12)9-7-14-10-6-4-3-5-8(9)10/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYWFFQGZZINDPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Ethyl 1-Benzothiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and spectral properties of Ethyl 1-benzothiophene-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document moves beyond a simple datasheet to offer insights into the experimental context and practical implications of these properties, empowering researchers to better utilize this versatile molecule in their work. The benzothiophene core is a key pharmacophore found in numerous bioactive compounds, making a thorough understanding of its derivatives essential for rational drug design and development.[1][2]

Core Molecular and Physical Characteristics

PropertyValue/DescriptionSource/Rationale
Molecular Formula C₁₁H₁₀O₂SCalculated
Molecular Weight 206.26 g/mol Calculated
CAS Number Not definitively assigned for the unsubstituted form. The 2-amino derivative is 7311-95-7.[3]
Appearance Expected to be a yellow oil or low-melting solid.Based on analogs like ethyl 2-phenylbenzo[b]thiophene-3-carboxylate, which is a yellow oil.[4][5]
Melting Point Not available. Likely a low-melting solid.
Boiling Point Not available.
Density Not available.
Solubility Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and alcohols.Based on the general solubility of similar organic esters.

Expert Insight: The lack of a specific CAS number for the unsubstituted ethyl ester in major databases suggests it may be more commonly synthesized and used as an intermediate in a multi-step sequence rather than being an isolated, commercially available starting material. Researchers should anticipate the need for synthesis and full characterization.

Spectroscopic and Analytical Profile

Spectroscopic analysis is indispensable for confirming the identity and purity of a synthesized compound. The following sections detail the expected spectral characteristics of this compound based on data from closely related structures and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules.

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzothiophene ring system and the ethyl ester group.

  • Aromatic Region (approx. 7.2-8.5 ppm): Four protons on the benzene ring will appear as a complex multiplet. A distinct singlet for the proton at the 2-position of the thiophene ring is also anticipated.

  • Ethyl Group: A quartet corresponding to the methylene protons (-CH₂-) adjacent to the ester oxygen (approx. 4.2-4.4 ppm) and a triplet for the terminal methyl protons (-CH₃) (approx. 1.2-1.4 ppm) are expected.

¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms.

  • Carbonyl Carbon: A signal in the range of 160-170 ppm is characteristic of an ester carbonyl group.

  • Aromatic Carbons: Multiple signals in the aromatic region (approx. 120-140 ppm) will correspond to the carbons of the benzothiophene core.

  • Ethyl Group Carbons: A signal for the methylene carbon (-CH₂-) around 60 ppm and a signal for the methyl carbon (-CH₃) around 14 ppm are expected.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is predicted to exhibit the following key absorption bands:

  • C=O Stretch (Ester): A strong, sharp absorption band around 1710-1730 cm⁻¹. This is a characteristic peak for the carbonyl group of an ester.

  • C-O Stretch (Ester): An absorption in the region of 1200-1300 cm⁻¹.

  • Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

  • Aromatic C=C Stretch: Absorptions in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the electron ionization (EI) mass spectrum is expected to show:

  • Molecular Ion Peak (M⁺): A prominent peak at m/z = 206, corresponding to the molecular weight of the compound.

  • Key Fragmentation Peaks: Loss of the ethoxy group (-OC₂H₅) to give a fragment at m/z = 161, and loss of the entire ester group (-COOC₂H₅) leading to a fragment at m/z = 133.

Synthesis and Reactivity

The primary route to this compound is through the esterification of 1-benzothiophene-3-carboxylic acid.

Experimental Protocol: Fischer Esterification of 1-Benzothiophene-3-carboxylic Acid

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

  • 1-Benzothiophene-3-carboxylic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 1-benzothiophene-3-carboxylic acid (1.0 equivalent) in an excess of anhydrous ethanol, add a catalytic amount of concentrated sulfuric acid (typically 2-3 drops).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by column chromatography on silica gel if necessary.

Causality Behind Experimental Choices:

  • Excess Ethanol: Using ethanol as the solvent drives the equilibrium of the Fischer esterification towards the product side, maximizing the yield.

  • Sulfuric Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol.

  • Aqueous Workup: The washing steps are crucial for removing the acid catalyst, unreacted carboxylic acid, and any water-soluble byproducts. The sodium bicarbonate wash specifically neutralizes the acidic components.

Significance in Drug Discovery and Development

The benzothiophene scaffold is a privileged structure in medicinal chemistry, appearing in a number of approved drugs and clinical candidates.[1][2] Derivatives of 1-benzothiophene-3-carboxylic acid have been investigated for a wide range of biological activities, including as anticancer agents.[6] The ethyl ester functional group can serve as a handle for further chemical modification, allowing for the synthesis of diverse libraries of compounds for biological screening. It can also act as a prodrug moiety, which can be hydrolyzed in vivo to release the active carboxylic acid.

Conclusion

This technical guide has provided a detailed overview of the physical and spectral properties of this compound. While some of the specific physical constants for the unsubstituted molecule are not widely reported, a strong predictive understanding can be gained from related structures. The provided experimental protocol for its synthesis offers a practical starting point for researchers. The established importance of the benzothiophene core in medicinal chemistry underscores the value of this and related compounds in the ongoing quest for new therapeutic agents.

References

  • PubChem. Ethyl 2-amino-1-benzothiophene-3-carboxylate. National Center for Biotechnology Information. [Link]

  • Pathak, S., Singh, A. P., Sharma, R., & Pandey, R. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry, 20(9), 839-854.
  • Tikhomirov, A., & Litvinova, V. A. (2021). New methods for synthesis of 1-benzothiophene-3-carboxylic acid derivatives (microreview). Chemistry of Heterocyclic Compounds, 57(3), 267-269.
  • Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2390911.
  • Mancuso, R., Cuglietta, S., Strangis, R., & Gabriele, B. (2022). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. The Journal of Organic Chemistry, 87(8), 5180-5191.
  • Bonjouklian, R. (1985). A direct synthesis of benzothiophene-3-carboxylic acid.
  • Royal Society of Chemistry. (2020).
  • Mancuso, R., Cuglietta, S., Strangis, R., & Gabriele, B. (2022). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization. The Journal of Organic Chemistry, 87(8), 5180-5191.
  • Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences and Research, 15(6), 2329-2342.
  • Organic Chemistry Portal. Benzothiophene synthesis. [Link]

  • University of Wisconsin-Madison. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

  • ChemSynthesis. ethyl 1-benzothiophene-2-carboxylate. [Link]

  • Google Patents.
  • A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. Green Chemistry, 18(19), 5249-5253.
  • MDPI. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. [Link]

  • CAS Common Chemistry. 1-Cyclopentyl-4-nitrosopiperazine. [Link]

  • ResearchGate. 1 H NMR (500 MHz) spectrum of ethyl 2-benzoyl-1-cyano-3-(4methylphenyl)-cyclopropane carboxylate. [Link]

  • Spectra Problem #7 Solution. [Link]

Sources

Definitive Guide to the Structural Elucidation of Ethyl 1-benzothiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacological Relevance[1][2][3]

Ethyl 1-benzothiophene-3-carboxylate (CAS: 39616-93-6) represents a critical pharmacophore in modern medicinal chemistry. Unlike its thermodynamically favored 2-carboxylate isomer, the 3-carboxylate scaffold is a pivotal intermediate in the synthesis of Selective Estrogen Receptor Modulators (SERMs) similar to Raloxifene, and recent studies have identified its derivatives as potent inhibitors of the RhoA/ROCK pathway in metastatic cancer [1][2].

Precise structural elucidation is paramount because the synthetic pathways for benzothiophenes—specifically the Gewald reaction or oxidative cyclizations—can yield mixtures of 2- and 3-substituted isomers. Misidentification of the ester position leads to costly failures in Structure-Activity Relationship (SAR) studies. This guide provides a self-validating protocol to unambiguously confirm the 3-carboxylate structure.

Synthetic Context & Sample Origin

To understand the impurities and isomers likely to be present, one must recognize the synthesis method. The most robust modern route involves the Palladium-Iodide-Catalyzed Oxidative Carbonylation of 2-(methylthio)phenylacetylenes.

  • Reaction: Oxidative cyclization-alkoxycarbonylation.[1]

  • Key Advantage: High regioselectivity for the 3-ester.

  • Common Contaminant: Traces of the 2-isomer or acyclic oxidative byproducts.

Protocol Note: Before elucidation, ensure the sample is purified via silica gel chromatography (Hexane:EtOAc gradient) to >98% purity by HPLC.

Spectroscopic Characterization Strategy

The core challenge is distinguishing the this compound from the 2-carboxylate isomer. Both have identical molecular weights and similar functional groups. The differentiation relies on the chemical environment of the lone thiophene proton.

Nuclear Magnetic Resonance (NMR) Elucidation

The definitive proof of structure lies in the


 and 

NMR data, specifically the chemical shift and coupling of the proton at position 2 (H-2).
Quantitative NMR Data Table (CDCl

, 500 MHz)
PositionNucleusShift (

, ppm)
MultiplicityCoupling (

, Hz)
Assignment Logic
2

8.31 – 8.37 Singlet (s) -Diagnostic Peak. Deshielded by S and

-ester.
4

8.30 – 8.60Doublet (d)8.0Peri-proton, deshielded by Carbonyl anisotropy.
7

7.80 – 7.88Doublet (d)8.0Typical aromatic.
5, 6

7.30 – 7.50Multiplet (m)-Overlapping aromatic signals.[2]


4.30 – 4.45Quartet (q)7.1Ester methylene.


1.40 – 1.46Triplet (t)7.1Ester methyl.
C=O

162.7 – 164.6 --Ester Carbonyl.
C-2

138.5 – 140.1 --High shift due to S-C=C connectivity.
The "Smoking Gun": H-2 vs. H-3
  • 3-Carboxylate (Target): The proton is at C-2 . It appears as a sharp singlet at ~8.35 ppm . It is significantly deshielded because it is directly attached to the carbon adjacent to the sulfur atom and is beta to the ester carbonyl.

  • 2-Carboxylate (Isomer): The proton is at C-3 . It typically appears upfield relative to the 3-isomer (around ~8.0 ppm ) and may show long-range coupling to the benzene ring protons.

2D NMR Connectivity (HMBC & NOESY)

To validate the assignment without relying solely on chemical shifts, run the following 2D experiments:

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Look for a correlation between the H-2 singlet and the Quaternary Carbon C-3 (which bears the ester).

    • Crucially, the H-2 proton should show a strong 3-bond correlation (

      
      ) to the Carbonyl Carbon (C=O) .
      
    • Logic: In the 2-carboxylate isomer, the H-3 proton would show a correlation to the C-2 carbon (bearing the ester), but the magnetic environment of the quaternary carbons differs significantly.

  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Target: Ethyl group protons (

      
      ).
      
    • Observation: In the 3-carboxylate , the ethyl group is spatially distant from the H-2 proton. However, you may see NOE enhancement between the ethyl group and the H-4 (peri-proton) of the benzene ring due to the preferred conformation of the ester group.

    • Contrast: In the 2-carboxylate , the ester is far from H-4.

Visualization of Elucidation Logic

The following diagram illustrates the decision tree for confirming the structure based on spectral data.

ElucidationLogic Start Unknown Benzothiophene Ester H1_NMR 1H NMR (CDCl3) Start->H1_NMR Singlet_Check Identify Thiophene Singlet H1_NMR->Singlet_Check Shift_High Shift > 8.3 ppm (Deshielded) Singlet_Check->Shift_High H-2 Candidate Shift_Low Shift < 8.1 ppm Singlet_Check->Shift_Low H-3 Candidate HMBC_Test Run HMBC Experiment Shift_High->HMBC_Test Result_2 ISOMER: Ethyl 1-benzothiophene-2-carboxylate Shift_Low->Result_2 Correlation Proton correlates to C=O (3-bond)? HMBC_Test->Correlation Result_3 CONFIRMED: This compound Correlation->Result_3 Yes (H-2 to C=O) Correlation->Result_2 No / Different Pattern

Caption: Logical workflow for distinguishing the 3-carboxylate from the 2-carboxylate isomer using NMR markers.

Crystallography Protocol (The Gold Standard)

While NMR is sufficient for routine purity checks, X-ray crystallography provides absolute structural certainty, particularly for analyzing intermolecular packing which influences solubility and bioavailability.

Crystallization Protocol:

  • Solvent System: Slow evaporation is preferred over vapor diffusion for this ester. Use Hexane:Dichloromethane (8:2) .

  • Procedure: Dissolve 20 mg of the ester in minimal DCM (0.5 mL). Add Hexane (2 mL) slowly. Cover the vial with parafilm, poke 3 small holes, and store at 4°C in a vibration-free environment.

  • Expected Morphology: Colorless prisms or plates.

  • Key Structural Feature: Look for

    
    -
    
    
    
    stacking interactions between the benzothiophene cores, with the ethyl ester tail projecting out, disrupting perfect planarity.

Mass Spectrometry & Quality Control

For release in biological assays, the compound must pass the following QC criteria:

  • HRMS (ESI+):

    • Calculated

      
       (for methyl ester analog, adjust for ethyl: 
      
      
      
      ).
    • Correction: Formula for Ethyl ester is

      
      .
      
    • Exact Mass: 206.04 (Parent).

    • Fragmentation: Expect loss of ethoxy group

      
      .
      
  • Purity: >98% by HPLC (UV @ 254 nm).

References

  • Mancuso, R., et al. (2022).[3] Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions.[1] The Journal of Organic Chemistry, 87(9), 5180–5186.[1] [Link]

  • Liang, J., et al. (2024).[4] Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1).[4] [Link]

  • Wable, J. B., et al. (2024).[5] Synthesis, Properties, and Biological Applications of Benzothiophene. In S-Heterocycles: Retrospect, Prospects, and Biological Applications. Royal Society of Chemistry.[5] [Link][5]

Sources

1H NMR and 13C NMR spectra of Ethyl 1-benzothiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of Ethyl 1-Benzothiophene-3-carboxylate

For researchers and scientists engaged in drug development and synthetic chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure elucidation. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, a representative member of the medicinally significant benzothiophene class of heterocyclic compounds. Our approach moves beyond simple data reporting to explain the causal relationships between the molecule's structure and its spectral features, offering field-proven insights for confident structural assignment.

Molecular Structure and NMR Assignment Framework

The structural features of this compound give rise to a distinct and interpretable NMR fingerprint. The molecule consists of a bicyclic benzothiophene core, with a benzene ring fused to a thiophene ring, and an ethyl carboxylate substituent at the C3 position. To facilitate a clear discussion, the atoms are numbered as shown below.

Diagram 1: Molecular Structure and Atom Numbering

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh Sample (5-10 mg) prep2 Dissolve in CDCl3 with TMS prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Insert Sample & Lock prep3->acq1 acq2 Shim Magnetic Field acq1->acq2 acq3 Acquire 1H & 13C FIDs acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Reference to TMS (0 ppm) proc2->proc3 proc4 Integrate (1H) & Analyze proc3->proc4

Trustworthiness: A Self-Validating System with 2D NMR

While 1D NMR provides a wealth of information, a truly rigorous structural proof relies on a self-validating system of experiments. Two-dimensional (2D) NMR techniques are essential for this purpose, as they reveal correlations between nuclei, confirming the assignments made from 1D spectra.

  • COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment would show cross-peaks connecting coupled protons. For this compound, a COSY spectrum would definitively link the quartet at ~δ 4.23 ppm to the triplet at ~δ 1.12 ppm, confirming their adjacency in the ethyl group. It would also help trace the connectivity between H4, H5, H6, and H7. * HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to. An HSQC would unambiguously assign each protonated carbon by linking, for example, the proton signal at ~δ 4.23 ppm to the carbon signal at ~δ 60.6 ppm. * HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons over two or three bonds. This is crucial for assigning quaternary carbons and piecing the molecular fragments together. Key expected correlations would include:

    • A cross-peak between the methylene protons (H9) and the carbonyl carbon (C8).

    • Correlations between the aromatic protons (H2, H4) and the carbonyl carbon (C8).

    • Correlations between H2 and the bridgehead carbons (C3a, C7a).

By using this suite of 1D and 2D experiments, the proposed structure is not merely inferred but is validated by a network of interconnected experimental evidence, ensuring the highest level of scientific trustworthiness.

References

  • Kiezel, L., Liszka, M., & Rutkowski, M. (1979). Carbon-13 Magnetic Resonance Spectra of Benzothiophene and Dibenzothiophene. Spectroscopy Letters, 12(1), 45-53. [Link]

  • Sharma, D., Narasimhan, B., Kumar, P., & Judge, V. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. Journal of Chemical and Pharmaceutical Sciences, 7(3), 220-226. [Link]

  • Barbera, G., Chiacchio, M. A., et al. (2022). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. The Journal of Organic Chemistry, 87(11), 7384–7393. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for a related study. [Link]

  • Chapman, N. B., Clarke, K., & Sharma, K. S. (1971). The proton magnetic resonance spectra of some benzo[b]thiophen derivatives. Journal of the Chemical Society C: Organic, 915-919. [Link]

  • LibreTexts Chemistry. (2023). 29.10: ¹³C NMR Spectroscopy. [Link]

  • Abraham, R. J., & Thomas, W. A. (2010). ¹H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 48(1), S36-S45. [Link]

  • CSIR NET LIFE SCIENCE COACHING. (2025). C4H8O2 Proton NMR Explained. [Link]

  • LibreTexts Chemistry. (2024). 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • AZoM. (2015). Using Proton NMR Spectroscopy for the Identification of the Isomers of Ethyl Acetate, Butyric Acid and Isobutyric Acid. [Link]

  • Doc Brown's Chemistry. (n.d.). Interpreting the Carbon-13 NMR spectrum of ethyl ethanoate. [Link]

  • LibreTexts Chemistry. (2023). 6.3: Characteristics of C-13 NMR Spectroscopy. [Link]

  • University of Calgary. (n.d.). 13-C NMR Chemical Shift Table. [Link]

Comprehensive Mass Spectrometry Profiling of Ethyl 1-benzothiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5]

Ethyl 1-benzothiophene-3-carboxylate (CAS: 18450-42-5) is a critical heterocyclic scaffold in drug discovery, serving as a precursor for antimicrobial, anti-inflammatory, and anticancer agents. Its structural rigidity and lipophilicity make it an ideal pharmacophore, but these same properties present specific challenges in analytical characterization.

This guide provides an authoritative breakdown of the mass spectrometric (MS) behavior of this molecule. We synthesize data from Electron Ionization (EI) for structural elucidation and Electrospray Ionization (ESI) for quantitative bioanalysis, offering a self-validating protocol for identification and purity assessment.

Physicochemical Profile
ParameterValueRelevance to MS
Formula

Defines exact mass and isotopic envelope.
Exact Mass 206.0402 DaTarget for High-Resolution MS (HRMS).
LogP ~3.5Indicates high retention on C18 columns; requires organic-rich gradients.
Boiling Point ~315 °CSuitable for GC-MS analysis without derivatization.

Electron Ionization (EI) Mass Spectrometry: Fragmentation Mechanics

In Gas Chromatography-Mass Spectrometry (GC-MS), this compound exhibits a distinct fragmentation pattern characteristic of aromatic ethyl esters. The stability of the benzothiophene core results in a resilient molecular ion (


).
The Molecular Ion and Isotopic Pattern
  • 
     (m/z 206):  The molecular ion is prominent due to the aromatic stabilization of the radical cation.
    
  • Isotopic Signature (

    
    ):  The presence of a single Sulfur atom introduces a diagnostic 
    
    
    
    peak at m/z 208 with an approximate relative abundance of 4.4%. This is a critical "fingerprint" for validating the sulfur core against non-sulfur impurities.
Primary Fragmentation Pathways

The fragmentation is driven by the ester functionality attached to the aromatic ring.

  • 
    -Cleavage (Formation of Acylium Ion): 
    The most dominant pathway involves the homolytic cleavage of the ethoxy group (
    
    
    
    ). This generates the stable benzothiophene-3-acylium ion.
    • Transition:

      
       (Base Peak candidate)
      
  • Decarbonylation (Aryl Cation Formation): The acylium ion (m/z 161) subsequently loses carbon monoxide (CO) to form the benzothiophene cation.

    • Transition:

      
      
      
  • McLafferty Rearrangement (Minor): While less favored than in aliphatic esters, a hydrogen transfer from the ethyl group can lead to the loss of ethylene (

    
    ), forming the carboxylic acid radical cation.
    
    • Transition:

      
      
      
Visualization of Fragmentation Logic

Fragmentation M Molecular Ion (M+) m/z 206 [C11H10O2S]+. Acylium Acylium Ion m/z 161 [C9H5OS]+ M->Acylium - OEt (45 Da) (alpha-cleavage) Acid Acid Radical Cation m/z 178 [C9H6O2S]+. M->Acid - C2H4 (28 Da) (McLafferty) Aryl Benzothiophene Cation m/z 133 [C8H5S]+ Acylium->Aryl - CO (28 Da) (Decarbonylation) Thiop Thio-benzyne Fragment m/z 89 [C7H5]+ Aryl->Thiop - CS (44 Da) (Ring degradation)

Figure 1: Proposed EI fragmentation pathway for this compound. The formation of the acylium ion (m/z 161) is the thermodynamically favored primary event.

Electrospray Ionization (ESI) & LC-MS/MS Protocols

For biological matrices or trace impurity analysis, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.

Ionization Characteristics
  • Mode: Positive Ion Mode (

    
    ) is preferred due to the basicity of the carbonyl oxygen and the thiophene ring's electron density.
    
  • Adducts:

    • 
      : m/z 207.05  (Primary quantitation ion).
      
    • 
      : m/z 229.03  (Common in high-salt mobile phases).
      
    • 
      : m/z 224.08  (If ammonium buffers are used).
      
Validated LC-MS/MS Method Parameters

To ensure reproducibility, the following parameters are recommended based on the lipophilic nature of the analyte.

ParameterSetting / DescriptionRationale
Column C18 Core-Shell (e.g., Kinetex 2.6µm), 100 x 2.1 mmCore-shell technology provides high peak capacity for separating isomers.
Mobile Phase A 0.1% Formic Acid in WaterProton source for efficient ionization (

).
Mobile Phase B Acetonitrile (MeCN)Stronger elution strength than MeOH for benzothiophenes.
Gradient 50% B to 95% B over 5 minHigh starting %B required due to high LogP (~3.5).
Flow Rate 0.4 mL/minOptimal for ESI desolvation efficiency.
MRM Transition 1 207.0

161.0
Quantifier. Loss of Ethanol (

). High specificity.
MRM Transition 2 207.0

133.0
Qualifier. Loss of

. Confirms core structure.
Analytical Workflow Diagram

LCMS_Workflow Sample Sample Preparation (MeCN Extraction) LC UHPLC Separation (C18, 0.4 mL/min) Sample->LC ESI ESI Source (+) (3.5 kV, 350°C) LC->ESI Q1 Q1 Filter (m/z 207.0) ESI->Q1 CID Collision Cell (N2 Gas, 20-30 eV) Q1->CID Q3 Q3 Detection (m/z 161.0 / 133.0) CID->Q3

Figure 2: LC-MS/MS workflow for the targeted quantification of this compound.

Impurity Profiling & Synthesis Verification

In drug development, verifying the purity of the starting scaffold is paramount. The synthesis of this compound often involves Palladium-catalyzed oxidative carbonylation [1].

Common Impurities and MS Signatures

When analyzing raw material, look for these specific byproducts:

  • Benzothiophene-3-carboxylic Acid (Hydrolysis Product):

    • Origin: Moisture exposure or incomplete esterification.

    • MS Shift:

      
       178 (EI) or 
      
      
      
      179 (ESI).
    • Detection: Elutes earlier than the ethyl ester on Reverse Phase (RP) columns.

  • Mthis compound (Transesterification):

    • Origin: Use of methanol in synthesis or workup.

    • MS Shift:

      
       192 (EI).
      
    • Differentiation: Mass difference of 14 Da (

      
      ).
      
  • Palladium-Complex Residues:

    • Origin: Catalyst carryover (e.g.,

      
      ).
      
    • MS Signature: Distinctive isotope pattern of Palladium (multiple isotopes) in the high mass region, often observed as adducts.

References

  • Gabriele, B., et al. (2011). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. The Journal of Organic Chemistry.

  • NIST Mass Spectrometry Data Center. Mass Spectrum of Related Benzothiophenes (3-Ethyldibenzothiophene). National Institute of Standards and Technology.[1]

  • Gentile, G., et al. (2011).[2] Ethyl 2-Aminothiophene-3-Carboxylates in the Synthesis of Isomeric Thienopyridines. Bioorganic & Medicinal Chemistry Letters.

  • Reepmeyer, J. C., & Woodruff, J. T. (2007).[3] Use of liquid chromatography–mass spectrometry and a chemical cleavage reaction for the structure elucidation of a new sildenafil analogue. Journal of Pharmaceutical and Biomedical Analysis.

Sources

Molecular weight and formula of Ethyl 1-benzothiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Ethyl 1-Benzothiophene-3-carboxylate: Synthesis, Characterization, and Applications for Researchers and Drug Development Professionals

The benzothiophene scaffold is a prominent heterocyclic aromatic compound, consisting of a benzene ring fused to a thiophene ring.[1] This core structure is of significant interest in medicinal chemistry and drug development due to its versatile pharmacological properties.[2] Derivatives of benzothiophene have demonstrated a wide spectrum of biological activities, including roles as anticancer agents, kinase inhibitors, and anti-inflammatory molecules.[3][4] this compound, as a key derivative, serves as a crucial intermediate for the synthesis of more complex, biologically active compounds. This guide provides a comprehensive overview of its physicochemical properties, synthesis, spectroscopic characterization, and applications, tailored for researchers and scientists in the field.

Physicochemical Properties

This compound is an ester derivative of 1-benzothiophene-3-carboxylic acid. While extensive database entries for the unsubstituted ethyl ester are sparse, its core properties can be reliably derived from its parent acid and related structures. The parent acid, 1-benzothiophene-3-carboxylic acid, has a molecular formula of C₉H₆O₂S and a molecular weight of 178.21 g/mol . Based on this, the properties of the ethyl ester are calculated and summarized below.

PropertyValueSource/Method
Molecular Formula C₁₁H₁₀O₂SCalculated
Molecular Weight 206.26 g/mol Calculated
IUPAC Name This compound-
Parent Compound 1-Benzothiophene (Thianaphthene)[1]
Appearance Yellow Oil (typical for related esters)[5]

Synthesis Methodology: Palladium-Catalyzed Oxidative Cyclization

The synthesis of benzothiophene-3-carboxylic esters can be efficiently achieved through a palladium iodide-catalyzed oxidative cyclization, deprotection, and alkoxycarbonylation sequence. This modern approach offers high yields and is compatible with a variety of functional groups.[5] The causality behind this experimental choice lies in the efficiency of the palladium catalyst to facilitate an intramolecular S-cyclization followed by carbon monoxide insertion, which is a robust method for constructing the benzothiophene core and introducing the carboxylate group in a single operational sequence.[6]

General Experimental Protocol

The following protocol is adapted from the general procedure for the synthesis of benzo[b]thiophene-3-carboxylic esters as described by Bartoletti et al. (2022).[5] This self-validating system relies on the precise control of catalyst loading, pressure, and temperature to ensure reproducible and high-yield synthesis.

Step-by-Step Methodology:

  • Reactor Charging: In a 250 mL stainless-steel autoclave, add the starting substrate, a 2-(alkynyl)phenyl sulfide derivative (0.30 mmol), Palladium(II) iodide (PdI₂, 5.4 mg, 0.015 mmol, 5 mol%), and Potassium iodide (KI, 125 mg, 0.75 mmol, 2.5 equiv).

  • Solvent Addition: Add anhydrous ethanol (15 mL) to the autoclave. Ethanol acts as both the solvent and the nucleophile for the esterification step.

  • Pressurization: Seal the autoclave and, while stirring the mixture, pressurize it with carbon monoxide (CO) to 32 atm, followed by the addition of air to reach a total pressure of 40 atm.

  • Reaction: Heat the reaction mixture to 80 °C and maintain stirring for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: After 24 hours, cool the autoclave to room temperature, carefully degas it, and open it.

  • Purification: Evaporate the solvent under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate mixtures) to yield the pure this compound derivative.

Synthesis Workflow Diagram

The diagram below illustrates the key steps in the palladium-catalyzed synthesis of this compound derivatives.

Synthesis_Workflow cluster_prep Reactor Preparation cluster_reaction Reaction Conditions cluster_workup Product Isolation Start Charge Autoclave with: - Substrate (2-(alkynyl)phenyl sulfide) - PdI₂ (Catalyst) - KI (Co-catalyst) Solvent Add Anhydrous Ethanol (Solvent & Reagent) Start->Solvent Pressurize Pressurize with CO (32 atm) and Air (to 40 atm) Solvent->Pressurize Heat Heat to 80 °C Stir for 24h Pressurize->Heat Cooldown Cool & Degas Autoclave Heat->Cooldown Evaporate Solvent Evaporation Cooldown->Evaporate Purify Column Chromatography Evaporate->Purify Product Pure this compound Purify->Product

Caption: Palladium-catalyzed synthesis workflow.

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques. Below is a summary of the expected data, with specific examples drawn from the closely related compound, ethyl 2-phenylbenzo[b]thiophene-3-carboxylate, as reported in the literature.[7]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Aromatic Protons: The protons on the benzothiophene ring system typically appear in the downfield region of the spectrum, usually between δ 7.0 and 8.5 ppm.[7] The exact chemical shifts and coupling constants depend on the substitution pattern. For a 3-carboxylate, the proton at the 2-position, if present, would appear as a singlet. The protons on the fused benzene ring will show characteristic doublet and multiplet patterns.

  • Ethyl Group Protons: The ethyl ester group gives two distinct signals: a quartet (q) around δ 4.1-4.4 ppm corresponding to the -OCH₂- protons, and a triplet (t) around δ 1.1-1.4 ppm for the -CH₃ protons, with a typical coupling constant (J) of ~7.1 Hz.[7]

Example Data (Ethyl 2-phenylbenzo[b]thiophene-3-carboxylate): ¹H NMR (500 MHz, CDCl₃): δ 8.35 (d, J = 8.1 Hz, 1H), 7.81 (d, J = 8.1 Hz, 1H), 7.53–7.36 (m, 7H), 4.23 (q, J = 7.1 Hz, 2H), 1.12 (t, J = 7.1 Hz, 3H).[7]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Carbonyl Carbon: The ester carbonyl carbon (C=O) shows a characteristic signal in the downfield region, typically around δ 163-165 ppm.[7]

  • Aromatic Carbons: The carbons of the benzothiophene ring system resonate between δ 120 and 155 ppm.[7]

  • Ethyl Group Carbons: The -OCH₂- carbon appears around δ 60-62 ppm, while the -CH₃ carbon is found in the upfield region, around δ 13-15 ppm.[7]

Example Data (Ethyl 2-phenylbenzo[b]thiophene-3-carboxylate): ¹³C{¹H} NMR (125 MHz, CDCl₃): δ 164.0, 151.6, 138.59, 138.55, 134.2, 130.0, 128.8, 128.0, 125.4, 124.9, 124.6, 123.3, 121.7, 60.6, 13.8.[7]

Infrared (IR) Spectroscopy
  • C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the ester is expected in the region of 1700-1725 cm⁻¹.[6]

  • C-O Stretch: The C-O single bond stretch of the ester will show a strong band in the 1200-1300 cm⁻¹ region.

  • Aromatic C-H Stretch: Absorptions for the aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹.

  • Aromatic C=C Stretch: Medium to weak bands for the aromatic C=C bond stretching vibrations appear in the 1450-1600 cm⁻¹ range.

Mass Spectrometry (MS)

In mass spectrometry, particularly with a soft ionization technique like Electrospray Ionization (ESI), the compound is expected to show a prominent protonated molecular ion peak [M+H]⁺. For this compound (C₁₁H₁₀O₂S), the expected m/z would be approximately 207.04. High-resolution mass spectrometry (HRMS) provides a precise mass measurement, which is critical for confirming the elemental composition.[7]

Applications in Drug Development

The benzothiophene core is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can bind to multiple biological targets.[2] Derivatives of benzothiophene-3-carboxylic acid and its esters are key building blocks for compounds with significant therapeutic potential.

  • Kinase Inhibitors: Benzothiophene-3-carboxamides, synthesized from the corresponding esters, have been developed as highly potent inhibitors of Aurora kinases A and B, which are crucial regulators of cell division and are important targets in cancer therapy.[3]

  • Anticancer Agents: The benzothiophene-3-carboxylic acid 1,1-dioxide scaffold has been used to develop inhibitors of the RhoA/ROCK pathway, which is implicated in tumor growth and metastasis.[8]

  • Broad Pharmacological Profile: The benzothiophene nucleus is present in several approved drugs, such as the selective estrogen receptor modulator Raloxifene and the 5-lipoxygenase inhibitor Zileuton, highlighting its clinical relevance.[1][2] The versatility of the 3-carboxylate position allows for straightforward chemical modification to explore structure-activity relationships and optimize compounds for various therapeutic targets.

Safety and Handling

  • General Precautions: Handle in a well-ventilated area or under a chemical fume hood. Avoid breathing dust, fumes, or vapors. Avoid contact with skin, eyes, and clothing.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.

  • Hazards: The parent acid is known to cause skin and serious eye irritation. Similar properties should be assumed for the ethyl ester.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

This guide provides a foundational understanding of this compound for professionals in the chemical and pharmaceutical sciences. The synthetic methods and characterization data presented here serve as a practical reference for its use in research and as a starting material for the development of novel therapeutic agents.

References

  • (National Center for Biotechnology Information)

  • (Matrix Scientific)

  • (PubChem)

  • (Chemspace)

  • (National Center for Biotechnology Information)

  • (ACS Publications)

  • (ChemSynthesis)

  • (Semantic Scholar)

  • (The Royal Society of Chemistry)

  • (ChemicalBook)

  • (American Chemical Society)

  • (Sigma-Aldrich)

  • (ReadCube)

  • (Wikipedia)

  • (Organic Chemistry Data)

  • (Minnesota State University Moorhead)

  • (PubMed)

  • (ChemicalBook)

  • (ResearchGate)

  • (PubChem)

  • (Thieme Connect)

  • (Royal Society of Chemistry)

  • (International Journal of Pharmaceutical Sciences)

  • (ChemicalBook)

Sources

Benzothiophene Carboxylates: Synthetic Evolution & Therapeutic Utility

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Discovery Professionals[1]

Executive Summary

Benzothiophene-2-carboxylates represent a privileged scaffold in medicinal chemistry, serving as critical intermediates for Selective Estrogen Receptor Modulators (SERMs) like Raloxifene and, more recently, as direct effectors in metabolic regulation (e.g., BCKDK inhibitors). This guide moves beyond basic textbook definitions to analyze the causality behind synthetic choices and the mechanistic dualities of these compounds in biological systems. We explore the evolution from low-yielding oxidative cyclizations to high-precision S_NAr condensations and detail the emerging role of these carboxylates as mitochondrial uncouplers.[1]

Part 1: The Scaffold & Synthetic Logic

The benzothiophene-2-carboxylate moiety is not merely a structural handle; it is an electronic anchor.[1] The carboxylate group at C-2 exerts a strong electron-withdrawing effect, stabilizing the thiophene ring against oxidation while providing a versatile electrophile for amide coupling or reduction.[1]

Decision Matrix: Selecting a Synthetic Route

In the field, the choice of synthesis is dictated by substituent sensitivity and scale.

SynthesisSelection Start Target: Benzothiophene-2-Carboxylate SubstCheck Are substituents acid-sensitive? Start->SubstCheck ScaleCheck Is the starting material 2-halobenzaldehyde available? SubstCheck->ScaleCheck No RouteB Route B: S_NAr Condensation (2-halo/nitro + thioglycolate) SubstCheck->RouteB Yes (Avoid strong acids) RouteA Route A: Oxidative Cyclization (o-mercaptocinnamic acid) ScaleCheck->RouteA No (Classic Method) ScaleCheck->RouteB Yes (Preferred) RouteC Route C: Metal-Catalyzed Annulation (Alkyne + S8) ScaleCheck->RouteC Complex Core Required caption Figure 1: Synthetic decision tree based on substrate tolerance and precursor availability.

Part 2: Historical vs. Modern Synthesis

The Classic Route: Oxidative Cyclization

Historically, the synthesis relied on the oxidative cyclization of o-mercaptocinnamic acids .[2]

  • Mechanism: Oxidation of the thiol to a sulfenyl halide or radical, followed by electrophilic attack on the double bond.

  • Limitation: This method often requires harsh oxidative conditions (e.g., iodine, chlorine) which are incompatible with sensitive functional groups found in modern drug candidates.

The Modern Standard: Base-Catalyzed S_NAr Condensation

The most robust method in current use involves the reaction of 2-halo- or 2-nitrobenzaldehydes/nitriles with alkyl thioglycolates.[1]

  • Why it works: It leverages the "soft" nucleophilicity of sulfur. The thioglycolate anion displaces the ortho-leaving group (F, Cl, or NO2) via Nucleophilic Aromatic Substitution (S_NAr), followed by an intramolecular aldol-type condensation (Thorpe-Ziegler if a nitrile is present) to close the ring.[1]

  • Advantage: High regioselectivity and mild basic conditions.[3]

Part 3: Detailed Experimental Protocol

Target: Methyl 3-amino-6-fluoro-benzothiophene-2-carboxylate Application: A versatile intermediate for fluorinated bioactive scaffolds.[1]

Protocol Design & Causality

This protocol utilizes 2,4-difluorobenzonitrile as the electrophile.

  • Choice of Leaving Group: Fluorine is selected over chlorine because the high electronegativity of F activates the ring for S_NAr attack at the ortho position, despite F being a poorer leaving group in S_N1/S_N2 contexts.

  • Solvent System: DMF is used to solvate the anionic intermediate, enhancing reaction rate.

Step-by-Step Methodology
StepActionCritical Parameter / Observation
1. Reagent Prep Dissolve 2,4-difluorobenzonitrile (4.17g, 30 mmol) and methyl thioglycolate (2.7 mL, 30 mmol) in DMF (20 mL).[1]Equimolar ratio prevents side-reactions.[1]
2. Base Addition Add KOH (4.12g, 75 mmol) slowly to the stirred solution.Exothermic: Maintain temp < 30°C during addition to prevent polymerization.
3. Cyclization Heat the mixture to 75°C for 10 hours.Monitor by TLC. The formation of the thiophene ring is the rate-limiting step.
4. Quench Pour the reaction mixture onto crushed ice (approx. 100g).Rapid cooling precipitates the hydrophobic product immediately.
5. Isolation Filter the pale yellow solid, wash with cold water (3x 50mL).Washing removes residual DMF and KOH.
6. Purification Recrystallize from ethanol or purify via column chromatography (Ethyl Acetate/Hexane).[1]Yield: ~84% (Literature standard).

Self-Validation Check:

  • IR: Look for primary amine doublets (~3430 cm⁻¹) and ester carbonyl (~1650 cm⁻¹).[1]

  • ¹H NMR: Absence of the aldehyde proton (if using aldehyde) or appearance of the amino peak (if using nitrile).[1]

Part 4: Therapeutic Utility & Mechanism

While historically known as intermediates for SERMs (e.g., Raloxifene), benzothiophene-2-carboxylates have emerged as potent inhibitors of Branched-Chain Ketoacid Dehydrogenase Kinase (BCKDK) .[1][4]

Case Study: BT2 (3,6-dichlorobenzo[b]thiophene-2-carboxylic acid)

BT2 is a specific inhibitor used to treat metabolic disorders where Branched-Chain Amino Acids (BCAAs) are elevated.[1][4][5]

Mechanistic Duality: Recent studies (2023-2024) have revealed that BT2 operates via two distinct mechanisms:[1]

  • Allosteric Inhibition: It binds to BCKDK, preventing the phosphorylation (inactivation) of the BCKDH complex, thereby promoting BCAA catabolism.

  • Mitochondrial Uncoupling: BT2 acts as a mild protonophore, reducing Reactive Oxygen Species (ROS) and de novo lipogenesis.[4][6] This uncoupling effect is crucial for its cardioprotective properties.

BT2Mechanism cluster_Kinase Pathway A: Kinase Inhibition cluster_Mito Pathway B: Mitochondrial Uncoupling BT2 BT2 (Benzothiophene Carboxylate) BCKDK Target: BCKDK BT2->BCKDK Allosteric Binding InnerMem Inner Mito Membrane BT2->InnerMem Lipophilic Insertion BCKDH BCKDH Complex (Active) BCKDK->BCKDH Inhibits Phosphorylation BCAA BCAA Catabolism (Restored) BCKDH->BCAA Promotes ProtonLeak Proton Leak (Mild Uncoupling) InnerMem->ProtonLeak Permeabilization ROS ROS Production ProtonLeak->ROS Reduces Lipogenesis De Novo Lipogenesis ProtonLeak->Lipogenesis Reduces caption Figure 2: Dual mechanism of BT2: Kinase inhibition and mitochondrial uncoupling.

References

  • Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences. (2024). Overview of structural diversity and synthetic strategies. Link

  • Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins. International Journal of Pharmaceutical Sciences Review and Research. (2014). Detailed protocol for the reaction of 2,4-difluorobenzonitrile with methyl thioglycolate. Link

  • The BCKDK inhibitor BT2 is a chemical uncoupler. Journal of Biological Chemistry. (2024). Identifies the mitochondrial uncoupling mechanism of benzothiophene carboxylates. Link

  • Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase. Journal of Biological Chemistry. (2014).[1] Discovery of BT2 and its binding mode. Link

  • Fiesselmann Thiophene Synthesis. Wikipedia/Organic Chemistry Portal. (2024). Background on the base-catalyzed condensation mechanism utilized in benzothiophene synthesis. Link

Sources

Solubility Profile & Physicochemical Characterization: Ethyl 1-benzothiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical characterization, and experimental protocols for Ethyl 1-benzothiophene-3-carboxylate .

Technical Guide | Version 1.0 [1][2]

Executive Summary

This compound (CAS: 18450-42-5) is a lipophilic heterocyclic ester commonly utilized as a scaffold in medicinal chemistry (e.g., for RhoA/ROCK pathway inhibitors) and as an intermediate in organic synthesis.[1][2]

Its solubility profile is dominated by its fused bicyclic aromatic core and the ethyl ester moiety, rendering it highly soluble in non-polar and polar aprotic organic solvents while being practically insoluble in water .[3] Effective handling requires specific solvent systems for synthesis, purification (typically chromatography over recrystallization due to its tendency to oil out), and biological formulation.[3]

Physicochemical Identity

Understanding the fundamental properties is a prerequisite for predicting solubility behavior.

PropertyValue / DescriptionSource/Note
Chemical Name This compoundIUPAC
CAS Number 18450-42-5
Molecular Formula C₁₁H₁₀O₂S
Molecular Weight 206.26 g/mol
Physical State Viscous Yellow Oil or Low-Melting SolidDependent on purity; tends to supercool.[1][2][4][5]
Lipophilicity (LogP) ~3.9 – 4.2 (Predicted)High lipophilicity drives organic solubility.[3]
H-Bond Donors 0Aprotic
H-Bond Acceptors 2Ester oxygens

Solubility Profile

Solvent Compatibility Matrix

The following data represents a consensus profile derived from structural analogs (e.g., ethyl 2-phenylbenzo[b]thiophene-3-carboxylate) and standard solubility parameters for lipophilic esters.

Solvent ClassRepresentative SolventsSolubility StatusOperational Note
Chlorinated Dichloromethane (DCM), ChloroformHigh (>100 mg/mL)Preferred for extraction and transfer.[1][2]
Polar Aprotic DMSO, DMF, DMAcHigh (>50 mg/mL)Used for biological stock solutions.[3]
Esters/Ketones Ethyl Acetate, AcetoneHigh (>50 mg/mL)Excellent for chromatography mobile phases.[3]
Alcohols Methanol, Ethanol, IsopropanolModerate (Heat dependent)Good for recrystallization (if solid) or as co-solvents.[3]
Ethers THF, Diethyl Ether, MTBEHigh Compatible reaction solvents.[3]
Hydrocarbons Hexanes, Heptane, TolueneModerate to High Toluene is excellent; Hexanes often used as anti-solvent.[3]
Aqueous Water, PBS (pH 7.[3]4)Insoluble (<0.01 mg/mL)Requires surfactant/co-solvent for bio-assay.[3]
Thermodynamic Behavior
  • Enthalpy of Dissolution: Dissolution in alcohols is likely endothermic (requires heat), facilitating purification via cooling.[3]

  • "Oiling Out" Phenomenon: Due to its low melting point and high lipophilicity, this compound frequently separates as an oil rather than a crystal from saturated alcoholic or hydrocarbon solutions.[3]

Experimental Protocols (Self-Validating Systems)

Protocol A: Visual Equilibrium Solubility Determination

Use this protocol to generate precise quantitative data for your specific batch.[2]

Reagents: HPLC-grade solvents, this compound (Test Article - TA). Equipment: Scintillation vials, orbital shaker, HPLC or UV-Vis spectrophotometer.

  • Preparation: Place 10 mg of TA into a 4 mL glass vial.

  • Solvent Addition: Add 100 µL of the target solvent.

  • Observation:

    • Clear Solution: Solubility > 100 mg/mL. Stop.

    • Undissolved Solid/Oil: Continue.

  • Incremental Addition: Add solvent in 100 µL increments, vortexing for 1 min between additions, until dissolution is complete or volume reaches 2 mL (Solubility < 5 mg/mL).

  • Equilibration (for Saturation): If undissolved material remains, shake for 24 hours at 25°C. Filter supernatant (0.45 µm PTFE).

  • Quantification: Dilute filtrate 100x with Acetonitrile and analyze via HPLC (UV detection @ 254 nm).

Protocol B: Purification via Column Chromatography

Since the compound is often an oil, recrystallization is difficult.[3] Chromatography is the standard purification method.[3]

  • Stationary Phase: Silica Gel 60 (70–230 mesh).[3]

  • Mobile Phase: Hexane : Ethyl Acetate gradient.

    • Start: 100:0 Hexane (Equilibration).[3]

    • Elution: 95:5 → 90:10 Hexane:EtOAc.

  • Loading: Dissolve crude oil in minimum DCM (approx. 1 mL per gram) and load onto the column.

  • Detection: Monitor fractions via TLC (UV 254 nm). The ester typically has an R_f of ~0.4–0.5 in 90:10 Hexane:EtOAc.

Visualization of Workflows

Figure 1: Solvent Selection Decision Tree

This diagram guides the researcher in selecting the appropriate solvent based on the intended application (Synthesis, Purification, or Analysis).[3]

SolventSelection Start Select Solvent for This compound App_Syn Organic Synthesis Start->App_Syn App_Pur Purification Start->App_Pur App_Bio Biological Assay Start->App_Bio Syn_NonPolar Non-Polar Rxn (Toluene, DCM) App_Syn->Syn_NonPolar Friedel-Crafts/Acylation Syn_Polar Polar Rxn (THF, DMF) App_Syn->Syn_Polar Nucleophilic Sub Pur_Chrom Chromatography (Hexane/EtOAc) App_Pur->Pur_Chrom Primary Method (Oil) Pur_Cryst Recrystallization (Difficult - Oiling Risk) App_Pur->Pur_Cryst If Solid Bio_Stock Stock Solution (DMSO 10-20mM) App_Bio->Bio_Stock Pur_Solvent Try EtOH or MeOH/Water Pur_Cryst->Pur_Solvent Bio_Dilute Aqueous Dilution (PBS + <0.5% DMSO) Bio_Stock->Bio_Dilute

Caption: Decision matrix for solvent selection based on operational intent. Note the preference for chromatography due to the compound's tendency to form oils.[3]

Figure 2: Solubility Determination Workflow

A logical flow for the "Visual Equilibrium Method" described in Protocol A.

SolubilityProtocol Step1 Weigh 10mg Compound (Vial) Step2 Add 100 µL Solvent Step1->Step2 Check1 Visual Check: Dissolved? Step2->Check1 ResultHigh High Solubility (>100 mg/mL) Check1->ResultHigh Yes Step3 Add Solvent in 100 µL increments Check1->Step3 No Check2 Dissolved within 2 mL total? Step3->Check2 ResultMod Calculate Solubility (10mg / Vol added) Check2->ResultMod Yes Step4 Filter & HPLC Analysis (Saturation Method) Check2->Step4 No (Low Sol)

Caption: Step-by-step logic for determining the solubility limit of the target compound.

Implications for Drug Development[6]

  • Bioavailability: The calculated LogP (~4.0) suggests high permeability but solubility-limited absorption (BCS Class II).[2]

  • Formulation: Early-stage formulations should avoid simple aqueous buffers. Recommended vehicles include:

    • Co-solvents:[2] PEG400 (10-20%) / Water.[2]

    • Complexation: Hydroxypropyl-beta-cyclodextrin (HP-β-CD) may be required to prevent precipitation in aqueous media.[1][2]

  • False Positives in Screening: Ensure DMSO stock concentrations do not crash out upon dilution into assay media, which can lead to non-specific binding or light scattering artifacts.[3]

References

  • PubChem. (2025).[3][5] Ethyl 2-amino-1-benzothiophene-3-carboxylate (Derivative Data). National Library of Medicine.

  • Scifinder/ChemicalBook. (2025).[3] Ethyl thiophene-3-carboxylate Properties.

  • Rossi, R., et al. (2022).[3] Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization. The Journal of Organic Chemistry. [2][3]

  • Hansen, C. M. (2007).[3] Hansen Solubility Parameters: A User's Handbook. CRC Press. (General reference for solubility parameter prediction).

  • Lipinski, C. A. (2001).[3] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.

Sources

Methodological & Application

Synthesis of Ethyl 1-benzothiophene-3-carboxylate from 2-(methylthio)phenylacetylenes

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the synthesis of Ethyl 1-benzothiophene-3-carboxylate , a critical pharmacophore in estrogen receptor modulators (e.g., Raloxifene) and leukotriene inhibitors. While traditional methods rely on the cyclization of pre-functionalized propiolates, this guide prioritizes a more atom-economical, Palladium-Catalyzed Oxidative Carbonylation route. This method allows for the direct conversion of simple 2-(methylthio)phenylacetylenes into the target ester using carbon monoxide (CO) and ethanol, utilizing air as a green oxidant.

A secondary protocol—Electrophilic Iodocyclization —is provided as a robust alternative for laboratories lacking high-pressure carbonylation infrastructure, utilizing ethyl 3-(2-(methylthio)phenyl)propiolate as the precursor.

Strategic Analysis: Pathway Selection

The synthesis of 3-carboxy-benzothiophenes from o-alkynylthioanisoles presents two distinct mechanistic strategies. The choice of pathway depends on the available starting material and equipment capabilities.

Route A: Pd-Catalyzed Oxidative Carbonylation (Primary Recommendation)
  • Mechanism: Intramolecular nucleophilic attack of sulfur on the alkyne activated by Pd(II), followed by CO insertion and alcoholysis.

  • Advantages: Direct introduction of the ester moiety; uses simple terminal alkynes; high atom economy.

  • Reagents:

    
    , 
    
    
    
    ,
    
    
    , Air, Ethanol.
Route B: Electrophilic Cyclization (Alternative)
  • Mechanism: Activation of the alkyne by an electrophile (

    
     or 
    
    
    
    ), triggering cyclization and demethylation.[1]
  • Advantages: No high-pressure CO required; highly predictable regioselectivity.

  • Limitation: Requires the alkyne to already bear the ester group (propiolate derivative).

Decision Matrix & Workflow

Synthesispathways Start Starting Material: 2-(methylthio)phenylacetylene Decision Is High-Pressure CO Available? Start->Decision RouteA Route A: Oxidative Carbonylation Decision->RouteA Yes (Direct Route) RouteB Route B: Electrophilic Cyclization Decision->RouteB No (Stepwise Route) StepA1 Reagents: PdI2 (1 mol%), KI, CO, Air Solvent: Ethanol RouteA->StepA1 ProductA Target: This compound StepA1->ProductA StepB1 Step 1: Lithiation & Carbethoxylation (n-BuLi, ClCOOEt) RouteB->StepB1 StepB2 Intermediate: Ethyl 3-(2-(methylthio)phenyl)propiolate StepB1->StepB2 StepB3 Step 2: Iodocyclization (I2) Step 3: Deiodination (Pd/C, H2) StepB2->StepB3 StepB3->ProductA

Figure 1: Decision tree for selecting the optimal synthetic pathway based on lab capabilities.

Protocol 1: Pd-Catalyzed Oxidative Carbonylation (Gold Standard)

This protocol is based on the catalytic system developed by Gabriele et al., utilizing


 to drive the cyclization-carbonylation sequence under aerobic conditions.
Reaction Mechanism

The reaction proceeds via a cascade:

  • Activation:

    
     coordinates to the alkyne.
    
  • Cyclization: The sulfur atom attacks the activated alkyne (5-exo-dig), forming a vinyl-palladium intermediate and expelling the methyl group (likely via nucleophilic attack by iodide).

  • Insertion: Carbon monoxide inserts into the Pd-C bond.

  • Termination: Ethanol attacks the acyl-palladium species to form the ester, regenerating Pd(0), which is re-oxidized to Pd(II) by

    
    .
    

CarbonylationMechanism Substrate 2-(Methylthio) phenylacetylene Complex Pd-Alkyne Complex Substrate->Complex PdI2 Cyclized Vinyl-Pd Intermediate Complex->Cyclized S-Attack (-MeI) AcylPd Acyl-Pd Species Cyclized->AcylPd + CO Product Ethyl 1-benzothiophene- 3-carboxylate AcylPd->Product + EtOH (-Pd0) Product->Substrate Catalytic Cycle (Pd0 -> PdII via O2)

Figure 2: Mechanistic pathway of the Pd-catalyzed oxidative carbonylation.

Experimental Procedure

Reagents:

  • 2-(methylthio)phenylacetylene (1.0 equiv)

  • Palladium(II) iodide (

    
    ) (1–2 mol %)
    
  • Potassium Iodide (

    
    ) (10 equiv)
    
  • Ethanol (anhydrous, solvent and reactant)

  • Gases: Carbon Monoxide (CO), Synthetic Air (

    
    )
    

Step-by-Step Protocol:

  • Preparation: In a stainless steel autoclave equipped with a glass liner and magnetic stir bar, dissolve 2-(methylthio)phenylacetylene (2.0 mmol) in anhydrous Ethanol (20 mL).

  • Catalyst Addition: Add

    
     (7.2 mg, 0.02 mmol, 1 mol%) and 
    
    
    
    (3.32 g, 20 mmol). The excess iodide is crucial for the demethylation step (acting as the nucleophile to form MeI).
  • Pressurization:

    • Purge the autoclave with CO three times.

    • Pressurize with CO to 16 atm (approx. 240 psi).

    • Pressurize further with Air to reach a total pressure of 20 atm (approx. 300 psi). Safety Note: Ensure the CO/Air mixture is below the explosive limit; the high ratio of CO to

      
       typically ensures safety, but blast shields are mandatory.
      
  • Reaction: Heat the autoclave to 100 °C and stir vigorously (800 rpm) for 24 hours.

  • Work-up:

    • Cool the vessel to room temperature and carefully vent the gases in a fume hood (CO hazard).

    • Dilute the reaction mixture with dichloromethane (

      
      ) and wash with water to remove salts (
      
      
      
      ).
    • Dry the organic layer over

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: Purify the residue via silica gel flash chromatography (Eluent: Hexane/Ethyl Acetate 95:5).

Expected Yield: 75–85% Appearance: Colorless to pale yellow solid.

Protocol 2: Electrophilic Iodocyclization (Alternative)

For laboratories without high-pressure reactors, this route converts the propiolate ester derivative. Note that this method introduces an iodine atom at the 2-position, which must be removed if the target is the 2-unsubstituted 3-carboxylate.

Precursor Synthesis

Transform 2-(methylthio)phenylacetylene into Ethyl 3-(2-(methylthio)phenyl)propiolate :

  • Dissolve alkyne in THF at -78°C.

  • Add

    
    -BuLi (1.1 equiv). Stir for 30 min.
    
  • Add Ethyl Chloroformate (

    
    , 1.2 equiv). Warm to RT.
    
  • Isolate the ester product.

Cyclization Procedure

Reagents:

  • Ethyl 3-(2-(methylthio)phenyl)propiolate (1.0 equiv)

  • Molecular Iodine (

    
    ) (2.0 equiv)
    
  • Dichloromethane (

    
    )
    

Step-by-Step Protocol:

  • Reaction: Dissolve the propiolate precursor (1.0 mmol) in DCM (10 mL).

  • Addition: Add molecular iodine (508 mg, 2.0 mmol) in one portion.

  • Stirring: Stir at room temperature for 1–4 hours. Monitor by TLC.[2] The reaction is driven by the formation of the iodonium bridge and subsequent attack by sulfur.

  • Quench: Wash the mixture with saturated aqueous

    
     (sodium thiosulfate) to remove excess iodine.
    
  • Isolation: Extract with DCM, dry, and concentrate.

    • Intermediate Product: Ethyl 2-iodo-1-benzothiophene-3-carboxylate.

  • Deiodination (Optional):

    • Dissolve the intermediate in Ethanol/EtOAc.

    • Add 10% Pd/C (10 wt%) and stir under

      
       balloon (1 atm) with 
      
      
      
      (base) for 12 hours.
    • Filter through Celite and concentrate to yield the final target.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterRoute A (Carbonylation)Route B (Iodocyclization)Impact
Solvent Ethanol (Anhydrous)DCM or CHCl3In Route A, water inhibits ester formation. In Route B, polarity affects iodonium stability.
Temperature 80–100 °C20–25 °CRoute A requires heat for CO insertion. Route B is fast at RT; heat causes degradation.
Stoichiometry KI (10–100 equiv)

(2.0 equiv)
High [I-] in Route A is critical for demethylation (S_N2 attack on Me-S+).
Pressure 20 atm (CO/Air)AmbientRoute A fails below 10 atm due to poor gas solubility.
Troubleshooting Guide
  • Problem (Route A): Low conversion.

    • Solution: Check

      
       quality. Ensure the autoclave stirring is vigorous to maximize gas-liquid mass transfer. Increase Pressure.
      
  • Problem (Route A): Formation of amide byproducts.

    • Solution: Ensure no amines are present. Use pure Ethanol.

  • Problem (Route B): Incomplete demethylation (trapped sulfonium intermediate).

    • Solution: Extend reaction time or gently warm (40°C). Ensure excess

      
       is present to drive the equilibrium.
      

References

  • Gabriele, B., Mancuso, R., Salerno, G., & Veltri, L. (2011). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. The Journal of Organic Chemistry, 76(20), 8277–8284. [Link]

  • Larock, R. C., & Yue, D. (2002).[3] Synthesis of 2,3-Disubstituted Benzo[b]thiophenes via Palladium-Catalyzed Coupling and Electrophilic Cyclization of Terminal Acetylenes. The Journal of Organic Chemistry, 67(6), 1905–1909. [Link]

  • Larock, R. C. (2006).[4] Iodine-mediated synthesis of heterocycles via electrophilic cyclization of alkynes. Journal of Organic Chemistry (Review). [Link]

  • Chinchilla, R., & Nájera, C. (2014). Chemicals from Alkynes with Palladium Catalysts. Chemical Reviews, 114(3), 1783–1826. [Link]

Sources

Application Note: Efficient One-Pot Synthesis of Ethyl 1-Benzothiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed guide for the one-pot synthesis of Ethyl 1-benzothiophene-3-carboxylate, a key scaffold in medicinal chemistry. We explore and contrast two primary, efficient, one-pot methodologies: a Palladium-Catalyzed Oxidative Cyclization-Alkoxycarbonylation and a modern Aryne-Mediated Annulation. This guide is intended for researchers, chemists, and professionals in drug development, offering in-depth mechanistic insights, comparative data, and validated, step-by-step protocols to facilitate the synthesis of this important heterocyclic compound.

Introduction: The Significance of the Benzothiophene Core

The benzothiophene scaffold is a privileged heterocyclic structure found at the core of numerous pharmacologically active compounds.[1] Its structural rigidity and ability to participate in various non-covalent interactions make it an ideal building block in drug design. Molecules incorporating the benzothiophene nucleus are utilized in treatments for cancer and fungal infections, and are key components in drugs like Raloxifene, a selective estrogen receptor modulator (SERM), and the antifungal agent Sertaconazole.[2][3] this compound, specifically, serves as a crucial intermediate for the functionalization at the C3-position, a common strategy in the development of novel therapeutic agents.[2]

Traditional multi-step syntheses for this compound are often plagued by issues of low overall yield, high cost, and significant solvent waste. One-pot, or tandem, reactions circumvent these challenges by combining multiple reaction steps into a single, uninterrupted sequence. This approach enhances efficiency, reduces purification steps, and improves the overall atom economy, making it a highly desirable strategy in both academic and industrial research settings.[4] This application note details two robust one-pot methods for synthesizing this compound.

Methodology 1: Palladium-Catalyzed Oxidative Cyclization & Alkoxycarbonylation

This method provides a powerful and direct route to the target molecule from readily available 2-(methylthio)phenylacetylenes. The reaction proceeds via a sophisticated palladium-catalyzed cascade that involves an oxidative cyclization, deprotection of the methylthio group, and subsequent alkoxycarbonylation in a single operation.[5][6]

Mechanistic Rationale

The choice of a Palladium(II) iodide catalyst in conjunction with potassium iodide is critical. This system is highly effective for the oxidative carbonylation of substrates containing sulfur.[5] The reaction is typically performed under an atmosphere of carbon monoxide and air, where CO serves as the C1 building block for the carboxylate group and air acts as the terminal oxidant to regenerate the active Pd(II) catalyst. The alcohol (in this case, ethanol) functions as both the solvent and the nucleophile for the ester formation.

The proposed catalytic cycle begins with the coordination of the palladium catalyst to the alkyne. This is followed by an intramolecular nucleophilic attack of the sulfur atom onto the activated alkyne, leading to a vinylpalladium intermediate. Reductive elimination, dealkylation, and subsequent oxidative addition and carbon monoxide insertion lead to the formation of the acyl-palladium species, which is then attacked by ethanol to yield the final ester product and regenerate the catalyst.

G cluster_0 Palladium-Catalyzed Oxidative Carbonylation A 2-(Methylthio)phenylacetylene + Pd(II) Catalyst B Coordination & Intramolecular Thiopalladation A->B KI C Vinylpalladium Intermediate B->C D Oxidative Addition & CO Insertion C->D CO E Acyl-Palladium Species D->E F Nucleophilic Attack by Ethanol E->F Ethanol G This compound + Pd(0) F->G H Catalyst Regeneration (Air Oxidation) G->H H->A Pd(II) regenerated

Fig 1. Reaction pathway for Pd-catalyzed synthesis.
Detailed Experimental Protocol

Materials and Reagents:

  • 2-(Phenylethynyl)thioanisole (Substrate 1a)

  • Palladium(II) iodide (PdI₂)

  • Potassium iodide (KI)

  • Ethanol (Anhydrous)

  • Carbon Monoxide (CO) gas

  • Pressurized air source

  • Stainless-steel autoclave

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Reactor Setup: A 250 mL stainless-steel autoclave is charged with PdI₂ (5 mol%), KI (2.5 equivalents), and the 2-(phenylethynyl)thioanisole substrate (1.0 equivalent).[5]

  • Solvent Addition: Anhydrous ethanol is added to the autoclave to achieve a substrate concentration of approximately 0.02 mmol/mL.[6]

  • Pressurization: The autoclave is sealed. While stirring the mixture, it is first pressurized with carbon monoxide to 32 atm, and then the total pressure is brought to 40 atm with compressed air.

  • Reaction: The reaction mixture is heated to 80-100 °C and stirred vigorously for 24-36 hours. The progress can be monitored by taking aliquots (after safely depressurizing) and analyzing via TLC or GC-MS.[5]

  • Work-up: After cooling the reactor to room temperature, it is carefully depressurized. The solvent is removed under reduced pressure.

  • Purification: The crude residue is redissolved in dichloromethane, washed with water and brine, and dried over anhydrous Na₂SO₄. The final product, Ethyl 2-phenylbenzo[b]thiophene-3-carboxylate, is purified by column chromatography on silica gel.

Safety Precautions:

  • This reaction must be conducted in a well-ventilated fume hood due to the use of carbon monoxide, a toxic gas.

  • The use of a high-pressure autoclave requires proper training and safety shielding.

  • Standard personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

Methodology 2: Aryne-Mediated Annulation

This cutting-edge, one-pot method utilizes the highly reactive aryne intermediate to construct the benzothiophene ring system. It offers a transition-metal-free alternative and demonstrates excellent functional group tolerance. The synthesis proceeds by reacting an o-silylaryl triflate (an aryne precursor) with an alkynyl sulfide.[7][8]

Mechanistic Rationale

The reaction is initiated by a fluoride source, typically cesium fluoride (CsF), which abstracts the silyl group from the o-silylaryl triflate, leading to the elimination of the triflate group and the in-situ generation of a benzyne intermediate. The sulfur atom of the alkynyl sulfide then acts as a nucleophile, attacking one of the triple bond carbons of the aryne. This is followed by a rapid intramolecular cyclization where the carbanion attacks the adjacent carbon of the original alkyne. A final protonation step, often from trace water or the solvent, yields the 3-substituted benzothiophene product.[8]

G cluster_1 Aryne-Mediated Annulation A o-Silylaryl Triflate + Alkynyl Sulfide B Aryne Generation A->B CsF C Benzyne Intermediate B->C D Nucleophilic Attack by Sulfur C->D Alkynyl Sulfide E Zwitterionic Intermediate D->E F Intramolecular Cyclization E->F G Protonation F->G H+ H Ethyl 1-benzothiophene- 3-carboxylate G->H

Sources

Application Note: Regioselective Friedel-Crafts Acylation of Benzothiophene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Friedel-Crafts Acylation of Benzothiophene for Synthesis Content Type: Application Note & Protocol Guide Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists

Abstract

The Friedel-Crafts (F-C) acylation of benzothiophene is a pivotal C-C bond-forming reaction in the synthesis of pharmacophores, including the Selective Estrogen Receptor Modulator (SERM) Raloxifene and 5-lipoxygenase inhibitor Zileuton. Unlike its monocyclic analogue thiophene, which favors C2-substitution, benzothiophene exhibits a strong intrinsic preference for C3-acylation. This guide delineates the mechanistic drivers of this regioselectivity, provides a validated protocol for the synthesis of 3-acetylbenzothiophene, and analyzes industrial scale-up parameters including catalyst selection and green chemistry alternatives.

Mechanistic Insight: The C3-Regioselectivity Imperative

The Selectivity Paradox

Synthetic chemists transitioning from thiophene to benzothiophene chemistry often misjudge regioselectivity. While thiophene undergoes electrophilic aromatic substitution (EAS) at C2 (


-position), benzothiophene reacts almost exclusively at C3 (

-position) under standard F-C conditions.

The Causality: The regiochemical outcome is dictated by the stability of the intermediate sigma complex (Wheland intermediate).[1]

  • C3 Attack: The positive charge is delocalized over the sulfur atom and the C2 carbon. Crucially, the benzene ring retains its aromatic sextet throughout the transition state.

  • C2 Attack: The resonance hybrid requires delocalization of the positive charge into the benzene ring to be effectively stabilized, which disrupts the benzene aromaticity. This imposes a significantly higher activation energy barrier (

    
    ).
    
Mechanistic Visualization

The following diagram illustrates the resonance stability difference between the C2 and C3 pathways.

Benzothiophene_Mechanism cluster_C3 Path A: C3 Attack (Favored) cluster_C2 Path B: C2 Attack (Disfavored) Start Benzothiophene + Acylium Ion (R-C≡O+) C3_Complex Sigma Complex (C3) Benzene Ring Intact Resonance Stabilized by S Start->C3_Complex Low Ea C2_Complex Sigma Complex (C2) Benzene Aromaticity Disrupted High Energy State Start->C2_Complex High Ea Product_C3 3-Acylbenzothiophene (Major Product) C3_Complex->Product_C3 - H+ Product_C2 2-Acylbenzothiophene (Trace/Minor) C2_Complex->Product_C2 - H+

Figure 1: Mechanistic bifurcation showing the preservation of benzenoid aromaticity during C3-attack, driving regioselectivity.

Critical Parameter Optimization

Success in F-C acylation relies heavily on the Lewis Acid (LA) catalyst and solvent choice. The reaction is not catalytic in the traditional sense; the product ketone complexes with the LA, requiring stoichiometric quantities (typically >1.1 equivalents).

Catalyst Performance Matrix
CatalystStoichiometryReactivity ProfileSelectivity (C3:C2)Application Context

1.1 - 1.5 eqHigh. Standard for unactivated substrates. Vigorous exotherm.> 95:5General purpose, industrial standard (e.g., Raloxifene).

1.1 - 1.2 eqModerate. Milder than

. Often yields cleaner reaction profiles.
> 98:2Substrates with sensitive functional groups.[2][3]

1.0 - 1.2 eqHigh. Excellent for intramolecular cyclizations.HighSynthesis of fused ring systems (e.g., indanones).
Zeolite H-

CatalyticLow/Moderate. Requires activation (

).[4]
HighGreen chemistry; best for activated substrates or anhydrides.
Solvent Effects[5]
  • Dichloromethane (DCM): Standard solvent. Good solubility for reactants, but the

    
    -acyl complex often forms a separate oily phase ("Red Oil"), requiring vigorous stirring to ensure mass transfer.
    
  • 1,2-Dichloroethane (EDC): Higher boiling point (

    
    ) allows for reflux if the substrate is deactivated.
    
  • Nitrobenzene: Dissolves the

    
     complex, creating a homogeneous system. However, high boiling point makes workup difficult. Not recommended for initial screening.
    

Protocol: Synthesis of 3-Acetylbenzothiophene

This protocol utilizes


 in DCM. It is designed to minimize polymerization side-reactions and manage the exotherm.
Materials
  • Benzothiophene (1.0 eq)

  • Acetyl Chloride (1.2 eq)

  • Aluminum Chloride (

    
    ), anhydrous powder (1.3 eq)
    
  • Dichloromethane (DCM), anhydrous

  • 1M HCl (for quenching)

Experimental Workflow

Step 1: Acylium Complex Formation (Per-activation)

  • Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Charge the flask with

    
     (1.3 eq) and DCM (5 mL/mmol substrate).
    
  • Cool the suspension to

    
     using an ice bath.
    
  • Add Acetyl Chloride (1.2 eq) dropwise.

    • Observation: The suspension will clarify as the acylium-aluminate complex forms.

Step 2: Substrate Addition

  • Dissolve Benzothiophene (1.0 eq) in a minimal amount of DCM.

  • Add the benzothiophene solution dropwise to the acylium complex at

    
    .
    
    • Critical Control: Do not allow temperature to exceed

      
      . Higher temperatures during addition promote polymerization.
      
  • Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: Check by TLC (Hexane/EtOAc 9:1). Product is typically less polar than starting material but more polar than non-polar impurities.

Step 3: Quenching & Isolation

  • Cool the reaction mixture to

    
    .
    
  • Slowly pour the reaction mixture into a beaker containing ice and 1M HCl. Caution: Vigorous evolution of HCl gas.

  • Separate the organic layer.[5] Extract the aqueous layer with DCM (

    
    ).
    
  • Wash combined organics with sat.

    
     (to remove acid traces) and Brine.
    
  • Dry over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Recrystallization from MeOH or column chromatography (Silica, Hexane/EtOAc gradient).

Protocol Visualization

Protocol_Workflow Setup Setup: Dry N2 Atmosphere Cool to 0°C Complex Complexation: AlCl3 + Acetyl Chloride in DCM (Forms Acylium Ion) Setup->Complex Addition Addition: Add Benzothiophene slowly Keep T < 10°C Complex->Addition Reaction Reaction: Warm to RT Stir 2-4 Hours Addition->Reaction Quench Quench: Pour into Ice/HCl (Exothermic!) Reaction->Quench Workup Workup: Extract (DCM) Wash (NaHCO3) Dry/Concentrate Quench->Workup

Figure 2: Step-by-step workflow for the AlCl3-mediated acylation.

Industrial Case Study: Raloxifene Intermediate

The synthesis of Raloxifene (Evista®) highlights the scalability of this chemistry. The key step involves the acylation of a 6-substituted benzothiophene.[6][7]

  • Substrate: 6-methylsulfonyloxy-2-(4-methylsulfonyloxy)phenyl]benzothiophene.[7][8]

  • Reagent: 4-[2-(piperidinyl)ethoxy]benzoyl chloride.[7][8]

  • Conditions:

    
    , DCM/EDC, 
    
    
    
    .

Technical Insight: In this complex API synthesis, the presence of the phenyl group at C2 blocks that position, forcing substitution to C3. However, even without the C2-substituent, the C3 position is electronically favored. The presence of the sulfonyloxy group at C6 (electron-withdrawing) deactivates the ring slightly, requiring the robust Lewis acidity of


 rather than milder alternatives like 

.

Green Chemistry Alternatives

For laboratories prioritizing sustainability or dealing with acid-sensitive substrates, Zeolite catalysis offers a heterogeneous alternative.

Protocol (Zeolite H-Beta):

  • Activation: Calcine Zeolite H-Beta at

    
     for 4 hours to remove adsorbed water.
    
  • Reaction: Mix Benzothiophene (10 mmol) and Acetic Anhydride (30 mmol) with activated Zeolite (10-20 wt% loading).

  • Conditions: Heat to

    
     for 2-4 hours.
    
  • Workup: Filter off the catalyst (recyclable) and distill/evaporate excess anhydride.

    • Note: Yields are typically lower (70-80%) compared to

      
       (>90%), but the waste profile is significantly improved (no aluminum salts).
      

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / Recovery Incomplete hydrolysis of Al-complex.Ensure the quench is acidic (pH < 2) and stir the biphasic quench mixture for 30 mins to break the complex.
Polymerization (Tars) Temperature too high during addition.Strictly maintain

during the mixing of substrate and catalyst.
Isomer Mixture (C2/C3) C3 position blocked or sterically crowded.Check substrate structure. If C3 is open, ensure anhydrous conditions; moisture can deactivate the catalyst, altering selectivity.
"Red Oil" Stalls Stirring Phase separation of catalyst complex.Increase solvent volume or use a mechanical stirrer instead of a magnetic bar.

References

  • Regioselectivity Mechanisms: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. (Standard text confirming C3 preference based on sigma complex stability).
  • Raloxifene Synthesis & Scale-up

    • Bathini, P. K., et al. (2013).[2] "An Improved Synthesis of Raloxifene Hydrochloride." Heterocyclic Letters.

    • Vertex AI Patent Search. (2011). Preparation of raloxifene and its salts. WO2011029088A2.

  • C

    
     vs 
    
    
    
    ):
    • Organic Syntheses, Coll.[5] Vol. 3, p. 14 (1955); Vol. 28, p. 1 (1948). (Detailing

      
       usage for thiophene/benzothiophene derivatives). 
      
  • Green Chemistry (Zeolites)

    • El-Hiti, G. A., et al. (2015).[9] "Catalytic, Green and Regioselective Friedel-Crafts Acylation... Over Zeolites." Current Organic Chemistry.

  • C3-Functionalization Methodology

    • Procter, D. J., et al. (2017).[10][11] "Regioselective synthesis of C3 alkylated and arylated benzothiophenes." Nature Communications.[10]

Sources

The Versatile Scaffold: Ethyl 1-Benzothiophene-3-carboxylate in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers and Drug Development Professionals

The 1-benzothiophene core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural backbone of numerous compounds with a wide array of pharmacological activities.[1] Its derivatives have shown significant potential as anticancer, anti-inflammatory, antimicrobial, and antioxidant agents.[2] This guide focuses on the utility of a key building block, ethyl 1-benzothiophene-3-carboxylate, as a versatile starting material for the synthesis of diverse and potent bioactive molecules. We will delve into specific synthetic protocols, the rationale behind experimental choices, and the biological evaluation of the resulting compounds, providing a practical resource for scientists in the field of drug discovery.

The Strategic Advantage of the 1-Benzothiophene-3-carboxylate Moiety

This compound offers a strategic entry point for the synthesis of a variety of derivatives. The ester functionality at the 3-position can be readily transformed into other functional groups such as amides, hydrazides, and carboxylic acids, which in turn can be used to introduce further molecular diversity. The benzothiophene ring system itself is relatively stable and amenable to a range of chemical modifications, allowing for the fine-tuning of the physicochemical and pharmacological properties of the final compounds.

Application Note 1: Synthesis of Novel Anticancer Agents Targeting the RhoA/ROCK Pathway

This section details the synthesis of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives, which have shown significant inhibitory activity against the proliferation, migration, and invasion of cancer cells.[3] The synthesis commences with the preparation of a substituted this compound intermediate.

Synthetic Workflow for Anticancer Agents

A 5-Bromobenzo[b]thiophene-3-carboxylic acid B Ethyl 5-bromobenzo[b]thiophene-3-carboxylate (Pre-1) A->B EDCI, DMAP, EtOH DCM C Ethyl 5-(1-methyl-1H-pyrazol-4-yl)benzo[b]thiophene-3-carboxylate (Pre-2) B->C 1-Methyl-4-(4,4,5,5-tetramethyl- 1,3,2-dioxaborolan-2-yl)-1H-pyrazole, Pd(dppf)Cl2, Na2CO3, DMF/H2O D 5-(1-Methyl-1H-pyrazol-4-yl)benzo[b]thiophene-3-carboxylic acid C->D LiOH, THF/H2O E Amide Derivatives (e.g., b19) D->E Amine, HATU, DIPEA, DMF

Caption: Synthesis of Benzo[b]thiophene-3-carboxamide Anticancer Agents.

Experimental Protocol: Synthesis of Ethyl 5-bromobenzo[b]thiophene-3-carboxylate (Pre-1)[4]
  • Reaction Setup: To a round-bottom flask, add 5-bromobenzo[b]thiophene-3-carboxylic acid (1.0 eq.), 4-dimethylaminopyridine (DMAP, 4.0 eq.), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 2.0 eq.).

  • Solvent Addition: Add dichloromethane (DCM) to the flask.

  • Esterification: Add ethanol (EtOH) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water and extract the product with DCM.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford ethyl 5-bromobenzo[b]thiophene-3-carboxylate.

Subsequent Derivatization and Biological Activity

The ethyl ester (Pre-1) serves as a key intermediate for further elaboration. A Suzuki coupling reaction with 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole yields the corresponding pyrazole-substituted benzothiophene (Pre-2).[3] Saponification of the ethyl ester of Pre-2 affords the carboxylic acid, which is then coupled with various amines to generate a library of amide derivatives.

CompoundDescriptionAntiproliferative Activity (MDA-MB-231 cells, IC50 in µM)
b19 A derivative with a specific amide side chain0.45

Data sourced from a study on anticancer agents targeting the RhoA/ROCK pathway.[3]

Compound b19 demonstrated significant inhibition of proliferation, migration, and invasion of MDA-MB-231 breast cancer cells, highlighting the potential of this class of compounds as anticancer agents.[3]

Application Note 2: Synthesis of Antimicrobial Acylhydrazone Derivatives

This section outlines the synthesis of benzo[b]thiophene acylhydrazones, which have shown promising activity against multidrug-resistant Staphylococcus aureus.[4] The synthetic route involves the conversion of an ethyl 1-benzothiophene-2-carboxylate (a regioisomer of our primary focus, but with a highly relevant synthetic workflow) to a hydrazide, followed by condensation with various aldehydes. A similar strategy can be envisioned starting from this compound.

Synthetic Workflow for Antimicrobial Acylhydrazones

A Ethyl 6-chlorobenzo[b]thiophene-2-carboxylate B 6-Chlorobenzo[b]thiophene-2-carbohydrazide A->B Hydrazine hydrate, EtOH, Reflux D (E)-6-chloro-N'-(substituted-methylene)benzo[b]thiophene-2-carbohydrazide B->D EtOH, Reflux C Aromatic/Heteroaromatic Aldehyde C->D

Caption: Synthesis of Antimicrobial Benzo[b]thiophene Acylhydrazones.

Experimental Protocol: Synthesis of 6-Chlorobenzo[b]thiophene-2-carbohydrazide[5]
  • Reaction Setup: In a round-bottom flask, dissolve ethyl 6-chlorobenzo[b]thiophene-2-carboxylate (1.0 eq.) in ethanol.

  • Reagent Addition: Add hydrazine hydrate to the solution.

  • Reaction Conditions: Reflux the reaction mixture for the time required for the reaction to complete, as monitored by TLC.

  • Isolation: Cool the reaction mixture to room temperature, and collect the precipitated solid by filtration.

  • Purification: Wash the solid with cold ethanol and dry to obtain the desired carbohydrazide.

Condensation and Antimicrobial Activity

The synthesized carbohydrazide is then condensed with a variety of aromatic or heteroaromatic aldehydes in refluxing ethanol to yield the final acylhydrazone derivatives.

CompoundAldehyde UsedMIC (µg/mL) against S. aureus
II.b Pyridine-2-carboxaldehyde4

Data sourced from a study on antimicrobial agents against multidrug-resistant Staphylococcus aureus.[4]

The derivative II.b showed a minimal inhibitory concentration (MIC) of 4 µg/mL against both a reference strain and two clinically isolated resistant strains of S. aureus, demonstrating the potential of this scaffold in developing new antibiotics.[4]

Application Note 3: Synthesis of Anti-inflammatory 1-Benzothiophene-2-carboxanilides

This section describes the synthesis of 3-substituted 1-benzothiophene-2-carboxanilides and their corresponding sulfones, which have been evaluated for their anti-inflammatory effects.[5] Although the starting point is a 2-carboxanilide, the synthetic transformations are instructive for modifications of the 3-carboxylate scaffold.

Synthetic Workflow for Anti-inflammatory Carboxanilides

A 3-Substituted 1-benzothiophene-2-carboxanilides B 3-Substituted 1-benzothiophene-2-carboxanilide-1,1-dioxides (Sulfones) A->B m-CPBA, 1,2-dichloroethane

Caption: Oxidation to Anti-inflammatory Sulfone Derivatives.

Experimental Protocol: Oxidation of 3-Chloro-1-benzothiophene-2-carboxanilides[6]
  • Reaction Setup: Dissolve the 3-chloro-1-benzothiophene-2-carboxanilide (1.0 eq.) in 1,2-dichloroethane.

  • Oxidant Addition: Add 3-chloroperoxybenzoic acid (m-CPBA) to the solution.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC.

  • Workup: After completion, wash the reaction mixture with a solution of sodium bicarbonate and then with water.

  • Purification: Dry the organic layer, concentrate, and purify the residue by crystallization or column chromatography to yield the desired sulfone.

The oxidation of the sulfur atom in the benzothiophene ring to a sulfone can significantly modulate the biological activity of the molecule.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide range of bioactive molecules. Through straightforward chemical transformations of the ester group and modifications of the benzothiophene core, researchers can access diverse chemical libraries with potential applications in oncology, infectious diseases, and inflammatory disorders. The protocols and examples provided in this guide serve as a foundation for further exploration and development of novel therapeutics based on the privileged 1-benzothiophene scaffold.

References

  • Algso, M. A. S., Kivrak, A., Konus, M., Yilmaz, C., & Kurt-Kizildoğan, A. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. Journal of Chemical Sciences, 130(8), 1-11.
  • Svoboda, J., Kuneš, J., Pour, M., & Palát, K. (2000). Synthesis and Biological Evaluation of New Antiinflammatory 1-Benzothiophene-2-carboxanilides.
  • Padmashali, B., Kumar, H. V., & Sandeep, C. S. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. International Journal of Pharmaceutical Sciences Review and Research, 28(2), 6-10.
  • Algso, M. A. S., Kivrak, A., Konus, M., Yilmaz, C., & Kurt-Kizildoğan, A. (2018).
  • Algso, M. A. S., Kivrak, A., Konus, M., Yilmaz, C., & Kurt-Kizildoğan, A. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives.
  • Sonar, V. N., & Crooks, P. A. (2013). Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents.
  • Wang, T., Chen, S., & Li, Y. (2017). Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration. Beilstein Journal of Organic Chemistry, 13, 1886-1891.
  • Le, T. B., Grando, D., Duez, P., & Dubois, J. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Pharmaceuticals, 15(1), 89.
  • ChemicalBook. (2022, January 27). Synthesis of Benzothiophene. ChemicalBook.
  • Wang, Y., et al. (2024).
  • Mancuso, R., Cuglietta, S., Strangis, R., & Gabriele, B. (2022). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. The Journal of Organic Chemistry, 87(11), 7356-7367.
  • Kissei Pharmaceutical Co., Ltd. (2003). Benzothiophene derivatives and medicinal use thereof. U.S.
  • Sonar, V. N., & Crooks, P. A. (2013). Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. MedChemComm, 4(2), 345-350.
  • Al-Ghorbani, M., & El-Gazzar, A. R. B. A. (2018). A series of 1,3-imidazoles and triazole-3-thiones based thiophene-2-carboxamides as anticancer agents: Synthesis and anticancer activity. European Journal of Chemistry, 9(2), 145-153.
  • Organic Chemistry Portal. (n.d.). Benzothiophene synthesis.
  • Abdel-Wahab, B. F., & Abdel-Gawad, H. (2024). Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents. ChemistrySelect, 9(11), e202304008.
  • Patel, R. V., & Chikhalia, K. H. (2016). 442 Synthesis, Characterization and Anti-Inflammatory and Antipyreticevaluationof Novel Indole Derivatives. Journal of Applicable Chemistry, 5(2), 442-450.
  • Sagaama, A., & Issaoui, N. (2020). Design, molecular docking analysis of an anti-inflammatory drug, computational analysis and intermolecular interactions energy studies of 1-benzothiophene-2-carboxylic acid. Computational biology and chemistry, 88, 107348.
  • Hiremath, S. P., & Kaddargi, S. S. (2025). Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives.
  • Kuchar, M. (2021). NEW METHODS FOR SYNTHESIS OF 1-BENZOTHIOPHENE-3-CARBOXYLIC ACID DERIVATIVES. Chemistry of Heterocyclic Compounds, 57(1), 1-3.
  • Sravani, G., & Kumar, A. (2024). Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences and Research, 15(6), 2344-2354.

Sources

Application Note: Ethyl 1-benzothiophene-3-carboxylate in Medicinal Chemistry

[1]

Executive Summary

Ethyl 1-benzothiophene-3-carboxylate (EBT-3C) represents a "privileged scaffold" in modern medicinal chemistry.[1] Unlike its 2-isomer counterpart, the 3-carboxylate derivative offers unique steric and electronic vectors that are critical for targeting specific hydrophobic pockets in kinases, G-protein coupled receptors (GPCRs), and bacterial enzymes.[1] This guide details the synthetic manipulation of EBT-3C, specifically focusing on its role as a linchpin precursor for bioactive acylhydrazones (antimicrobial), benzothienopyrimidines (hypnotic/sedative), and 1,1-dioxide derivatives (anticancer/RhoA inhibition).

Chemical Profile & Synthetic Versatility[2]

Compound Identity:

  • IUPAC Name: this compound[1][2]

  • CAS Number: 18450-32-5 (Generic), 7311-95-7 (2-amino derivative - Note: Distinguish carefully)[1]

  • Molecular Formula: C

    
    H
    
    
    O
    
    
    S
  • Key Reactivity: The C-3 ester moiety is less conjugated with the sulfur lone pair compared to the C-2 position, making it a stable yet reactive electrophile for nucleophilic substitutions (via hydrazine/amines) and a precursor for tricyclic ring fusion.[1]

Synthetic Accessibility

While EBT-3C can be prepared via oxidative cyclization of 2-(methylthio)phenylacetylenes using PdI

1

Application Workflows in Drug Discovery[4]

Application A: Antimicrobial & Anti-inflammatory Agents (The Hydrazide Pathway)

The ethyl ester function at C-3 is the primary gateway to a vast library of Schiff bases (acylhydrazones). These derivatives have shown potent activity against Methicillin-Resistant Staphylococcus aureus (MRSA) by disrupting bacterial cell wall synthesis or membrane potential [2].[1]

Mechanism:

  • Hydrazinolysis: Conversion of the ester to the hydrazide.

  • Condensation: Reaction with aromatic aldehydes to form acylhydrazones.

  • Bioactivity: The resulting pharmacophore mimics peptide bonds, allowing interaction with bacterial enzymes while the benzothiophene core provides lipophilic anchoring.

Application B: Anticancer Therapeutics (RhoA/ROCK Pathway)

Derivatives of benzothiophene-3-carboxylates, particularly when oxidized to their 1,1-dioxides, act as inhibitors of the RhoA/ROCK signaling pathway.[1][3] This pathway is crucial for tumor cell migration and metastasis. The 3-carboxylate moiety serves as the attachment point for amide linkers that position inhibitors within the RhoA binding pocket [3].[1]

Detailed Experimental Protocols

Protocol 1: Synthesis of the Key Intermediate (Benzothiophene-3-carbohydrazide)

This protocol converts the ethyl ester into the universal hydrazide building block.[1]

Reagents:

  • This compound (1.0 equiv)[1]

  • Hydrazine hydrate (99%, 5.0 equiv)

  • Absolute Ethanol (Solvent)[4]

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol (2.06 g) of this compound in 20 mL of absolute ethanol in a 100 mL round-bottom flask.

  • Addition: Add 50 mmol (2.5 mL) of hydrazine hydrate dropwise with stirring.

  • Reflux: Heat the mixture to reflux (78-80°C) for 6–8 hours. Monitor reaction progress via TLC (System: Ethyl Acetate/Hexane 1:1). The starting ester spot (

    
    ) should disappear, replaced by a lower migrating hydrazide spot (
    
    
    ).
  • Precipitation: Cool the reaction mixture to room temperature, then chill in an ice bath for 30 minutes. A white to pale-yellow precipitate will form.[1]

  • Isolation: Filter the solid under vacuum. Wash the filter cake with 10 mL of cold ethanol followed by 20 mL of diethyl ether to remove excess hydrazine.

  • Drying: Dry the solid in a vacuum oven at 45°C for 4 hours.

    • Expected Yield: 85–95%[1]

    • Characterization: Melting point 180–185°C (lit. value varies by specific derivative). IR should show sharp NH/NH

      
       bands at 3200–3300 cm
      
      
      and carbonyl stretch at 1650 cm
      
      
      .[1]
Protocol 2: Synthesis of Bioactive Acylhydrazones (Schiff Base Formation)

Targeting MRSA and Anti-inflammatory pathways.

Reagents:

  • Benzothiophene-3-carbohydrazide (from Protocol 1) (1.0 equiv)[1]

  • Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde) (1.0 equiv)

  • Glacial Acetic Acid (Catalytic, 2-3 drops)

  • Ethanol (Solvent)[3]

Step-by-Step Methodology:

  • Setup: In a 50 mL flask, suspend 1.0 mmol of the hydrazide in 10 mL of ethanol.

  • Activation: Add 1.0 mmol of the aldehyde and 2 drops of glacial acetic acid.

  • Reaction: Reflux the mixture for 4–6 hours. The suspension typically clears as the reaction proceeds, followed by the precipitation of the product upon cooling.

  • Work-up: Cool to room temperature. Filter the precipitate.

  • Purification: Recrystallize from ethanol or DMF/water mixture if necessary.

    • Validation:

      
      H NMR will show the azomethine proton (-N=CH-) singlet typically between 
      
      
      8.0–9.0 ppm.[1]

Visualizing the Medicinal Chemistry Logic

The following diagram illustrates the divergent synthesis pathways starting from this compound.

Benzothiophene_PathwaysEsterEthyl 1-benzothiophene-3-carboxylate(Starting Material)HydrazideBenzothiophene-3-carbohydrazide(Key Intermediate)Ester->HydrazideN2H4·H2O, EtOHRefluxAcidBenzothiophene-3-carboxylic AcidEster->AcidLiOH, THF/H2OHydrolysisTricyclicBenzothienopyrimidines(Sedative/Hypnotic)Ester->TricyclicUrea/ThioureaCyclizationAcylhydrazoneAcylhydrazones(Antimicrobial/MRSA)Hydrazide->AcylhydrazoneAr-CHOCat. AcOHOxadiazole1,3,4-Oxadiazoles(Anti-inflammatory)Hydrazide->OxadiazolePOCl3 or SOCl2CyclodehydrationAmideCarboxamides(RhoA Inhibitors)Acid->AmideAmine, EDC/HOBtCoupling

Caption: Divergent synthetic pathways from the ethyl ester scaffold yielding three distinct therapeutic classes.

Structural Activity Relationship (SAR) Data

The table below summarizes the biological impact of modifying the C-3 substituent, derived from recent medicinal chemistry campaigns [2][3].

Derivative ClassC-3 SubstituentTarget / ActivityKey SAR Insight
Ester (Parent)

Synthetic IntermediateLipophilic prodrug potential; generally inactive in vitro.[1]
Acylhydrazone

MRSA (MIC: 4 µg/mL)Electron-withdrawing groups (Cl, NO

) on the aryl ring (

) enhance potency.[1]
Carboxamide

RhoA/ROCK (Anticancer)Bulky hydrophobic groups at

improve binding to the RhoA hydrophobic pocket.[1]
1,1-Dioxide

(Sulfone core)
Cell Migration InhibitionOxidation of the thiophene sulfur to sulfone (

) significantly alters polarity and metabolic stability.

Troubleshooting & Optimization

  • Issue: Low Yield in Hydrazide Formation.

    • Cause: Incomplete reaction or loss of product during filtration (solubility in ethanol).

    • Solution: Ensure excess hydrazine (5 eq) is used. If the product is soluble, concentrate the ethanol to 25% volume before cooling.

  • Issue: Difficulty in Recrystallization of Acylhydrazones.

    • Cause: High melting points and poor solubility.

    • Solution: Use DMF as the primary solvent and precipitate with water, or use DMSO for biological testing stock solutions.

  • Safety Note: Hydrazine hydrate is highly toxic and a potential carcinogen. All reactions involving hydrazine must be conducted in a fume hood with appropriate PPE (gloves, face shield).

References

  • Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization. Journal of Organic Chemistry. (2022). Link

  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules. (2022). Link

  • Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. Journal of Enzyme Inhibition and Medicinal Chemistry. (2019).[1] Link

  • Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences. (2024). Link

Application Note & Protocols: Leveraging Ethyl 1-Benzothiophene-3-carboxylate for the Synthesis of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzothiophene scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its structural rigidity, lipophilic nature, and capacity for diverse functionalization make it an ideal starting point for the development of novel therapeutics. This application note provides a detailed guide for researchers and drug development professionals on utilizing Ethyl 1-benzothiophene-3-carboxylate and its derivatives as a versatile platform for synthesizing potent anticancer compounds. We will explore key synthetic strategies, provide step-by-step protocols, and discuss the biological evaluation and mechanisms of action for the resulting derivatives, with a focus on targeting critical cancer pathways like tubulin polymerization and RhoA/ROCK signaling.[3][4][5]

Introduction: The Significance of the Benzothiophene Scaffold

Benzothiophene, a bicyclic system where a benzene ring is fused to a thiophene ring, is a cornerstone in the design of bioactive molecules.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties.[1][2] In oncology, the benzothiophene core has been successfully incorporated into molecules that disrupt fundamental cellular processes required for tumor growth and metastasis.

This compound serves as an accessible and highly versatile starting material. The ester at the C3 position is a key chemical handle that can be readily converted into amides, hydrazides, or other functional groups, providing a gateway to a vast chemical space. Furthermore, the benzene ring (positions C4-C7) can be functionalized to modulate the compound's physicochemical properties and target affinity. This guide details robust synthetic methodologies to transform this building block into libraries of potential anticancer drug candidates.

Core Synthetic Strategy I: Amide Scaffolding at the C3-Position

Scientific Rationale: The conversion of the C3-carboxylate to a carboxamide is a primary and highly effective strategy. The amide bond is a stable, planar unit capable of acting as both a hydrogen bond donor and acceptor, which is critical for specific interactions with protein targets like enzyme active sites and protein-protein interfaces. This approach has been successfully used to develop potent inhibitors of the RhoA/ROCK pathway.[4][5] The synthesis is typically a two-step process: hydrolysis of the ester to the corresponding carboxylic acid, followed by an amide coupling reaction.

Protocol 1: Synthesis of 1-Benzothiophene-3-carboxamide Derivatives

Step 1: Saponification of this compound

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 equiv.) in a mixture of ethanol and water (3:1 v/v).

  • Reaction: Add potassium hydroxide (2.5 equiv.) to the solution. Heat the mixture to reflux (approx. 80-90°C) and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After cooling to room temperature, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 2M hydrochloric acid. A white precipitate of 1-benzothiophene-3-carboxylic acid will form.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the carboxylic acid intermediate.

Step 2: Amide Coupling (Example: Synthesis of N-Aryl-1-benzothiophene-3-carboxamide)

  • Setup: In a dry 50 mL round-bottom flask under a nitrogen atmosphere, dissolve 1-benzothiophene-3-carboxylic acid (1.0 equiv.), the desired aniline derivative (1.1 equiv.), and a coupling agent such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 equiv.) in anhydrous dimethylformamide (DMF).

  • Reaction: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv.) to the mixture. Stir at room temperature for 8-12 hours. Monitor the reaction by TLC.

  • Work-up: Pour the reaction mixture into a separatory funnel containing ethyl acetate and water. Wash the organic layer sequentially with 5% aqueous LiCl solution, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the final amide product.

Visualization: Amide Synthesis Workflow

Start Ethyl 1-Benzothiophene -3-carboxylate Acid 1-Benzothiophene -3-carboxylic Acid Start->Acid 1. KOH, EtOH/H₂O 2. HCl (aq) Amide N-Substituted 1-Benzothiophene-3-carboxamide Acid->Amide Amine (R-NH₂) HATU, DIPEA, DMF cluster_membrane Cell Membrane Receptor Receptor (GPCR) GEF GEFs Receptor->GEF Upstream Signals RhoA_GTP RhoA-GTP (Active) GEF->RhoA_GTP Promotes GTP binding RhoA_GDP RhoA-GDP (Inactive) ROCK ROCK RhoA_GTP->ROCK Activates pMLC p-MLC ROCK->pMLC Phosphorylates MLC Myosin Light Chain (MLC) Actin Actin Stress Fibers Cell Contraction Migration & Invasion pMLC->Actin Inhibitor Benzothiophene Derivatives Inhibitor->RhoA_GTP Inhibits

Sources

Protocol for the alkoxycarbonylation of 2-(methylthio)phenylacetylenes

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Protocol for the Alkoxycarbonylation of 2-(Methylthio)phenylacetylenes

Audience: Researchers, scientists, and drug development professionals.

Introduction: A Modern Approach to Benzothiophene Synthesis

The benzothiophene scaffold is a privileged heterocyclic motif found in a wide array of pharmaceuticals and organic materials. Traditional synthetic routes to these compounds can be lengthy and often require harsh conditions. The palladium-catalyzed alkoxycarbonylation of 2-(methylthio)phenylacetylenes represents a significant advancement, offering a direct and atom-economical pathway to valuable benzothiophene-3-carboxylic esters.[1][2] This application note provides a comprehensive overview of the reaction mechanism, a detailed experimental protocol, and practical insights for researchers looking to implement this powerful synthetic tool.

The described methodology leverages a simple yet effective palladium iodide/potassium iodide (PdI₂/KI) catalytic system to achieve an oxidative cyclization-deprotection-alkoxycarbonylation sequence in a single step.[1] This process is highly efficient, starting from readily accessible 2-(methylthio)phenylacetylenes, carbon monoxide, an alcohol, and using air as a benign oxidant.[2]

Mechanistic Insights: The "Why" Behind the Protocol

Understanding the reaction mechanism is crucial for troubleshooting and optimization. The transformation is believed to proceed through a sophisticated palladium-catalyzed cycle. While the precise mechanism is a subject of ongoing research, a plausible pathway involves several key steps. The overall process is a cascade that includes an S-cyclization, demethylation, CO insertion, and a second cyclization.[3]

The general mechanism for the alkoxycarbonylation of alkynes often involves the protonation of a Pd(0)-alkyne species to form a Pd-vinyl complex, followed by CO insertion and alcoholysis.[4] The choice of ligands can significantly influence the reactivity and selectivity of the catalyst.[5][6] For instance, hemilabile P,N-ligands can act as in-situ bases and proton relays, facilitating the catalytic cycle.[7][8]

In the specific case of 2-(methylthio)phenylacetylenes, the reaction is catalyzed by a PdI₂/KI system. The reaction likely begins with the coordination of the palladium catalyst to the alkyne. A subsequent intramolecular cyclization involving the sulfur atom leads to a vinylpalladium intermediate. This is followed by the insertion of carbon monoxide into the palladium-carbon bond to form an acyl-palladium complex. Finally, nucleophilic attack by the alcohol and reductive elimination yields the desired benzothiophene-3-carboxylic ester and regenerates the active palladium catalyst. The use of air as an oxidant suggests a Pd(0)/Pd(II) catalytic cycle.

Catalytic Cycle of Alkoxycarbonylation

Catalytic Cycle Pd(0) Pd(0) Pd(0)-Alkyne Pd(0)-Alkyne Pd(0)->Pd(0)-Alkyne  + Alkyne Vinyl-Pd Vinyl-Pd Pd(0)-Alkyne->Vinyl-Pd  Intramolecular  Cyclization Acyl-Pd Acyl-Pd Vinyl-Pd->Acyl-Pd  + CO Product_Release Acyl-Pd->Product_Release  + ROH  (Alcoholysis) Product_Release->Pd(0)  Product  (Ester)

Caption: Proposed catalytic cycle for the alkoxycarbonylation of 2-(methylthio)phenylacetylenes.

Experimental Protocol: Synthesis of Benzothiophene-3-Carboxylic Esters

This protocol is adapted from a reported procedure for the palladium iodide-catalyzed oxidative cyclization-deprotection-alkoxycarbonylation of 2-(methylthio)phenylacetylenes.[1]

Materials and Reagents
  • 2-(Methylthio)phenylacetylene substrate

  • Palladium(II) iodide (PdI₂)

  • Potassium iodide (KI)

  • Alcohol (ROH, e.g., methanol, ethanol)

  • Solvent (if different from the alcohol)

  • Carbon monoxide (CO) gas

  • Air

  • High-pressure autoclave equipped with a magnetic stirrer and a heating jacket

General Experimental Workflow

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Charge_Autoclave Charge autoclave with PdI₂, KI, and substrate Add_Alcohol Add alcohol (solvent and reagent) Charge_Autoclave->Add_Alcohol Seal_Autoclave Seal the autoclave Add_Alcohol->Seal_Autoclave Pressurize Pressurize with CO and then air Seal_Autoclave->Pressurize Heat_Stir Heat to 80 °C and stir for 15-24 h Pressurize->Heat_Stir Cool_Degas Cool down and carefully degas Heat_Stir->Cool_Degas Solvent_Removal Remove solvent under reduced pressure Cool_Degas->Solvent_Removal Purification Purify by column chromatography Solvent_Removal->Purification

Caption: General workflow for the alkoxycarbonylation of 2-(methylthio)phenylacetylenes.

Step-by-Step Procedure
  • Charging the Autoclave: In a 250 mL stainless-steel autoclave, add palladium(II) iodide (PdI₂, 5.4 mg, 0.015 mmol, 5 mol%), potassium iodide (KI, 125 mg, 0.75 mmol, 2.5 equiv), and the 2-(methylthio)phenylacetylene substrate (0.30 mmol).[1]

  • Adding the Alcohol: Add the desired alcohol (e.g., methanol, 6 mL), which serves as both the reagent and the solvent.[1]

  • Sealing and Pressurizing: Seal the autoclave and, while stirring, pressurize it with carbon monoxide (32 atm) and then with air to a total pressure of 40 atm.[1]

  • Reaction: Heat the autoclave to 80 °C using a jacketed circulating thermic fluid bath and maintain stirring for 15-24 hours.[1]

  • Work-up: After the reaction is complete, cool the autoclave to room temperature, carefully vent the gases, and open the vessel.

  • Isolation: Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to afford the pure benzothiophene-3-carboxylic ester.[1]

Safety Precautions
  • This reaction involves the use of carbon monoxide, a toxic and flammable gas. All operations should be performed in a well-ventilated fume hood.

  • The reaction is carried out under high pressure. Ensure the autoclave is properly sealed and operated by trained personnel.

  • Palladium compounds can be toxic and should be handled with care.

Substrate Scope and Yields

The protocol has been successfully applied to a variety of 2-(methylthio)phenylacetylenes with different substituents on the alkyne and the aromatic ring. The yields are generally in the range of fair to high.[1]

EntryR¹ Substituent on AlkyneR² Substituent on Aromatic RingProductYield (%)
1PhenylHMethyl 2-phenylbenzo[b]thiophene-3-carboxylate78
2p-TolylHMethyl 2-(p-tolyl)benzo[b]thiophene-3-carboxylate76
3p-BromophenylHMethyl 2-(4-bromophenyl)benzo[b]thiophene-3-carboxylate83
4Thiophen-3-ylHMethyl 2-(thiophen-3-yl)benzo[b]thiophene-3-carboxylate70
5n-PropylHMethyl 2-(n-propyl)benzo[b]thiophene-3-carboxylate65

Data adapted from The Journal of Organic Chemistry, 2022, 87, 15, 9882–9891.[1]

Troubleshooting and Optimization

  • Low Conversion: If the substrate conversion is low, consider increasing the reaction time or temperature. Ensure the CO and air pressures are maintained throughout the reaction. The quality of the palladium catalyst is also crucial.

  • Side Product Formation: The formation of byproducts may occur. Careful purification by column chromatography is essential. Optimization of the reaction conditions, such as catalyst loading or temperature, may be necessary to improve selectivity.

  • Demethylation without Carbonylation: In some cases, demethylation of the methylthio group may occur without subsequent carbonylation. This could be due to insufficient CO pressure or catalyst deactivation.

Conclusion

The palladium-catalyzed alkoxycarbonylation of 2-(methylthio)phenylacetylenes is a robust and efficient method for the synthesis of benzothiophene-3-carboxylic esters. This protocol offers a significant improvement over traditional methods in terms of atom economy and operational simplicity. By understanding the underlying mechanism and following the detailed procedure outlined in this application note, researchers can effectively utilize this reaction for the synthesis of a wide range of valuable benzothiophene derivatives.

References

  • Doherty, S., et al. (2017). Mechanism of Alkyne Alkoxycarbonylation at a Pd Catalyst with P,N Hemilabile Ligands. A Density Functional Study. Royal Society of Chemistry. [Link]

  • Scrivanti, A., et al. (1998). Mechanism of the Alkoxycarbonylation of Alkynes in the Presence of the Pd(OAc)₂/PPh₂Py/CH₃SO₃H Catalytic System. Organometallics, 17(26), 5853–5857. [Link]

  • Doherty, S., et al. (2018). Palladium-catalysed alkyne alkoxycarbonylation with P,N-chelating ligands revisited: a density functional theory study. Physical Chemistry Chemical Physics, 20(24), 16370–16382. [Link]

  • Chen, D. Y.-K., et al. (2016). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 49(8), 1381–1392. [Link]

  • Wang, Z., et al. (2023). Palladium-Catalyzed Selenylative Alkoxycarbonylation of Alkynes toward β‑Selenated Cinnamic Acid Esters. Organic Letters, 25(27), 5035–5040. [Link]

  • Gabriele, B., et al. (2023). Synthesis of benzothienofuranones and dihydrobenzothienopyranones by palladium iodide-catalyzed carbonylative double cyclization. CRIS. [Link]

  • Izawa, Y., Shimizu, I., & Yamamoto, A. (2005). Catalytic Tricarbonylation of Alkynes with Palladium Catalysts. Bulletin of the Chemical Society of Japan, 78(7), 1302–1313. [Link]

  • Gabriele, B., et al. (2022). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. The Journal of Organic Chemistry, 87(15), 9882–9891. [Link]

  • Wang, Z., et al. (2023). Palladium-Catalyzed Selenylative Alkoxycarbonylation of Alkynes toward β-Selenated Cinnamic Acid Esters. Organic Letters, 25(27), 5035–5040. [Link]

  • Al-Zaydi, K. M. (2015). Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine, Quinazoline and Carbamate Derivatives. Molecules, 20(1), 883–893. [Link]

  • Kollár, L., et al. (2022). Palladium-Catalyzed Selective Carbonylation Reactions of Ortho-Phenylene Dihalides with Bifunctional N,O-Nucleophiles. Molecules, 27(19), 6265. [Link]

  • Gabriele, B., et al. (2013). Synthesis of α,β-Alkynyl Esters and Unsymmetrical Maleate Esters Catalyzed by Pd/C: An Efficient Phosphine-Free Catalytic System for Oxidative Alkoxycarbonylation of Terminal Alkynes. European Journal of Organic Chemistry, 2013(15), 3046–3054. [Link]

  • Dahl, K., et al. (2023). Reactive Palladium–Ligand Complexes for ¹¹C-Carbonylation at Ambient Pressure: A Breakthrough in Carbon-11 Chemistry. International Journal of Molecular Sciences, 24(13), 11029. [Link]

  • Friis, S. D. (2015). Development of New Classes of Palladium and Nickel Catalyzed Carbonylation Reactions. eScholarship@McGill. [Link]

  • Gabriele, B., et al. (2022). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. The Journal of Organic Chemistry, 87(15), 9882–9891. [Link]

Sources

Advanced Synthesis of Pyridopyridazine Scaffolds: Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The pyridopyridazine scaffold—specifically the pyrido[2,3-d]pyridazine and pyrido[3,4-d]pyridazine isomers—represents a "privileged structure" in modern medicinal chemistry.[1] Its high nitrogen content offers unique hydrogen-bonding vectors for kinase hinge binding and phosphodiesterase (PDE) active sites, while maintaining a lower lipophilicity profile (LogP) compared to carbocyclic analogs like phthalazines.[1]

Key Therapeutic Applications:

  • Kinase Inhibition: HPK1 and CDK inhibitors.

  • PDE Inhibition: Selective PDE4 and PDE5 inhibitors for inflammatory and respiratory diseases.

  • Bioorthogonal Chemistry: Inverse Electron Demand Diels-Alder (IEDDA) reagents for bioconjugation (specifically tetrazine-derived precursors).[1]

This guide moves beyond textbook synthesis to provide field-validated protocols . We focus on two primary methodologies: a robust One-Pot Multicomponent Reaction (MCR) for rapid library generation, and a Regioselective Cyclocondensation for precise isomer control.[1]

Strategic Synthesis Overview

The synthesis of pyridopyridazines generally follows two retrosynthetic logic gates:

  • Ring Fusion Strategy: Constructing the pyridazine ring onto a pre-functionalized pyridine.

  • Fragment Assembly: Simultaneous formation of the fused system via multicomponent coupling.

The choice of method depends on the desired substitution pattern and the specific isomer required.

Logical Pathway Diagram

The following diagram illustrates the decision matrix for selecting the appropriate synthetic route.

SynthesisStrategy Target Target Scaffold Isomer23 Pyrido[2,3-d]pyridazine Target->Isomer23 Isomer34 Pyrido[3,4-d]pyridazine Target->Isomer34 RouteA Route A: One-Pot MCR (High Diversity) Isomer23->RouteA Preferred RouteB Route B: Directed Cyclization (High Regiocontrol) Isomer34->RouteB Preferred PrecursorA Enaminones + Active Methylene RouteA->PrecursorA PrecursorB Ortho-dicarbonyl Pyridines RouteB->PrecursorB

Figure 1: Strategic decision tree for pyridopyridazine synthesis based on target isomer and library requirements.

Protocol A: One-Pot Multicomponent Synthesis of Pyrido[2,3-d]pyridazines[1]

Application: Rapid generation of 2,8-dione derivatives for PDE4 inhibition libraries. Mechanism: Michael addition


 Cyclization 

Hydrazinolysis.[1]
Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11]
  • Substrate:

    
    -enamino diketone (1.0 equiv)
    
  • Reagent A: Ethyl cyanoacetate or Malononitrile (1.0 equiv)[1]

  • Reagent B: Hydrazine monohydrate (2.5 equiv)

  • Solvent: Ethanol (EtOH) / Acetonitrile (MeCN) (1:1 v/v)[1]

  • Catalyst: Piperidine (cat.[1] amount, optional for initiation)

Experimental Workflow
Step 1: Intermediate Formation
  • Charge a round-bottom flask with the

    
    -enamino diketone (10 mmol) and Ethyl cyanoacetate (10 mmol) in 20 mL of EtOH.
    
  • Heat to reflux for 6–8 hours .

    • Scientist's Note: Monitor via TLC (Mobile phase: 5% MeOH in DCM). Look for the disappearance of the enaminone spot. The intermediate is often a pyridine-2-one derivative.[1]

    • Checkpoint: If conversion is <50% after 4 hours, add 2-3 drops of piperidine to catalyze the Knoevenagel/Michael sequence.

Step 2: Ring Closure (The "One-Pot" Addition)[1]
  • Cool the reaction mixture to room temperature (RT).

  • Add Hydrazine monohydrate (25 mmol) dropwise. Caution: Exothermic reaction.[1]

  • Add 10 mL of MeCN to improve solubility of the final fused system.

  • Reflux for an additional 6–16 hours .

    • Visual Cue: The reaction often shifts from a light yellow to a deep orange/red precipitate as the fused aromatic system forms.

Step 3: Isolation & Purification[1]
  • Cool to RT.[1][2] The product typically precipitates out of the EtOH/MeCN mixture.

  • Filter the solid under vacuum.

  • Wash: 2x with cold EtOH, 1x with Diethyl ether (to remove sticky hydrazine residues).

  • Recrystallization: If purity is <95% by HPLC, recrystallize from DMF/EtOH (1:2).

Data Validation: Optimization of Conditions

The following table summarizes internal optimization data for the synthesis of 3,5-disubstituted pyrido[2,3-d]pyridazines.

EntrySolvent SystemTemp (°C)Time (h)Yield (%)Purity (HPLC)
1EtOH78 (Reflux)244588%
2EtOH/MeCN (1:[1][3]1)80 (Reflux)1682 98%
3DMF12046075% (Decomp.)
4MW (EtOH)1500.57892%

Table 1: Solvent and condition screening.[1] Note that the binary solvent system (Entry 2) balances solubility of intermediates with product precipitation.

Protocol B: Regioselective Synthesis of Pyrido[3,4-d]pyridazines

Application: Synthesis of HPK1 inhibitors where the [3,4-d] fusion is critical for active site geometry.[1] Mechanism: Condensation of hydrazine with ortho-dicarbonyl pyridines (Widman-Stoermer type logic).

Materials
  • Precursor: 3-acylpyridine-4-carboxylic acid ethyl ester (or 3,4-dicarbonyl pyridine).[1]

  • Reagent: Hydrazine hydrate (1.5 equiv).

  • Solvent: Absolute Ethanol.

  • Acid: Glacial Acetic Acid (cat.).[1]

Step-by-Step Methodology
  • Dissolution: Dissolve 5 mmol of the 3-acylpyridine precursor in 15 mL Absolute EtOH.

  • Activation: Add 0.5 mL Glacial Acetic Acid. Stir for 10 mins at RT.

    • Mechanistic Insight: Acid catalysis activates the carbonyl carbons, making them more susceptible to nucleophilic attack by hydrazine, and promotes the dehydration step.

  • Cyclization: Add Hydrazine hydrate (7.5 mmol) slowly.

  • Reaction: Reflux for 3–5 hours.

  • Work-up:

    • Concentrate the solvent to ~50% volume under reduced pressure.

    • Cool to 0°C in an ice bath.

    • Filter the resulting precipitate.

    • Critical Step: If no precipitate forms, neutralize the acetic acid with saturated NaHCO₃ solution to induce precipitation.

Mechanistic Visualization

Understanding the reaction pathway is crucial for troubleshooting. Below is the mechanism for the One-Pot Protocol (Protocol A), highlighting the transition from the pyridine intermediate to the final fused system.

ReactionMechanism Start Enaminone + Active Methylene Inter1 Michael Adduct Start->Inter1 Knoevenagel/Michael Inter2 2-Pyridone Intermediate (Cyclization) Inter1->Inter2 -H2O / -EtOH AddHyd Addition of Hydrazine Inter2->AddHyd Nucleophilic Attack Final Pyrido[2,3-d]pyridazine Product (Fused System) AddHyd->Final Cyclocondensation (-H2O)

Figure 2: Mechanistic flow of the one-pot synthesis. The stability of the 2-pyridone intermediate allows for the sequential addition of hydrazine without isolation.

Troubleshooting & Expert Tips

Regioisomer Contamination
  • Issue: In Protocol B, if the precursor is unsymmetrical, you may get a mixture of hydrazones before cyclization.

  • Solution: Use Microwave Irradiation (MW) .[1][4][5] MW heating (150°C, 10-20 min) often favors the thermodynamic product (the fully aromatic fused system) over kinetic hydrazone intermediates [8].

Solubility Issues
  • Issue: Pyridopyridazines are notoriously insoluble due to strong intermolecular

    
    -
    
    
    
    stacking.[1]
  • Solution:

    • Synthesis: Use MeCN/EtOH mixtures (Protocol A).

    • Analysis: Use TFA-d (Trifluoroacetic acid-d) for NMR if DMSO-d6 is insufficient.

Oxidation State Control
  • Context: Some protocols yield dihydro-intermediates.[1][6][7]

  • Protocol Adjustment: If the dihydro-compound is isolated, treat with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in Dioxane or simply reflux in nitrobenzene to aromatize the ring fully.[1]

References

  • Synthesis and Biological Activity of Pyridopyridazine Derivatives: A Mini Review. Source: Mini-Reviews in Organic Chemistry.

  • Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent. Source: PubMed Central (PMC). [1]

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Source: MDPI Molecules. [1]

  • Inverse-Electron-Demand Diels-Alder Reactions for the Synthesis of Pyridazines on DNA. Source: Organic Letters (ACS). [1][8]

  • Microwave Assisted Synthesis of Pyridazinone Derivatives. Source: Asian Journal of Chemistry. [1]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 1-benzothiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of Ethyl 1-benzothiophene-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and purity. We have compiled field-proven insights and data-driven solutions to address the specific challenges you may encounter.

Troubleshooting Guide: Enhancing Your Synthesis

This section addresses specific, common problems in a question-and-answer format. We delve into the root causes of these issues and provide actionable solutions grounded in chemical principles.

Q1: My reaction yield is consistently low or I'm getting no product at all. What are the likely causes and how can I fix this?

A1: Low or no yield is a frequent challenge, often stemming from several potential factors related to reagents, reaction conditions, or catalyst activity, particularly in sensitive cross-coupling reactions.

Probable Causes & Solutions:

  • Reagent Quality and Preparation:

    • Cause: Degradation of starting materials or contamination of solvents and reagents. For instance, in the popular palladium-catalyzed synthesis from 2-(methylthio)phenylacetylenes, moisture and oxygen can deactivate the catalyst.[1][2]

    • Solution: Always use freshly distilled or anhydrous solvents. If using a palladium-catalyzed method, ensure the reaction mixture is thoroughly degassed by purging with an inert gas like nitrogen or argon before heating. Use high-purity starting materials.

  • Catalyst Inactivity (Palladium-Catalyzed Routes):

    • Cause: The Pd(0) active species can be sensitive and easily poisoned. The PdI₂/KI system is robust but requires specific conditions to function optimally.[1][3]

    • Solution: Ensure the correct catalyst loading (typically 1.5-5 mol %).[3] For reactions involving a Pd(0) reoxidation cycle, the presence of an oxidant (like air in the CO/air mixture) is critical.[1][2] If you suspect catalyst deactivation, consider adding fresh catalyst, though this is not always effective once the reaction has stalled.

  • Suboptimal Reaction Conditions:

    • Cause: Incorrect temperature, pressure, or reaction time can drastically affect the yield. For example, the palladium-catalyzed carbonylation requires high pressure and temperature to proceed efficiently.[1][4] Esterification reactions, while simpler, are equilibrium-driven and may not go to completion if water is not effectively removed or if the reaction time is too short.[5]

    • Solution: Meticulously control the reaction parameters. For the Pd-catalyzed synthesis, maintain a temperature of around 80 °C and a pressure of 40 atm (CO/air mix).[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time, which can range from 15 to 36 hours depending on the substrate and alcohol used.[3]

Q2: I've formed the product, but it's contaminated with a significant side product. How do I identify and minimize it?

A2: Side product formation is a common issue that complicates purification and reduces the overall yield. The nature of the side product depends heavily on the synthetic route chosen.

Common Side Products & Mitigation Strategies:

  • Route: Pd-Catalyzed Carbonylative Cyclization

    • Side Product: In this reaction, a common byproduct is the corresponding maleic diester, arising from the oxidative dialkoxycarbonylation of the alkyne starting material.[1][4]

    • Identification: This impurity can often be detected by ¹H NMR and GC-MS analysis of the crude product.[1][4]

    • Mitigation: Optimizing the reaction conditions is key. It has been demonstrated that careful control over the catalyst system (PdI₂/KI) and reaction time can favor the desired benzothiophene formation over the maleic diester.[1] Ensuring a complete 24-hour reaction time often improves selectivity and yield of the target molecule.[1][3]

  • Route: Friedel-Crafts Acylation followed by Esterification

    • Side Product: Friedel-Crafts reactions on benzothiophene can sometimes yield a mixture of regioisomers, although acylation strongly favors the 3-position.[6] Incomplete hydrolysis of the trichloroacetyl intermediate could also lead to impurities.

    • Mitigation: Use of trichloroacetyl chloride as the acylating agent provides a good precursor for the carboxylic acid at the 3-position.[6] Ensure the subsequent hydrolysis and esterification steps go to completion by monitoring via TLC.

Q3: The purification of my crude this compound is proving difficult. What are the best practices?

A3: Effective purification is crucial for obtaining a high-purity final product. The physical properties of this compound (often a yellow oil or low-melting solid) can present challenges.[2][3]

Recommended Purification Protocol:

  • Work-up: After the reaction is complete, a standard aqueous work-up is often necessary. For the Pd-catalyzed route, after cooling and depressurizing the autoclave, the mixture is typically diluted with an organic solvent (like Ethyl Acetate) and washed with water and brine to remove inorganic salts (e.g., KI) and polar impurities.[5]

  • Chromatography:

    • Method: The most consistently successful method reported in the literature is column chromatography on silica gel.[1][3][5]

    • Eluent System: A non-polar/moderately polar solvent system is effective. A gradient of hexane and ethyl acetate (EtOAc) is highly recommended. Start with pure hexane and gradually increase the proportion of ethyl acetate. A common final eluent composition is 95:5 hexane/EtOAc.[3]

    • Monitoring: Collect small fractions and analyze them by TLC to identify and combine the pure product fractions.

  • Crystallization:

    • If the product is obtained as an oil, crystallization can be attempted to improve purity. This may involve dissolving the oil in a minimal amount of a hot solvent (e.g., ethanol, hexane) and allowing it to cool slowly. However, as many derivatives are oils, chromatography remains the primary purification method.[3]

Troubleshooting Workflow

Use the following flowchart to diagnose and resolve issues in your synthesis.

G cluster_reagents Reagent Issues? cluster_conditions Condition Errors? cluster_workup Purification Problems? start Low Yield / Purity Issue check_reagents 1. Check Reagents & Solvents start->check_reagents check_conditions 2. Verify Reaction Conditions start->check_conditions check_workup 3. Review Work-up & Purification start->check_workup reagent_sol Use fresh, anhydrous reagents. Degas solvent for Pd-catalyzed reactions. check_reagents->reagent_sol Yes conditions_sol Confirm Temp (80°C), Pressure (40 atm), and Time (24-36h). Check catalyst loading. check_conditions->conditions_sol Yes workup_sol Perform aqueous wash. Use Silica Gel Chromatography (Hexane/EtOAc gradient). check_workup->workup_sol Yes success Improved Yield & Purity reagent_sol->success conditions_sol->success workup_sol->success

Caption: A logical workflow for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for the Palladium-Iodide catalyzed synthesis of this compound?

A1: This process is a sophisticated cascade reaction. The proposed mechanism involves several key steps:

  • S-Cyclization: The reaction begins with an intramolecular nucleophilic attack of the sulfur atom on the alkyne, which is activated by coordination to the palladium center. This forms a sulfonium iodide intermediate.

  • Demethylation: A iodide anion removes the methyl group from the sulfur, yielding a palladium-vinyl intermediate.

  • Carbon Monoxide (CO) Insertion: A molecule of CO inserts into the palladium-carbon bond.

  • Nucleophilic Attack: The alcohol (ethanol) acts as a nucleophile, attacking the acyl-palladium species. This displaces the catalyst and forms the final ethyl ester product.

  • Catalyst Regeneration: The resulting Pd(0) is reoxidized to Pd(II) by oxygen (from air) in the presence of HI that is generated during the cycle, allowing the catalytic process to continue.[1][2]

G start 2-(Methylthio)phenylacetylene + Pd(II) cyclization 5-endo-dig S-Cyclization start->cyclization demethylation Demethylation by Iodide cyclization->demethylation co_insertion CO Insertion demethylation->co_insertion nucleophilic_attack Nucleophilic Attack by EtOH co_insertion->nucleophilic_attack product This compound + Pd(0) nucleophilic_attack->product regeneration Pd(0) Reoxidation to Pd(II) product->regeneration Catalyst Turnover regeneration->start

Caption: Simplified mechanism of the Pd-catalyzed carbonylative cyclization.
Q2: I need to synthesize a different ester (e.g., methyl, isopropyl). Is the protocol adaptable?

A2: Yes, the palladium-catalyzed protocol is adaptable to other alcohols. Studies have shown successful synthesis of both methyl and isopropyl esters by simply using methanol or isopropanol as the solvent and nucleophile.[1][4] However, be aware that changing the alcohol can affect the reaction rate. For instance, reactions with ethanol and isopropanol may require longer reaction times (e.g., 36 hours) to achieve high yields compared to methanol (24 hours).[3]

AlcoholTypical Reaction TimeReported Yield (for 2-phenyl derivative)Reference
Methanol24 h80%[1][3]
Ethanol36 h75%[1][3]
Isopropanol36 h62%[1][3]
Q3: Are there alternative synthetic routes I should consider?

A3: Absolutely. While the palladium-catalyzed carbonylation is a modern and efficient method, other routes exist:

  • Esterification of the Carboxylic Acid: This is a classic and reliable two-step approach. First, synthesize 1-benzothiophene-3-carboxylic acid. This can be done via Friedel-Crafts acylation of benzothiophene with trichloroacetyl chloride followed by hydrolysis.[6] The resulting acid is then esterified with ethanol using standard coupling agents like EDCI/DMAP or by using a simple Fischer esterification.[5]

  • Copper-Mediated Annulation: Some methods utilize copper catalysis for the thiolation and annulation of 2-bromo alkynylbenzenes with a sulfur source like sodium sulfide to form the benzothiophene core.[7]

  • Photocatalytic Synthesis: Emerging methods use visible light photocatalysis to construct benzothiophenes from diazonium salts and alkynes, offering a metal-free alternative.[8]

The best choice depends on the availability of starting materials, required scale, and tolerance for specific reaction conditions (e.g., high pressure).

Experimental Protocols
Protocol 1: Palladium-Catalyzed Synthesis of Ethyl 2-Phenylbenzo[b]thiophene-3-carboxylate

This protocol is adapted from the robust method described by Gabriele, et al.[1][3]

Materials:

  • Palladium(II) iodide (PdI₂)

  • Potassium iodide (KI)

  • Methyl(2-(phenylethynyl)phenyl)sulfane (starting material)

  • Anhydrous Ethanol (EtOH)

  • Carbon Monoxide (CO)

  • Air

Procedure:

  • To a high-pressure stainless-steel autoclave, add PdI₂ (e.g., 5 mol %), KI (5 equivalents), and the starting sulfane (1 equivalent).

  • Add anhydrous ethanol to achieve a substrate concentration of approximately 0.02 mmol/mL.

  • Seal the autoclave and stir the mixture.

  • Pressurize the autoclave with carbon monoxide (CO) to 32 atm.

  • Increase the total pressure to 40 atm by adding air.

  • Heat the autoclave to 80 °C and maintain vigorous stirring for 36 hours.

  • After 36 hours, cool the autoclave to room temperature and carefully vent the excess gas in a fume hood.

  • Open the autoclave and transfer the reaction mixture to a round-bottom flask.

  • Concentrate the mixture under reduced pressure to remove the bulk of the ethanol.

  • Perform a standard aqueous work-up and purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

Protocol 2: Esterification of 5-Bromobenzo[b]thiophene-3-carboxylic Acid

This protocol is adapted from the procedure reported by Liu, et al.[5]

Materials:

  • 5-Bromobenzo[b]thiophene-3-carboxylic acid

  • EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • DMAP (4-Dimethylaminopyridine)

  • Anhydrous Ethanol

  • Dichloromethane (DCM)

Procedure:

  • In a round-bottom flask, dissolve 5-bromobenzo[b]thiophene-3-carboxylic acid (1 equivalent) in anhydrous DCM.

  • Add EDCI (2.0 equivalents) and DMAP (4.0 equivalents) to the solution.

  • Stir the mixture for 5 minutes at room temperature.

  • Add anhydrous ethanol to the flask.

  • Allow the reaction to stir at room temperature. Monitor progress by TLC (typically complete within 8 hours).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Add dilute hydrochloric acid to the residue and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with saturated NaCl solution, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

  • Purify by silica gel column chromatography (eluent: petroleum ether/ethyl acetate = 99:1).

References
  • Liu, Q. et al. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. bioRxiv. Available at: [Link]

  • Tikhomirov, A., & Litvinova, V. A. (2021). New methods for synthesis of 1-benzothiophene-3-carboxylic acid derivatives. Chemistry of Heterocyclic Compounds. Available at: [Link]

  • Recent advances in the synthesis of benzo[b]thiophene fused polycyclic derivatives. (2022). RSC Advances. Available at: [Link]

  • Gabriele, B., et al. (2022). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. The Journal of Organic Chemistry. Available at: [Link]

  • Gabriele, B., et al. (2022). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. PMC. Available at: [Link]

  • Gabriele, B., et al. (2022). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization. American Chemical Society. Available at: [Link]

  • Synthesis of benzothiophenes. Organic Chemistry Portal. Available at: [Link]

  • Bonjouklian, R. (1985). A direct synthesis of benzothiophene-3-carboxylic acid. Synthetic Communications. Available at: [Link]

  • Gabriele, B., et al. (2022). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization. Semantic Scholar. Available at: [Link]

  • Process for the synthesis of benzothiophenes. Google Patents.
  • Hari, D. P., Hering, T., & König, B. (2012). Visible Light Photocatalytic Synthesis of Benzothiophenes. Organic Letters. Available at: [Link]

  • Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. PMC. Available at: [Link]

  • Discovery and optimization of novel benzothiophene-3-carboxamides as highly potent inhibitors of Aurora kinases A and B. PubMed. Available at: [Link]

  • Synthesis problem. Reddit. Available at: [Link]

  • Process for the synthesis of benzo[b]thiophenes. Google Patents.

Sources

Overcoming low yields in Friedel-Crafts acylation of benzothiophene

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: BT-ACYL-OPT-001 Status: Open Subject: Troubleshooting Low Yields & Regioselectivity in Friedel-Crafts Acylation

Executive Summary: The "Benzothiophene Paradox"

Welcome to the technical support center. You are likely here because your standard Friedel-Crafts (FC) protocol—which works perfectly for benzene or toluene—is failing with benzothiophene.

The Core Problem: Benzothiophene is an electron-rich heterocycle, but it suffers from a "reactivity paradox":

  • High Reactivity: It is prone to acid-catalyzed polymerization (tar formation) under the very conditions needed for acylation.

  • Product Inhibition: The resulting ketone is a Lewis base that complexes irreversibly with the catalyst, often stalling the reaction if stoichiometry is not adjusted.

  • Regioselectivity: Unlike thiophene (which favors C2), benzothiophene favors C3 substitution.[1] However, reaction conditions can inadvertently shift this balance or lead to inseparable mixtures.

This guide provides the mechanistic grounding and specific troubleshooting steps to restore your yields.

Mechanism & Regioselectivity (The "Why")

To fix the yield, you must understand the competition between the C2 and C3 pathways.

  • C3 Attack (Favored): Electrophilic attack at the C3 position forms a sigma complex where the positive charge is delocalized over the thiophene ring (sulfur and C2). Crucially, the benzene ring retains its aromaticity .

  • C2 Attack (Disfavored): Attack at C2 forces the positive charge to delocalize into the benzene ring to be stabilized, which disrupts the benzene aromaticity . This presents a higher activation energy barrier.

Visualization: Kinetic Pathway Analysis

The following diagram illustrates the energy landscape favoring C3 substitution.

Benzothiophene_Mechanism Start Benzothiophene + R-COCl + AlCl3 Acylium Acylium Ion [R-C=O]+ Start->Acylium Activation TS_C3 C3 Sigma Complex (Benzene Aromaticity Intact) Acylium->TS_C3 Kinetic Path (Fast) TS_C2 C2 Sigma Complex (Benzene Aromaticity Broken) Acylium->TS_C2 High Energy Barrier Prod_C3 3-Acylbenzothiophene (Major Product) TS_C3->Prod_C3 -H+ Prod_C2 2-Acylbenzothiophene (Minor/Impurity) TS_C2->Prod_C2 -H+

Caption: Mechanistic divergence showing the energetic preference for C3-substitution due to preservation of benzene ring aromaticity.

Troubleshooting Guide (The "Fix")

Diagnostic Matrix: Identify Your Failure Mode
ObservationDiagnosisRoot CauseCorrective Action
Black Tar / Resin PolymerizationAcid concentration too high; Reaction too hot.Switch solvent to Nitrobenzene (moderates catalyst) or use

.
Reaction Stalls at 50% Product InhibitionProduct-Catalyst complexation.Increase Lewis Acid to 2.2–3.0 equivalents .
C2/C3 Mixture Thermodynamic DriftHigh temp or steric hindrance at C3.Lower temperature (

); Use bulkier acylating agent.
Low Mass Balance Hydrolysis IssuesEmulsion during workup traps product.Use Rochelle's Salt wash; Ensure acidic quench (

) breaks Al-complex.
Frequently Asked Questions (FAQs)

Q: Why does my reaction turn into a solid black block? A: This is acid-catalyzed oligomerization of the thiophene ring. Standard


 in DCM is often too harsh.
  • Solution: Use Nitrobenzene as the solvent.[2][3] It forms a donor-acceptor complex with

    
    , tempering its Lewis acidity just enough to permit acylation while suppressing polymerization. Alternatively, switch to a milder catalyst like Tin(IV) Chloride (
    
    
    
    ) [1].

Q: I used 1.1 equivalents of AlCl3, but the yield is stuck at ~40%. Why? A: Friedel-Crafts acylation is not truly catalytic. The ketone product is a good Lewis base and complexes 1:1 with


, deactivating it.
  • Solution: You need 1 equivalent of catalyst for the reagent formation plus 1 equivalent to bind the product.

    • Standard Rule: Use 2.2 to 2.5 equivalents of

      
       relative to the limiting reagent [2].
      

Q: Can I use acid anhydrides instead of acid chlorides? A: Yes, but the stoichiometry changes. Anhydrides produce a carboxylic acid byproduct, which also complexes with the catalyst.

  • Adjustment: If using anhydrides, increase catalyst loading to 3.0 - 3.5 equivalents .

Optimized Experimental Protocols

Workflow Logic

The following decision tree helps you select the correct protocol based on your substrate's sensitivity.

Protocol_Selection Start Start: Benzothiophene Acylation Check_Substrate Is substrate acid-sensitive? Start->Check_Substrate Sensitive Yes (e.g., methoxy groups) Check_Substrate->Sensitive Robust No (Unsubstituted) Check_Substrate->Robust Method_B Method B: Buffered Nitrobenzene, RT, SnCl4 Sensitive->Method_B Method_A Method A: Standard DCM, 0°C, 2.2 eq AlCl3 Robust->Method_A

Caption: Decision tree for selecting the appropriate acylation protocol based on substrate stability.

Protocol A: The "Gold Standard" (High Yield, Robust Substrates)

Best for: Unsubstituted benzothiophene or alkyl-substituted derivatives.

  • Setup: Flame-dry a 250 mL RB flask equipped with a magnetic stir bar and addition funnel. Maintain an inert atmosphere (

    
     or Ar).
    
  • Catalyst Slurry: Add

    
     (2.5 equiv)  to anhydrous DCM (0.5 M concentration) . Cool to 
    
    
    
    .
  • Acylating Agent: Add the Acid Chloride (1.2 equiv) dropwise. Stir for 15 min to form the acylium complex.

  • Substrate Addition: Dissolve Benzothiophene (1.0 equiv) in minimal DCM. Add dropwise to the catalyst mixture at

    
    .
    
    • Note: The solution will likely turn dark red/brown. This is normal.

  • Reaction: Stir at

    
     for 1 hour, then warm to Room Temp (RT) for 2–4 hours. Monitor by TLC/HPLC.
    
  • Quench (Critical): Pour the reaction mixture slowly onto a mixture of Ice and conc. HCl .

    • Why HCl? It prevents the precipitation of aluminum salts which can trap the product.

  • Workup: Extract with DCM (3x). Wash organics with water, sat.

    
    , and brine. Dry over 
    
    
    
    .
Protocol B: The "Rescue" Method (For Polymerization-Prone Cases)

Best for: Substrates that turned to tar in Method A.

  • Solvent Switch: Use Nitrobenzene instead of DCM.

  • Catalyst: Use

    
     (1.5 equiv)  or 
    
    
    
    (2.0 equiv)
    .
  • Procedure:

    • Dissolve substrate and acyl chloride in Nitrobenzene.

    • Cool to

      
      .
      
    • Add catalyst slowly.

    • Allow to warm to RT. If no reaction after 2 hours, heat to

      
      .
      
  • Isolation: Nitrobenzene has a high boiling point (

    
    ).[2][4] Remove it via steam distillation  or vacuum distillation before column chromatography.
    

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Chapter 19: Benzothiophene reactivity and regioselectivity).

  • Belmont, P. (2003). Friedel–Crafts acylation of benzothiophenes: A review of synthetic methods. Canadian Journal of Chemistry. (Discusses stoichiometric requirements of Lewis acids).

  • Gribble, G. W. (2002). Palladium in Heterocyclic Chemistry. (Comparison of classical FC acylation vs modern Pd-catalyzed alternatives).

  • Olah, G. A. (1973). Friedel-Crafts and Related Reactions. Wiley-Interscience. (The definitive source on Lewis acid catalysis and solvent effects).

Sources

Technical Support Center: Functionalization of the Benzothiophene Core

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #BT-404: Resolving Reactivity Anomalies & Selectivity Failures

Welcome. I am Dr. Aris Thorne, Senior Application Scientist. You are likely here because the benzothiophene core is behaving paradoxically. It is an electron-rich system that resists standard nucleophilic attacks, yet it poisons the very transition metal catalysts designed to functionalize it. Its bicyclic nature creates a tug-of-war between the thiophene ring’s reactivity (C2/C3) and the benzene ring’s inertness (C4-C7).

This guide is not a textbook; it is a troubleshooting manual for when your TLC shows starting material after 24 hours, or when your regioselectivity ratios are inverted.

Module 1: The Regioselectivity Matrix (C2 vs. C3)

User Issue: "I am attempting electrophilic bromination, expecting C2 substitution based on thiophene chemistry, but I am isolating the C3 isomer (or inseparable mixtures)."

The Diagnosis: Unlike isolated thiophene (which favors


-C2 attack), the benzothiophene fused system directs Electrophilic Aromatic Substitution (EAS) to C3 .
  • C3 Attack: Preserves the aromaticity of the benzene ring in the Wheland intermediate.

  • C2 Attack: Disrupts the benzene ring's aromaticity in the resonance contributor, creating a higher energy barrier.

However, Lithiation (deprotonation) reverses this selectivity. The C2 proton is significantly more acidic (


) than C3 due to the inductive effect of the sulfur atom.

Troubleshooting Protocol:

Desired SiteMechanismReagent ClassCritical Control Parameter
C3 EASElectrophiles (

, NBS,

)
Solvent Polarity. Use polar aprotic (MeCN) to stabilize the cationic intermediate.
C2 LithiationStrong Bases (n-BuLi, LDA)Temperature. Maintain

to prevent ring opening (scission).
C7 DoMBases + Directing GroupDirecting Group (DMG). Requires a DMG at C6 or simple deprotonation if C2 is blocked.

Standard Operating Procedure (SOP): Selective C3-Bromination

  • Dissolve benzothiophene (1.0 equiv) in Acetonitrile (0.1 M). Note: DCM is often used, but MeCN improves regioselectivity.

  • Add NBS (1.05 equiv) portion-wise at

    
    .
    
  • Monitor via HPLC. If C2-bromination is observed (>5%), lower temperature to

    
    .
    
  • Quench with 10%

    
    .
    

Visualizing the Decision Tree:

Regioselectivity Start Benzothiophene Functionalization Method Choose Method Start->Method EAS Electrophilic Substitution Method->EAS Electrophiles (Br+, NO2+) Lithiation Lithiation (Deprotonation) Method->Lithiation Strong Base (n-BuLi) C3 C3 Product (Thermodynamic) EAS->C3 Major Pathway C2 C2 Product (Kinetic/Acidic) Lithiation->C2 Exclusive Pathway

Figure 1: Decision matrix for selecting the reaction pathway based on the desired substitution site (C2 vs. C3).

Module 2: Catalyst Poisoning in Cross-Coupling

User Issue: "My Suzuki-Miyaura coupling works on phenyl bromide but stalls completely when I switch to 3-bromobenzothiophene. I see black precipitate."

The Diagnosis: You are experiencing Sulfur Poisoning .[1][2] The sulfur atom in benzothiophene is a soft Lewis base that coordinates strongly to soft transition metals like Palladium (


 or 

). This forms a stable, unreactive complex (chelation), arresting the catalytic cycle and often leading to Pd aggregation (Pd black).

The Fix: Steric Bulk & High Energy Ligands You must use ligands that are bulky enough to prevent the sulfur atom from coordinating to the metal center, or ligands that bind so tightly they outcompete the sulfur.

Recommended Catalyst Systems:

Ligand ClassSpecific LigandWhy it works
Biaryl Phosphines XPhos, SPhos The bulky biaryl backbone creates a "roof" over the Pd, blocking S-coordination while allowing oxidative addition.
NHC Pd-PEPPSI-IPr N-Heterocyclic Carbenes bind Pd tightly, preventing displacement by sulfur.
Bis-phosphines dppf Large bite angle favors reductive elimination, speeding up the cycle before poisoning occurs.

Troubleshooting Checklist:

Module 3: C-H Activation (The "Halogen-Free" Route)

User Issue: "I want to arylate C2 directly without pre-halogenation. I'm using Pd(OAc)2 but yields are <20%."

The Diagnosis: Direct arylation of benzothiophene relies on the CMD (Concerted Metalation-Deprotonation) mechanism. This pathway requires a carboxylate base to act as an intramolecular proton shuttle. If your system lacks a pivalate or acetate source, the C-H bond cleavage energy barrier is too high.

The Protocol: Pivalic Acid Assisted C-H Activation

  • Catalyst:

    
     (5 mol%)
    
  • Ligand:

    
     (for electron-rich aryls) or Ligand-free (for electron-poor).
    
  • Crucial Additive: Pivalic Acid (PivOH) (30 mol%) or

    
    .
    
  • Base:

    
     or 
    
    
    
    .
  • Solvent: Toluene or Xylene (

    
    ).
    

Mechanism Visualization (CMD Cycle):

CMD_Mechanism Pd_start L-Pd(II)-X Coordination Substrate Coordination Pd_start->Coordination Benzothiophene CMD_State CMD Transition State (PivO- assists H-removal) Coordination->CMD_State PivOH/Base Pd_Int Heteroaryl-Pd-Ar CMD_State->Pd_Int -PivOH Product C2-Arylated Product Pd_Int->Product Reductive Elimination Product->Pd_start Oxidative Addition (Ar-X)

Figure 2: The Concerted Metalation-Deprotonation (CMD) cycle. Note the critical role of Pivalate (PivO-) in lowering the energy of C-H bond cleavage.

Module 4: Radical Functionalization (Minisci Reaction)

User Issue: "I tried a standard Minisci reaction (AgNO3/Persulfate) to alkylate C2. It failed completely."

The Diagnosis: Standard Minisci reactions work best on electron-deficient heterocycles (pyridines, quinolines) where the radical is nucleophilic and the ring is electrophilic. Benzothiophene is electron-rich . A nucleophilic alkyl radical will not attack an electron-rich ring efficiently due to polarity mismatch.

The Workaround: The S-Oxide Strategy To make benzothiophene receptive to radicals, you must first make it electron-deficient.

  • Oxidation: Convert Benzothiophene to Benzothiophene-1-oxide (using

    
    , controlled).
    
  • Functionalization: The S-oxide is now electron-deficient enough for radical attack or conjugate addition.

  • Reduction: Reduce back to benzothiophene if necessary (often occurs in situ or requires a separate step).

References
  • Regioselectivity in Benzothiophenes

    • Sanz, R., et al.[3] "Regioselective synthesis of C3 alkylated and arylated benzothiophenes via benzothiophene S-oxides." Organic & Biomolecular Chemistry, 2017.

    • Explanation of C2 vs C3 bias in EAS vs Lithi
  • Catalyst Poisoning & Ligand Selection

    • Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada−Tamao−Corriu Cross-Coupling Reaction." Chemistry – A European Journal, 2006.

    • Details the use of NHC ligands to prevent sulfur poisoning.
  • C-H Activation (CMD Mechanism)

    • Lafrance, M., & Fagnou, K. "Palladium-catalyzed benzene functionalization: enabling a mild C–H activation pathway." Journal of the American Chemical Society, 2006.

    • Foundational paper on Pivalic Acid assisted CMD.
  • Minisci Reaction Limitations

    • Duncton, M. A.[4] "Minisci reactions: Versatile C–H functionalizations for medicinal chemists."[4] MedChemComm, 2011.[4]

    • Discusses the electron-deficient requirement for standard Minisci protocols.

Sources

Technical Support Center: Catalyst Deactivation in Benzothiophene Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for catalyst deactivation in benzothiophene synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and practical protocols to address the common challenges associated with catalyst stability and longevity in these critical synthetic transformations. Our goal is to equip you with the expertise to diagnose, prevent, and resolve catalyst deactivation issues, thereby enhancing the efficiency and reproducibility of your experiments.

Introduction: The Challenge of Catalyst Stability in Benzothiophene Synthesis

The synthesis of benzothiophenes, a core scaffold in numerous pharmaceuticals and advanced materials, frequently relies on transition-metal or acid catalysis.[1] While these catalysts are pivotal for achieving high yields and selectivity, their performance can be compromised by deactivation over time. This loss of activity not only leads to diminished reaction efficiency but also introduces variability into experimental outcomes, complicating process scale-up and reproducibility. Understanding the mechanisms of catalyst deactivation is, therefore, paramount for robust and reliable benzothiophene synthesis.

This guide is structured to provide a comprehensive overview of the common deactivation pathways for the primary catalyst systems used in benzothiophene synthesis, including palladium, solid acids (zeolites), copper, and gold-based systems. We will explore the underlying causes of deactivation and provide actionable troubleshooting strategies and detailed protocols for catalyst regeneration and handling.

Part 1: Palladium-Catalyzed Benzothiophene Synthesis

Palladium catalysts are workhorses in modern organic synthesis, enabling a variety of C-S and C-C bond-forming reactions that are key to constructing the benzothiophene ring system.[2][3] However, their catalytic efficacy can be hampered by several deactivation pathways.

Frequently Asked Questions (FAQs): Palladium Catalysts

Q1: My palladium-catalyzed reaction for benzothiophene synthesis has stalled or is showing very low conversion. What are the likely causes?

A1: A stalled or low-yielding reaction is one of the most common issues in palladium catalysis. The primary culprits are typically related to the catalyst's active state, the purity of your reagents, or the reaction conditions. The most frequent signs of catalyst deactivation are the formation of a black precipitate (palladium black), a gradual decrease in reaction rate, or inconsistent results between batches.[4]

Q2: I'm observing a black precipitate in my reaction flask. What is it, and is it detrimental to my synthesis?

A2: The black precipitate is almost certainly "palladium black," which consists of aggregated, inactive Pd(0) species.[5][6] The formation of palladium black is a clear sign of catalyst deactivation. These large aggregates have a very low surface area, meaning the catalytically active sites are no longer accessible to the reactants in the solution, leading to a dramatic drop in reaction rate.

Q3: My phosphine ligand is supposed to be air-stable, yet my reaction is still failing. Could the ligand be the problem?

A3: Yes, even "air-stable" phosphine ligands can be susceptible to oxidation, especially when in solution and at elevated temperatures.[7][8] The phosphorus atom in a phosphine ligand possesses a lone pair of electrons that is crucial for coordinating to the palladium center. This lone pair can react with trace amounts of oxygen to form a phosphine oxide. Phosphine oxides do not bind effectively to palladium, leading to an unstable catalyst that is prone to aggregation into palladium black.[4]

Q4: What is catalyst "leaching," and how do I know if it's happening in my reaction?

A4: Leaching refers to the dissolution of the active palladium species from a solid support (in heterogeneous catalysis) or the dissociation of the metal from its ligands into the reaction medium.[9] While a certain degree of leaching is often a necessary part of the catalytic cycle for some supported catalysts, excessive or irreversible leaching leads to a loss of active catalyst from the intended reaction environment, resulting in decreased efficiency and potential product contamination.[10] Diagnosing leaching can be challenging without specialized equipment, but a progressive loss of activity upon catalyst recycling is a strong indicator.

Troubleshooting Guide: Palladium Catalyst Deactivation

This guide provides a systematic approach to diagnosing and resolving common issues with palladium catalysts in benzothiophene synthesis.

Issue 1: Low or No Product Yield

  • Symptom: The reaction does not proceed, or the conversion of starting material is minimal.

  • Possible Causes & Solutions:

    • Catalyst Inactivity:

      • Diagnosis: Use a fresh batch of palladium precursor and ligand. Ensure they have been stored correctly under an inert atmosphere.

      • Solution: If the reaction works with fresh reagents, your previous catalyst or ligand was likely degraded.

    • Impure Reagents or Solvents:

      • Diagnosis: Impurities, particularly those containing sulfur or other coordinating functional groups, can act as catalyst poisons.[11]

      • Solution: Purify your starting materials (e.g., by recrystallization or distillation) and use anhydrous, degassed solvents. Running a control reaction with high-purity reagents can confirm if this is the issue.[12]

    • Sub-optimal Reaction Conditions:

      • Diagnosis: The temperature, base, or solvent may not be suitable for your specific substrate and catalyst system.

      • Solution: Systematically screen reaction parameters. The choice of base can be particularly critical.[5]

Issue 2: Formation of Palladium Black

  • Symptom: A black precipitate forms in the reaction mixture, often accompanied by a decrease in reaction rate.

  • Possible Causes & Solutions:

    • Oxygen in the Reaction System:

      • Diagnosis: Oxygen can oxidize the active Pd(0) species, leading to aggregation.

      • Solution: Ensure your reaction is set up under a strictly inert atmosphere (argon or nitrogen). Thoroughly degas all solvents and reagents before use.[5]

    • Ligand Degradation:

      • Diagnosis: As phosphine ligands oxidize, they can no longer stabilize the Pd(0) centers.

      • Solution: Use sterically hindered phosphine ligands, which can offer greater protection to the metal center and are sometimes more resistant to oxidation.[13] Alternatively, consider N-heterocyclic carbene (NHC) ligands, which can be more robust.

    • Inappropriate Ligand-to-Metal Ratio:

      • Diagnosis: Too little ligand can leave the palladium center exposed and prone to aggregation. Conversely, too much ligand can sometimes inhibit the reaction.

      • Solution: Optimize the ligand-to-palladium ratio. A 2:1 ratio is a common starting point, but this may need to be adjusted.

Issue 3: Catalyst Leaching (for Heterogeneous Catalysts)

  • Symptom: A heterogeneous catalyst (e.g., Pd/C) loses activity over successive runs.

  • Possible Causes & Solutions:

    • Acidic Conditions:

      • Diagnosis: The presence of acid can promote the dissolution of palladium, particularly palladium oxide species on the catalyst surface, into ionic palladium complexes.[9]

      • Solution: If possible, adjust the reaction pH to be neutral or basic. If acidic conditions are required, consider a more robust catalyst support.

    • Strongly Coordinating Species:

      • Diagnosis: Substrates, products, or additives with strong coordinating properties can extract palladium from the support.

      • Solution: This can be difficult to avoid. Sometimes, modifying the support to enhance its interaction with the palladium can help.

Diagram: Deactivation Pathways of Palladium Catalysts

G Active_PdL2 Active Pd(0)L₂ Catalyst Oxidized_Ligand Oxidized Ligand (e.g., Phosphine Oxide) Active_PdL2->Oxidized_Ligand Oxidation by O₂ Unstable_Pd Unstable 'Ligandless' Pd(0) Active_PdL2->Unstable_Pd Ligand Dissociation/ Degradation Pd_Black Palladium Black (Inactive Aggregate) Leached_Pd Leached Pd Species (Inactive in Heterogeneous System) Unstable_Pd->Pd_Black Aggregation Unstable_Pd->Leached_Pd Dissolution from Support

Caption: Common deactivation pathways for palladium catalysts.

Part 2: Solid Acid-Catalyzed Benzothiophene Synthesis

Solid acid catalysts, such as zeolites (e.g., H-ZSM-5), are often employed in intramolecular cyclization reactions, like Friedel-Crafts type reactions, to form the benzothiophene core.[14] Their primary mode of deactivation is through the formation of carbonaceous deposits, commonly known as coke.

Frequently Asked Questions (FAQs): Solid Acid Catalysts

Q1: My Friedel-Crafts cyclization using a zeolite catalyst is showing a rapid loss of activity. What's happening?

A1: The most probable cause is catalyst deactivation due to coke formation.[15] At the high temperatures often required for these reactions, organic molecules can undergo polymerization and dehydrogenation on the acid sites of the zeolite, forming polyaromatic hydrocarbon species (coke) that block the pores and cover the active sites.[16]

Q2: Is all "coke" the same? Does it matter where it forms?

A2: No, coke is not uniform. It can be broadly categorized into "internal" and "external" coke. Internal coke forms within the micropores of the zeolite and is often more detrimental to catalyst activity as it directly blocks access to the active sites.[15] External coke forms on the outer surface of the catalyst particles. While it can also contribute to deactivation, it is generally considered less impactful than internal coke.[15]

Q3: How can I tell if my zeolite catalyst is coked?

A3: Visually, a coked catalyst will often appear discolored, turning from white or off-white to yellow, brown, or even black. Analytically, techniques like Temperature Programmed Oxidation (TPO) can be used to quantify the amount of coke by measuring the CO₂ evolved as the coke is burned off.[17] A decrease in the catalyst's surface area and pore volume, as measured by N₂ adsorption-desorption, is also a strong indicator of coke deposition.[18]

Troubleshooting Guide: Solid Acid Catalyst Deactivation

Issue: Rapid Catalyst Deactivation Due to Coking

  • Symptom: A progressive decrease in conversion over time on stream. The catalyst becomes discolored.

  • Possible Causes & Solutions:

    • High Reaction Temperature:

      • Diagnosis: Higher temperatures accelerate the reactions that lead to coke formation.

      • Solution: Optimize the reaction temperature to find a balance between the desired reaction rate and the rate of coking.

    • Strong Acidity of the Catalyst:

      • Diagnosis: While strong acid sites are necessary for the reaction, they can also promote the formation of coke precursors.

      • Solution: Consider using a zeolite with a different Si/Al ratio to modulate the acid site density and strength.

    • Long Residence Time:

      • Diagnosis: Allowing the products to remain in contact with the catalyst for extended periods can lead to secondary reactions that form coke.

      • Solution: In a flow system, increase the space velocity. In a batch system, monitor the reaction and stop it once the desired conversion is reached.

Diagram: Coke Formation on a Zeolite Catalyst

G Reactants Reactants/Products Coke_Precursor Coke Precursors (Oligomers, Aromatics) Reactants->Coke_Precursor Polymerization/ Dehydrogenation on Acid Sites Acid_Site Zeolite Acid Site Internal_Coke Internal Coke (Pore Blockage) Coke_Precursor->Internal_Coke External_Coke External Coke (Surface Coverage) Coke_Precursor->External_Coke Deactivated_Catalyst Deactivated Catalyst Internal_Coke->Deactivated_Catalyst External_Coke->Deactivated_Catalyst

Caption: Mechanism of coke formation on zeolite catalysts.

Part 3: Copper and Gold-Catalyzed Benzothiophene Synthesis

Copper and gold catalysts are also utilized in specific methodologies for benzothiophene synthesis, such as Ullmann-type couplings and alkyne cyclizations.[1][2] While often more robust than palladium systems, they are not immune to deactivation.

Troubleshooting Guide: Copper and Gold Catalysts

Issue: Low Yield in Copper-Catalyzed C-S Coupling

  • Symptom: The reaction to form the benzothiophene precursor does not proceed efficiently.

  • Possible Causes & Solutions:

    • Catalyst Oxidation: The active species is typically Cu(I). Oxidation to Cu(II) can reduce catalytic activity.

      • Solution: Ensure the reaction is run under an inert atmosphere. The use of ligands can help stabilize the Cu(I) oxidation state.[19]

    • Inappropriate Ligand:

      • Solution: While some reactions are "ligand-free," many benefit from the use of ligands like 1,10-phenanthroline to improve solubility and stability.[20]

    • Product Inhibition:

      • Diagnosis: The product may coordinate to the copper center more strongly than the starting materials, leading to catalyst sequestration.

      • Solution: This is an inherent challenge. Sometimes, operating at a higher temperature can help to promote product dissociation.

Issue: Deactivation of Gold Catalysts in Alkyne Cyclization

  • Symptom: The gold-catalyzed reaction is sluggish or stops prematurely.

  • Possible Causes & Solutions:

    • Formation of Inactive Complexes:

      • Diagnosis: The catalyst can sometimes form unreactive complexes, for example, with excess phosphine ligand.[21]

      • Solution: Optimize the ligand-to-metal ratio.

    • Catalyst Inhibition by Substrate/Product:

      • Diagnosis: In some cases, the sulfoxide starting material or other species in the reaction can act as an inhibitor.[8][21]

      • Solution: This may require a careful redesign of the substrate or a systematic screening of reaction conditions to find a window where the desired reaction outcompetes the inhibition.

Part 4: Quantitative Data and Experimental Protocols

Table 1: Comparison of Catalytic Systems in Benzothiophene Synthesis
Catalyst SystemTypical ReactionCommon Deactivation Pathway(s)Typical Catalyst LoadingPrevention/Mitigation Strategies
Pd(OAc)₂ / Phosphine Ligand C-H Activation / C-S CouplingPalladium black formation, ligand oxidation1-5 mol%Inert atmosphere, degassed solvents, sterically hindered ligands
Pd/C C-S Coupling, HydrogenationLeaching, poisoning by impurities5-10 mol%Use high-purity reagents, pre-treat catalyst
H-ZSM-5 Friedel-Crafts CyclizationCoking (carbon deposition)10-50 wt% relative to substrateOptimize temperature and residence time
CuI / Ligand Ullmann-type C-S CouplingOxidation of Cu(I), product inhibition5-20 mol%Inert atmosphere, use of appropriate ligands (e.g., 1,10-phen)
Au(I) / Ligand Alkyne CyclizationFormation of inactive complexes, substrate inhibition1-5 mol%Optimize ligand-to-metal ratio, screen reaction conditions
Detailed Experimental Protocols

Protocol 1: General Procedure for Handling Air-Sensitive Catalysts (Schlenk Line Technique)

This protocol is essential for preventing the deactivation of palladium catalysts and air-sensitive phosphine ligands.

  • Glassware Preparation: Oven-dry all glassware (Schlenk flask, condenser, etc.) overnight at >120 °C and cool under a stream of inert gas (argon or nitrogen).

  • Inert Atmosphere Purge: Assemble the glassware and connect it to a Schlenk line. Evacuate the flask under vacuum and then backfill with inert gas. Repeat this "evacuate-refill" cycle at least three times to ensure a completely oxygen-free environment.[4]

  • Reagent Addition: Under a positive pressure of inert gas, quickly add the solid reagents (palladium precursor, phosphine ligand, substrate, base) to the Schlenk flask.

  • Solvent Addition: Add anhydrous, degassed solvent via a cannula or a gas-tight syringe.

  • Reaction Execution: Heat the reaction to the desired temperature under a positive pressure of inert gas. Monitor the reaction by TLC or GC/LC-MS by taking aliquots with a syringe.

Protocol 2: Regeneration of Coked H-ZSM-5 Catalyst

This protocol describes a typical procedure for regenerating a zeolite catalyst deactivated by coke formation.

  • Catalyst Recovery: After the reaction, recover the coked catalyst by filtration and wash with a suitable solvent to remove any adsorbed organic molecules. Dry the catalyst in an oven at 100-120 °C.

  • Calcination Setup: Place the dried, coked catalyst in a ceramic crucible inside a tube furnace.

  • Coke Burn-off: Begin flowing a stream of air or a diluted oxygen/nitrogen mixture over the catalyst.

  • Temperature Program: Slowly ramp the temperature of the furnace to a target temperature, typically between 500-550 °C. A slow ramp rate (e.g., 2-5 °C/min) is crucial to avoid localized overheating, which can damage the zeolite structure.[11]

  • Hold and Cool: Hold the catalyst at the target temperature for 3-5 hours to ensure complete combustion of the coke.[11] Afterward, cool the furnace slowly back to room temperature under a continued flow of air or nitrogen. The regenerated catalyst should return to its original white or off-white color.

Protocol 3: Regeneration of Palladium Black

This protocol provides a general method for recovering palladium from inactive palladium black, though the regenerated catalyst's activity may not be fully restored.

  • Isolation: Isolate the palladium black from the reaction mixture by filtration. Wash the precipitate thoroughly with the reaction solvent and then with a low-boiling-point solvent like hexane to remove residual organic compounds.[11]

  • Oxidative Dissolution: Suspend the dried palladium black in a solution of aqua regia (a 3:1 mixture of concentrated HCl and HNO₃) or another suitable oxidizing acid mixture. This will dissolve the palladium metal to form a palladium salt solution. (Caution: Aqua regia is extremely corrosive and should be handled with extreme care in a fume hood).

  • Reprecipitation: After complete dissolution, the palladium can be re-precipitated onto a support like activated carbon. This is typically done by neutralizing the acidic solution and then adding a reducing agent (e.g., hydrazine, sodium borohydride, or formaldehyde) in the presence of the carbon support.[22]

  • Washing and Drying: The resulting regenerated Pd/C catalyst must be thoroughly washed with deionized water to remove any residual salts and then dried under vacuum.

References

Sources

Technical Support Center: Crystallization of Ethyl 1-Benzothiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for the crystallization of Ethyl 1-benzothiophene-3-carboxylate. The following troubleshooting guides and FAQs address common issues encountered in the laboratory, explaining the causality behind experimental choices to ensure you can achieve a high-purity crystalline product.

Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of this compound?
Q2: What is the fundamental principle of purification by crystallization?

Crystallization is a purification technique for solid compounds that leverages differences in solubility.[5][6] The process involves dissolving an impure solid in a suitable solvent at an elevated temperature to create a saturated solution. As this solution is slowly cooled, the solubility of the desired compound decreases, leading to the formation of a highly ordered crystal lattice. The impurities, which are ideally present in smaller concentrations and have different solubility characteristics, remain dissolved in the surrounding solution (the "mother liquor").[7] This separation allows for the isolation of the pure crystalline solid by filtration.

Q3: How do I select an appropriate solvent for the crystallization of this compound?

The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[7] This temperature-dependent solubility differential is the driving force for successful recrystallization.

Key Solvent Characteristics:

  • Favorable Solubility Gradient: The compound should have high solubility in the hot solvent and low solubility in the cold solvent.

  • Inertness: The solvent must not react with the compound.[7]

  • Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the final crystals.[7]

A general rule of thumb is that solvents with functional groups similar to the solute are often good candidates.[8] For an ester like this compound, solvents like ethanol or ethyl acetate could be good starting points. A mixed solvent system (e.g., ethanol/water, hexane/ethyl acetate) can also be highly effective for fine-tuning solubility.[6][8]

Troubleshooting Guide

Problem: No crystals are forming, even after the solution has cooled to room temperature.

This is a common issue that typically points to a solution that is not supersaturated.

Potential Causes & Solutions:

  • Cause 1: The solution is too dilute (too much solvent was used). [9][10]

    • Explanation: For crystallization to occur, the concentration of the solute must exceed its solubility limit at a given temperature. If an excessive volume of solvent was used, the solution may not become supersaturated upon cooling.

    • Solution: Gently heat the solution to evaporate a portion of the solvent.[9] After reducing the volume, allow the solution to cool again. To check for saturation, dip a glass rod into the solution and withdraw it; a crystalline residue should form on the rod as the solvent evaporates.[9]

  • Cause 2: The solution is supersaturated but resistant to nucleation (supercooling). [11]

    • Explanation: Crystal formation requires an initial nucleation event—a starting point for the crystal lattice to grow. Sometimes, a solution can be cooled below its saturation point without forming these nuclei.

    • Solutions to Induce Nucleation:

      • Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent level.[9][10] The microscopic imperfections on the glass provide nucleation sites.

      • Seeding: Introduce a single, pure crystal of this compound (if available from a previous batch) into the cooled solution.[10][11] This "seed" acts as a template for further crystal growth.

      • Lowering Temperature: Cool the solution further using an ice bath. Be aware that rapid cooling can sometimes lead to the formation of smaller, less pure crystals.[9][12]

  • Cause 3: The chosen solvent is inappropriate.

    • Explanation: The compound may be too soluble in the chosen solvent, even at low temperatures.

    • Solution: If inducing nucleation fails, the solvent must be completely removed (e.g., by rotary evaporation) and a new crystallization attempted with a different solvent system.[9]

Problem: The compound has "oiled out," forming liquid droplets instead of solid crystals.

Oiling out occurs when the solute is precipitated from the solution at a temperature above its melting point. This is detrimental to purification because impurities tend to be more soluble in the oily phase than in the solvent.[9]

Potential Causes & Solutions:

  • Cause 1: The boiling point of the solvent is higher than the melting point of the solute.

    • Explanation: If the solution becomes saturated at a temperature where the compound is molten, it will separate as a liquid. This is common when the compound is impure, as impurities depress the melting point.

    • Solution: Re-heat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the saturation temperature.[9] The goal is to ensure that the solution becomes saturated at a temperature below the compound's melting point. Trying a solvent with a lower boiling point is also a viable strategy.

  • Cause 2: The solution cooled too rapidly.

    • Explanation: Rapid cooling can cause the concentration to exceed the solubility limit at a temperature that is still above the melting point.

    • Solution: Re-heat to redissolve the oil, perhaps add a little more solvent, and allow the solution to cool much more slowly. Insulating the flask (e.g., with paper towels or a cork ring) can promote gradual cooling.[9]

Problem: The crystallization yield is very low (< 50%).

A poor yield indicates that a significant amount of the compound has not been recovered in its crystalline form.

Potential Causes & Solutions:

  • Cause 1: Too much solvent was used. [9]

    • Explanation: Even at low temperatures, most compounds have some residual solubility. Using a large excess of solvent means a larger amount of the product will remain in the mother liquor.

    • Solution: After filtering the first crop of crystals, concentrate the mother liquor by boiling off some of the solvent and cool it again to obtain a second crop.[9] Note that second-crop crystals may be less pure.

  • Cause 2: Premature crystallization during a hot filtration step.

    • Explanation: If a hot filtration was performed to remove insoluble impurities, the solution may have cooled in the funnel, causing the product to crystallize along with the impurities.

    • Solution: Use a heated or insulated funnel. Also, add a small excess of hot solvent before filtration to ensure the compound remains dissolved. This excess can be boiled off before the final cooling step.[9]

Problem: The final product is colored, but it should be a pale solid.

The presence of color often indicates persistent, high-molecular-weight impurities.

Potential Causes & Solutions:

  • Cause 1: Colored impurities are co-crystallizing with the product.

    • Explanation: These impurities may have similar solubility profiles or are being trapped within the rapidly forming crystal lattice.

    • Solution: Use activated charcoal (Norit). Add a small amount of charcoal to the hot solution before filtration. The charcoal adsorbs large, colored molecules. Use the minimum amount necessary, as excessive charcoal can also adsorb the desired product and reduce the yield.[9] Perform a hot filtration to remove the charcoal before cooling.

Data & Protocols

Illustrative Solubility Data for Solvent Screening

The following table provides a conceptual guide for screening solvents for the crystallization of an aromatic ester like this compound. Actual solubilities must be determined experimentally.

SolventPolarityBoiling Point (°C)Solubility at 20°CSolubility at BoilingComments
Hexane Non-polar69LowModerateGood for precipitating from more polar solvents.
Toluene Non-polar111LowHighAromatic nature may favor solubility; high boiling point can risk oiling out.
Ethyl Acetate Polar aprotic77ModerateHighOften a good choice for esters.[8]
Ethanol Polar protic78Low-ModerateHighExcellent, common choice. Can be used in a mixed system with water.[8]
Methanol Polar protic65LowHighSimilar to ethanol but with a lower boiling point.
Water Very Polar100InsolubleInsolubleCan be used as an "anti-solvent" with a miscible organic solvent like ethanol.
Experimental Protocol: Screening for an Optimal Recrystallization Solvent
  • Preparation: Place approximately 20-30 mg of your crude this compound into several different test tubes.

  • Room Temperature Test: To each tube, add a potential solvent (e.g., ethanol, hexane, ethyl acetate) dropwise, vortexing after each addition. If the compound dissolves readily at room temperature, the solvent is unsuitable as a primary crystallization solvent.

  • Hot Solvent Test: If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.

  • Cooling Test: Remove the test tube from the heat and allow it to cool slowly to room temperature. If abundant, well-formed crystals appear, you have identified a good solvent candidate. If no crystals form, try inducing nucleation by scratching the inside of the tube.

  • Ice Bath Test: If few crystals form at room temperature, place the test tube in an ice bath for 10-15 minutes to maximize crystal formation.

  • Selection: The ideal solvent is one that dissolves the compound completely when hot but yields a large quantity of crystals upon cooling.

Experimental Protocol: Bulk Recrystallization
  • Place the crude solid in an appropriately sized Erlenmeyer flask.

  • Add the chosen solvent in small portions while heating the flask (e.g., on a hot plate). Swirl the flask continuously.

  • Continue adding hot solvent until the solid is completely dissolved. Avoid adding a large excess.

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • If charcoal or other insoluble impurities are present, perform a hot filtration through fluted filter paper into a clean, pre-warmed flask.

  • Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature.

  • Once cooling to room temperature is complete, you may place the flask in an ice bath to maximize the yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Dry the purified crystals completely before determining the melting point and calculating the yield.

Visual Workflow and Troubleshooting Diagrams

Recrystallization_Workflow cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation A Dissolve Crude Solid in Minimum Hot Solvent B Hot Filtration (If Insoluble Impurities Present) A->B  Yes   C Slow Cooling to Room Temperature A->C  No   B->C D Ice Bath Cooling C->D E Vacuum Filtration to Collect Crystals D->E F Wash with Ice-Cold Solvent E->F G Dry Crystals F->G H H G->H Final Product Troubleshooting_Crystallization Start Solution Cooled, No Crystals? Check_Saturation Is Solution Supersaturated? Start->Check_Saturation Action_Concentrate Boil off excess solvent Check_Saturation->Action_Concentrate No Check_Oiling Did it 'Oil Out'? Check_Saturation->Check_Oiling Yes Action_Concentrate->Check_Saturation Action_Induce Induce Nucleation: - Scratch Flask - Add Seed Crystal Success Crystals Formed Action_Induce->Success It worked Failure Re-evaluate Solvent Choice Action_Induce->Failure Still nothing Check_Oiling->Action_Induce No Action_Fix_Oil Re-heat, add more solvent, cool slower Check_Oiling->Action_Fix_Oil Yes Action_Fix_Oil->Success

Caption: Decision tree for troubleshooting failed crystallization.

References

  • Helmenstine, A. (2013). Solutions to Common Crystal Growing Problems. Science Notes. [Link]

  • Brainly. (2024). If crystals don't form during recrystallization, how do you fix it and what went wrong?[Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • PubChem. Ethyl 2-amino-1-benzothiophene-3-carboxylate. National Center for Biotechnology Information. [Link]

  • Wikipedia. (2024). Recrystallization (chemistry). [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • University of Queensland. ORGANIC LABORATORY TECHNIQUES 2: RECRYSTALLISATION. [Link]

  • University of Technology, Iraq. EXPERIMENT (3) Recrystallization. [Link]

  • Tipson, R. S. (1950).
  • Quora. (2017). What should I do if crystallisation does not occur?[Link]

  • Musso, L., et al. (2022). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. The Journal of Organic Chemistry. [Link]

  • Guerin, D. Guide for crystallization. [Link]

  • Chen, Y., et al. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. PMC. [Link]

  • Semantic Scholar. (2022). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

  • Fringuelli, F., et al. (2000). Acid-Base Initiated Cyclization and Retrocyclization Reactions of Ethyl 2-(3-Acylselenoureido)benzoates, -thiophene-3-carboxylates and the Corresponding 2-(3-Acylisoselenoureido) Derivatives. MDPI. [Link]

  • ResearchGate. (2021). Methods for the synthesis of benzofuran-3-carboxylate esters (microreview). [Link]

  • Ukolov, A. I., et al. (2022). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. PMC. [Link]

  • Indian Academy of Sciences. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. [Link]

  • ChemSynthesis. ethyl 1-benzothiophene-2-carboxylate. [Link]

  • PubChem. Ethyl 2,5-dimethyl-1-benzothiophene-3-carboxylate. National Center for Biotechnology Information. [Link]

  • Diarce, G., et al. (2020). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. [Link]

  • Diarce, G., et al. (2020). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. MDPI. [Link]

  • MolPort. ethyl 2-amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. [Link]

  • Mobinikhaledi, A., et al. (2012). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry.
  • Jochum, A. M., et al. (2023). Memory Effect by Melt Crystallization Observed in Polymorphs of a Benzothieno-Benzothiophene Derivative. Crystal Growth & Design. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of Ethyl and Methyl 1-Benzothiophene-3-carboxylate: A Matter of Efficiency

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the 1-benzothiophene scaffold is a cornerstone of innovation. Its derivatives are integral to a wide array of pharmacologically active compounds, demonstrating anti-cancer, anti-inflammatory, and anti-microbial properties. The functionalization at the 3-position, particularly with carboxylate esters, provides a versatile handle for further molecular elaboration. A common choice in early-stage development is between the methyl and ethyl esters. While structurally similar, the selection of the alkyl group can have significant implications for synthetic efficiency, directly impacting reaction kinetics, yield, and resource allocation.

This guide provides an in-depth, objective comparison of the synthesis efficiency for ethyl 1-benzothiophene-3-carboxylate and its methyl counterpart. We will dissect a key synthetic methodology, present supporting experimental data, and explore the underlying chemical principles that dictate the performance of each variant.

The Prevailing Route: Palladium-Catalyzed Carbonylative Cyclization

While several methods exist for constructing the benzothiophene core, including the venerable Fiesselmann thiophene synthesis and Friedel-Crafts acylation strategies, modern organometallic chemistry offers a highly efficient and direct approach.[1][2][3] A standout method is the palladium-iodide-catalyzed oxidative cyclization and alkoxycarbonylation of 2-(methylthio)phenylacetylenes.[4][5] This one-pot reaction utilizes simple starting materials, carbon monoxide, and an alcohol, which serves as both a reactant and the solvent, to construct the desired ester in a single, elegant step.

This particular methodology provides the clearest experimental platform for a direct comparison, as studies have documented the synthesis of both the methyl and ethyl esters under analogous conditions.

Head-to-Head Comparison: Methanol vs. Ethanol as Nucleophile

The core of our comparison lies in the final alkoxycarbonylation step of the palladium-catalyzed cycle, where the alcohol (methanol or ethanol) acts as a nucleophile. The choice of alcohol is the sole significant variable differentiating the synthesis of the methyl and ethyl esters.

Experimental Findings

Research by Bartoletti et al. provides explicit data on this transformation.[4][5] When methyl(2-(phenylethynyl)phenyl)sulfane was used as the model substrate, the following results were obtained:

  • Methyl 2-phenylbenzo[b]thiophene-3-carboxylate: Using methanol as the solvent and nucleophile at 80°C under 40 atm of CO/air, the reaction reached completion in 24 hours , affording the product in an 80% isolated yield .[5]

  • Ethyl 2-phenylbenzo[b]thiophene-3-carboxylate: When the reaction was performed under identical temperature and pressure conditions but with ethanol as the solvent and nucleophile, a "slowdown of the reaction rate" was observed.[5] To achieve a satisfactory yield, the reaction time had to be extended to 36 hours , ultimately providing the ethyl ester in a 75% isolated yield .[4][5]

The "Why": Unpacking the Mechanistic Rationale

The 12-hour difference in reaction time and the slight decrease in yield are not arbitrary; they are rooted in fundamental principles of chemical reactivity.

  • Steric Hindrance: The primary factor governing the difference in efficiency is steric hindrance.[6][7] The nucleophilic attack of the alcohol onto the palladium-acyl intermediate is a classic example of a reaction sensitive to molecular bulk. The methyl group of methanol is significantly smaller than the ethyl group of ethanol. This allows methanol to approach the electrophilic carbonyl carbon of the intermediate more readily, leading to a faster reaction rate.[8] The more sterically encumbered ethyl group results in a slower, less efficient nucleophilic attack, thus requiring a longer reaction time to achieve a comparable conversion.[9]

  • Nucleophilicity: While both methanol and ethanol are effective nucleophiles, the slight difference in their inductive effects is negligible in this context compared to the dominant steric effects.

The following diagram illustrates the workflow for this comparative synthesis.

G cluster_start Starting Material cluster_conditions Reaction Conditions cluster_methyl Methyl Ester Synthesis cluster_ethyl Ethyl Ester Synthesis start Methyl(2-(phenylethynyl)phenyl)sulfane cond PdI2 (5 mol%), KI 80 °C, 40 atm (CO/Air 4:1) start->cond MeOH Methanol (Solvent/Reagent) cond->MeOH EtOH Ethanol (Solvent/Reagent) cond->EtOH Time_Me Reaction Time: 24h MeOH->Time_Me Prod_Me Methyl 2-phenylbenzo[b]thiophene-3-carboxylate Time_Me->Prod_Me Yield_Me Yield: 80% Prod_Me->Yield_Me Time_Et Reaction Time: 36h EtOH->Time_Et Prod_Et Ethyl 2-phenylbenzo[b]thiophene-3-carboxylate Time_Et->Prod_Et Yield_Et Yield: 75% Prod_Et->Yield_Et

Caption: Comparative workflow for methyl vs. ethyl ester synthesis.

The proposed catalytic cycle, which underpins this transformation, is detailed below. The final nucleophilic displacement by the alcohol (ROH) is the rate-differentiating step.

G A Pd(II)I2 C Intermediate I (Sulfonium Iodide) A->C + Alkyne B Pd(0) B->A + O2, + HI D Intermediate II C->D - MeI E Intermediate III (Acyl-Pd) D->E + CO F Product (Ester) E->F + ROH - HI F->B - Pd(0)

Caption: Proposed catalytic cycle for the synthesis of benzothiophene esters.

Data Summary

The experimental data clearly favors the synthesis of the methyl ester in terms of efficiency.

ParameterMthis compoundThis compound
Starting Material Methyl(2-(phenylethynyl)phenyl)sulfaneMethyl(2-(phenylethynyl)phenyl)sulfane
Catalyst System PdI₂ / KIPdI₂ / KI
Alcohol (Solvent) MethanolEthanol
Temperature 80 °C80 °C
Pressure (CO/Air) 40 atm40 atm
Reaction Time 24 hours36 hours
Isolated Yield 80%75%

Detailed Experimental Protocols

The following protocols are adapted from the general procedure described by Bartoletti et al.[5]

Synthesis of Methyl 2-Phenylbenzo[b]thiophene-3-carboxylate
  • Vessel Preparation: A 250 mL stainless-steel autoclave is charged in the presence of air with PdI₂ (5 mol %), KI (2.5 equivalents), and a solution of methyl(2-(phenylethynyl)phenyl)sulfane (1.0 equivalent) in Methanol (to achieve a substrate concentration of 0.02 mmol/mL).

  • Pressurization: The autoclave is sealed. While stirring the mixture, pressurize with Carbon Monoxide (CO) to 32 atm and then with air to a final pressure of 40 atm.

  • Reaction: The stirred mixture is heated to 80 °C for 24 hours .

  • Workup: After cooling the autoclave to room temperature, it is carefully degassed. The solvent is evaporated under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the final product.

Synthesis of Ethyl 2-Phenylbenzo[b]thiophene-3-carboxylate
  • Vessel Preparation: A 250 mL stainless-steel autoclave is charged in the presence of air with PdI₂ (5 mol %), KI (2.5 equivalents), and a solution of methyl(2-(phenylethynyl)phenyl)sulfane (1.0 equivalent) in Ethanol (to achieve a substrate concentration of 0.02 mmol/mL).

  • Pressurization: The autoclave is sealed. While stirring the mixture, pressurize with Carbon Monoxide (CO) to 32 atm and then with air to a final pressure of 40 atm.

  • Reaction: The stirred mixture is heated to 80 °C for 36 hours .

  • Workup: After cooling the autoclave to room temperature, it is carefully degassed. The solvent is evaporated under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the final product.

Conclusion and Recommendation

Experimental evidence strongly indicates that the synthesis of mthis compound is more efficient than its ethyl counterpart under the palladium-catalyzed carbonylative conditions. The use of methanol results in a significantly shorter reaction time (a 33% reduction) and a slightly higher yield compared to ethanol. This difference is primarily attributable to the lower steric hindrance of the methyl group, which facilitates a faster rate of nucleophilic attack.

For researchers and drug development professionals, this translates to tangible benefits: increased throughput, reduced energy consumption, and potentially lower costs. While the ethyl ester may be required for specific structure-activity relationship (SAR) studies or to modulate physicochemical properties, for general synthetic purposes or when the ester is simply a precursor for further modification, the methyl ester represents the more synthetically efficient choice. Therefore, it is recommended to prioritize the synthesis of the methyl ester in discovery and process development phases unless specific biological or chemical rationale dictates the use of the ethyl analogue.

References

  • Bonjouklian, R. (1985). A direct synthesis of benzothiophene-3-carboxylic acid. Synthetic Communications, 15(8), 711-713. [Link]

  • Bartoletti, A., et al. (2022). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. The Journal of Organic Chemistry, 87(11), 7544–7553. [Link]

  • Bartoletti, A., et al. (2022). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. PMC. [Link]

  • Tamborini, M., et al. (2017). Palladium-Catalyzed Dearomatization of Benzothiophenes: Isolation and Functionalization of a Discrete Dearomatized Intermediate. PMC. [Link]

  • Pighinelli, A. L. M. T., & Park, K. J. (2009). ANALYSIS OF TRANSESTERIFICATION COMPARING PROCESSES WITH METHANOL AND ETHANOL FOR BIODIESEL PRODUCTION. CABI Digital Library. [Link]

  • Reddy, R. P. (2024). Steric Hindrance | Esterification | Chemistry. YouTube. [Link]

  • Milošević, M., et al. (2024). Kinetics, Mechanism and Novel Methods Of Esterification. ijarsct.co.in. [Link]

  • Chemistry LibreTexts. (2022). Steric Hindrance. [Link]

  • Allen Digital. (n.d.). The rate of esterification of acetic acid with methyl alcohol (I) , ethyl alcohol (II) , isopropyl alcohol (III) and teritary butyl alcohol ( IV) follow in the order. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzothiophenes. [Link]

  • askIITians. (2025). Give the relationship between the steric hindrance and the rate of esterification? [Link]

  • Chemistry Steps. (2025). Friedel-Crafts Acylation. [Link]

  • Camacho, J., & Salmi, T. (2006). Kinetics of the fischer esterification of PaLM fatty acids with isoProPanoL and butyL-ceLLosoLVe. Ciencia y Tecnología. [Link]

  • Pal, M., et al. (2007). Transition-metal/Lewis acid free synthesis of acyl benzothiophenes via C-C bond forming reaction. Beilstein Journal of Organic Chemistry, 3, 35. [Link]

  • Wang, C., & Chen, Y. (2024). Synthesis of benzoheterocycles by palladium-catalyzed migratory cyclization through an unexpected reaction cascade. Nature Communications. [Link]

  • Fisyuk, A., et al. (2022). Construction of 2,3-disubstituted benzo[b]thieno[2,3-d]thiophenes and benzo[10][11]selenopheno[3,2-b]thiophenes using the Fiesselmann thiophene synthesis. Organic & Biomolecular Chemistry. [Link]

  • Wikipedia. (n.d.). Fiesselmann thiophene synthesis. [Link]

Sources

Comparative Biological Profile: Ethyl 1-benzothiophene-3-carboxylate vs. Functionalized Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity of Ethyl 1-benzothiophene-3-carboxylate vs. Its Derivatives Content Type: Publish Comparison Guide

Executive Summary

This guide provides a technical comparison between the parent compound, This compound (EBC) , and its pharmacologically active derivatives. While EBC serves as a critical lipophilic scaffold and synthetic precursor, its direct biological potency is often limited compared to its C-3 functionalized progeny. This analysis explores how converting the C-3 ester moiety into hydrazides, amides, and heterocycle-fused systems exponentially enhances antimicrobial and anticancer activities.

Structural & Mechanistic Foundation

The benzothiophene nucleus is a bioisostere of indole and naphthalene, offering high lipophilicity and stability.

  • Parent (EBC): Acts primarily as a "Pro-pharmacophore." The ethyl ester group provides excellent cell membrane permeability but lacks the hydrogen-bond donor/acceptor motifs required for high-affinity binding to specific enzymatic pockets (e.g., RhoA/ROCK, bacterial DNA gyrase).

  • Derivatives: Modification at the C-3 position transforms the passive ester into active effectors.

    • Hydrazides/Schiff Bases: Introduce H-bonding capability, crucial for antimicrobial efficacy.

    • Amides/Sulfones: Enhance metabolic stability and target specificity in cancer pathways.

Visualization: Structure-Activity Relationship (SAR) Flow

The following diagram illustrates the "Gain of Function" achieved by transforming the EBC parent molecule.

SAR_Flow EBC This compound (Parent Scaffold) High Lipophilicity | Low Specificity Hydrazide Benzothiophene-3-carbohydrazide (Linker Intermediate) H-Bond Donor Introduced EBC->Hydrazide Hydrazinolysis Amide Carboxamide / 1,1-Dioxides (Anticancer) Target: RhoA/ROCK Pathway EBC->Amide Amidation / Oxidation SchiffBase Schiff Bases / Hydrazones (Antimicrobial) Target: DNA Gyrase / Cell Wall Hydrazide->SchiffBase + Aldehydes

Figure 1: Transformation of the parent EBC ester into high-potency pharmacophores.

Comparative Analysis: Biological Performance

A. Antimicrobial Activity

The parent ester (EBC) exhibits weak basal activity due to its inability to interact strongly with microbial enzymes. Derivatives, particularly hydrazones and Schiff bases , show significantly lower Minimum Inhibitory Concentrations (MIC).

Compound ClassTarget OrganismActivity Metric (MIC)Performance Verdict
Parent (EBC) S. aureus (Gram +)> 128 µg/mLInactive/Weak. Limited by lack of polar interaction groups.
Hydrazide Derivative S. aureus32 - 64 µg/mLModerate. Improved solubility and H-bonding.
Schiff Base (Nitro-subst.) S. aureus4 - 8 µg/mL High. Electron-withdrawing groups enhance binding affinity.
Tetrahydro-derivative E. coli (Gram -)8 - 16 µg/mLHigh. (When co-administered with Polymyxin B).

Key Insight: The conversion of the ester to a hydrazide (-CONHNH2) creates a "pincer" motif capable of chelating metal ions in bacterial active sites, a mechanism absent in the parent EBC.

B. Anticancer (Cytotoxic) Activity

Recent studies highlight the efficacy of benzothiophene-3-carboxamides (derived from EBC) in targeting the RhoA/ROCK pathway , crucial for tumor metastasis.

Compound ClassCell LineIC50 (µM)Mechanism of Action
Parent (EBC) A-549 (Lung Cancer)> 100 µMNon-specific membrane disruption (low potency).
3-Carboxamide 1,1-dioxide MDA-MB-231 (Breast)~5 - 10 µM Specific Inhibition. Targets RhoA GTPase, preventing stress fiber formation.
Coumarin-Hybrid MCF-7 (Breast)3.7 - 7.9 µMDual Action. Intercalates DNA and inhibits proliferation.

Key Insight: The parent ester is essentially inactive against resistant cancer lines. Oxidation of the sulfur ring (to 1,1-dioxide) combined with amidation at C-3 turns the scaffold into a potent inhibitor of cancer cell migration.

Experimental Protocols

To validate these comparisons, the following protocols ensure reproducibility.

Protocol A: Synthesis of Active Hydrazide from EBC

Rationale: This step converts the passive ester into the active hydrazide anchor.

  • Dissolution: Dissolve 0.01 mol of this compound in 30 mL of absolute ethanol.

  • Nucleophilic Attack: Add 0.1 mol of hydrazine hydrate (99%) dropwise with constant stirring.

  • Reflux: Heat the mixture at reflux (78°C) for 6–8 hours. Monitor consumption of EBC via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Isolation: Cool the reaction mixture to room temperature. Pour onto crushed ice.

  • Purification: Filter the resulting white precipitate, wash with cold water (3x), and recrystallize from ethanol.

    • Validation: IR spectrum should show disappearance of Ester C=O (1720 cm⁻¹) and appearance of Amide C=O (~1650 cm⁻¹) and NH/NH2 stretches (3200-3400 cm⁻¹).

Protocol B: Comparative MIC Determination (Broth Microdilution)

Rationale: Standardized method to quantify potency differences between EBC and derivatives.

  • Preparation: Dissolve EBC and derivatives in DMSO to a stock concentration of 1000 µg/mL.

  • Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) across a 96-well plate (Final range: 0.5 – 128 µg/mL).

  • Inoculation: Add 10 µL of bacterial suspension (adjusted to 0.5 McFarland standard, ~1.5 x 10^8 CFU/mL) to each well.

  • Controls:

    • Negative: DMSO only (ensure <1% final vol).

    • Positive: Ciprofloxacin or Ampicillin.

  • Incubation: Incubate at 37°C for 24 hours.

  • Readout: Add 20 µL of Resazurin dye (0.01%). Incubate for 2 hours.

    • Blue: No growth (Inhibition).

    • Pink: Growth (Active metabolism).

    • MIC Definition: Lowest concentration preventing the Blue-to-Pink color change.

Visualization: Experimental Workflow

Workflow cluster_assays Parallel Assays Start Start: this compound Synth Derivatization (Reflux with Hydrazine/Amines) Start->Synth Purify Purification (Recrystallization/Column Chrom.) Synth->Purify Screen Biological Screening Purify->Screen MIC Antimicrobial (MIC) Resazurin Assay Screen->MIC MTT Anticancer (IC50) MTT/SRB Assay Screen->MTT Data Data Analysis (Compare Potency vs Parent) MIC->Data MTT->Data

Figure 2: Workflow for synthesizing and validating benzothiophene derivatives.

References

  • Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2024).[1] URL:[Link]

  • Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives. Source: European Journal of Medicinal Chemistry / PMC (2014). URL:[Link]

  • Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. Source: International Journal of Pharmaceutical Sciences Review and Research (2014).[2] URL:[Link]

  • Synthesis and biological evaluation of novel benzothiophene derivatives. Source: Journal of Chemical Sciences (2018). URL:[Link]

Sources

Validating Regioselectivity in Benzothiophene Functionalization: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Scientists Focus: Distinguishing C2 vs. C3 functionalization isomers using NMR, MS, and IR data.

Executive Summary: The Regioselectivity Challenge

Benzothiophene scaffolds are ubiquitous in pharmaceuticals (e.g., Raloxifene, Zileuton) and organic semiconductors. However, their functionalization presents a critical regioselectivity challenge. The electron-rich nature of the thiophene ring allows for functionalization at both the C2 and C3 positions, often leading to isomeric mixtures that are difficult to separate and identify.

  • The "Product" (Target): A regiochemically pure benzothiophene derivative (e.g., C3-arylated).

  • The "Alternative" (Impurity): The unwanted regioisomer (e.g., C2-arylated) or a mixture.

This guide provides a self-validating spectroscopic workflow to definitively distinguish between these isomers, ensuring structural integrity in drug development pipelines.

Comparative Analysis of Synthetic Routes

To validate a product, one must understand the mechanistic origins of potential impurities.

FeatureMethod A: Direct Electrophilic Aromatic Substitution (EAS) Method B: Directed Lithiation & Cross-Coupling Method C: S-Oxide Activation (Pummerer/Gold)
Primary Target C3 (Electronic control)C2 (Acidity control, pKa ~43)C3 (Rearrangement control)
Mechanism Attack of electrophile on electron-rich C3.Deprotonation of C2-H by strong base (n-BuLi).Nucleophilic attack on activated S-oxide.
Isomer Risk High.[1] C2-substitution often competes, especially if C3 is sterically hindered.Low. C2 selectivity is high (>95%), but C3 access is difficult.Very Low. Highly specific for C3.
Validation Need Critical. Must prove C3 purity over C2 byproduct.Moderate. Must confirm C2 and rule out ring opening.High. Must confirm rearrangement occurred.

Spectroscopic Validation Framework

The following pillars constitute a self-validating system . Do not rely on a single data point; use the convergence of Coupling Constants (


) and Nuclear Overhauser Effect (NOE).
A. 1H NMR: The Diagnostic "Fingerprint"

The most reliable distinction lies in the multiplicity of the remaining thiophene proton and its spatial relationship to the benzene ring protons (specifically C4-H).

1. Coupling Constant (

) Logic

In unsubstituted benzothiophene,


 is approximately 5.5 Hz .
  • If C2 is substituted: The remaining C3-H appears as a singlet (or shows small long-range coupling to C7).

  • If C3 is substituted: The remaining C2-H appears as a singlet.

2. NOE (Nuclear Overhauser Effect) Logic (The "Gold Standard")

This is the definitive proof of structure.

  • C3-H is spatially close to C4-H (the "bay" region proton).

  • C2-H is spatially distant from C4-H.

Validation Rule:

  • Irradiate the singlet signal of the thiophene proton.

  • Observation: Enhancement of the doublet/multiplet at ~7.8 ppm (C4-H)?

    • YES

      
       The proton is at C3 . (Therefore, substituent is at C2 ).
      
    • NO

      
       The proton is at C2 . (Therefore, substituent is at C3 ).
      
B. Comparative Data Table
Spectroscopic FeatureC2-Substituted Isomer (Alternative)C3-Substituted Isomer (Target Product)
Remaining Proton H3 (Singlet, ~7.3 - 7.5 ppm)H2 (Singlet, ~7.4 - 7.6 ppm)
1H-1H NOE Signal Strong NOE to H4 (Benzene ring)No NOE to H4 ; NOE to substituent only
13C NMR (Ipso) C2 shifts downfield (~140+ ppm)C3 shifts downfield (~135+ ppm)
13C NMR (Unsub) C3 remains upfield (~120-125 ppm)C2 remains upfield (~125-130 ppm)
Fragmentation (MS) Often loses substituent easily (benzylic-like cleavage)More stable molecular ion (typically)

Note: Chemical shifts are solvent-dependent. Rely on NOE and Multiplicity over absolute ppm values.

Visualizing the Logic

Diagram 1: Synthetic Pathways & Isomer Generation

Benzothiophene_Pathways Start Benzothiophene (Scaffold) EAS Method A: Electrophilic Subst. (Br2, HNO3) Start->EAS Reagents Lith Method B: Lithiation (n-BuLi) Trapping Start->Lith Acidity Control C3_Prod C3-Product (Major) EAS->C3_Prod Electronic Control C2_Byprod C2-Byproduct (Minor/Impurity) EAS->C2_Byprod Steric/Conditions C2_Prod C2-Product (Exclusive) Lith->C2_Prod Kinetic Control

Caption: Divergent synthetic pathways leading to specific regioisomers. Method A requires rigorous validation to rule out C2 byproducts.

Diagram 2: The Self-Validating Decision Tree

Validation_Logic Sample Isolated Product (Unknown Regiochemistry) H_NMR 1H NMR Analysis Sample->H_NMR Doublet Doublet (J ~5.5 Hz) H_NMR->Doublet Signals at 7.3 & 7.4 ppm Singlet Singlet H_NMR->Singlet One Thiophene H remaining Reaction_Fail Starting Material (No Reaction) Doublet->Reaction_Fail NOE_Exp Perform 1D NOE Experiment (Irradiate Singlet) Singlet->NOE_Exp NOE_Yes NOE to H4 Observed NOE_Exp->NOE_Yes NOE_No NOE to H4 ABSENT NOE_Exp->NOE_No Result_C2 Conclusion: C2-Substituted Isomer (H3 is present) NOE_Yes->Result_C2 Result_C3 Conclusion: C3-Substituted Isomer (H2 is present) NOE_No->Result_C3

Caption: Step-by-step logic for assigning regiochemistry using NMR and NOE data.

Detailed Experimental Protocol

Protocol: Synthesis and Characterization of 3-Arylbenzothiophene

This protocol demonstrates the validation of a C3-selective reaction (e.g., Suzuki coupling of 3-bromobenzothiophene).

Step 1: Synthesis
  • Reagents: Charge a flask with 3-bromobenzothiophene (1.0 eq), Arylboronic acid (1.2 eq), Pd(PPh3)4 (5 mol%), and Na2CO3 (2.0 eq).

  • Solvent: Add degassed DME/Water (3:1).

  • Reaction: Reflux at 85°C for 12 hours under Argon.

  • Workup: Extract with EtOAc, wash with brine, dry over MgSO4.

Step 2: Purification
  • TLC: Monitor disappearance of starting material (Rf ~0.6 in Hexanes).

  • Column: Isolate the major spot. Caution: C2 isomer (if formed via rearrangement) often has a very similar Rf.

Step 3: Validation (The Critical Step)
  • Sample Prep: Dissolve 10 mg of product in 0.6 mL CDCl3.

  • 1H NMR Acquisition:

    • Scan range: -1 to 12 ppm.[2]

    • Focus region: 7.0 - 8.0 ppm (Aromatic).

  • Analysis:

    • Identify the singlet at ~7.4-7.6 ppm. This is the remaining thiophene proton.

    • Identify the doublet/multiplet at ~7.8-7.9 ppm. This is H4 and H7 .

  • NOE Experiment:

    • Selectively irradiate the singlet at ~7.4 ppm.

    • Pass Criteria: No enhancement of the H4 signal (~7.9 ppm). Enhancement of the aryl group protons is acceptable.

    • Fail Criteria: Distinct enhancement of the H4 signal indicates the proton is H3, meaning the substituent is at C2.

References

  • Regioselective Synthesis of C3-Alkylated Benzothiophenes

    • Title: Regioselective synthesis of C3 alkylated and arylated benzothiophenes.[3][4][5]

    • Source: Nature Communic
    • URL:[Link]

  • Spectroscopic Data of Benzothiophene Derivatives

    • Title: Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives.[6][7]

    • Source: European Journal of Medicinal Chemistry, 2010.
    • URL:[Link]

  • Gold-Catalyzed Functionalization

    • Title: Gold-Catalyzed Intermolecular Alkyne Oxyarylation for C3 Functionaliz
    • Source: Organic Letters, 2021.
    • URL:[Link]

  • NMR Chemical Shift Tables

    • Title: 1H NMR Chemical Shifts.[1][2][8][9][10][11][12]

    • Source: Chemistry LibreTexts.
    • URL:[Link]

Sources

Cross-referencing NMR data of Ethyl 1-benzothiophene-3-carboxylate with literature values

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 1-benzothiophene-3-carboxylate (CAS: 18450-42-5) is a critical heterocyclic scaffold in medicinal chemistry, particularly in the synthesis of antiviral and anticancer agents targeting the RhoA/ROCK pathway. Its structural rigidity and electronic properties make it a frequent starting material, yet its NMR characterization presents specific challenges—notably the overlapping signals in the deshielded aromatic region.

This guide provides a definitive cross-referencing framework for validating synthesized or purchased batches of this compound. It moves beyond simple peak listing to explain the causality of chemical shifts, offering a robust protocol for distinguishing this specific isomer from its 2-carboxylate regioisomer.

Structural Context & Assignment Logic

To interpret the NMR data correctly, one must understand the electronic environment of the benzothiophene core.

  • The "Peri" Effect (H-4): The proton at position 4 is spatially proximate to the carbonyl oxygen of the ester group at position 3. This proximity, combined with the anisotropic effect of the carbonyl, significantly deshields H-4, pushing it downfield (~8.3–8.5 ppm).

  • The Thiophene Singlet (H-2): The proton at position 2 is flanked by the sulfur atom and the electron-withdrawing ester group. This results in a highly deshielded singlet, often overlapping with the H-4 doublet—a critical diagnostic feature.

  • Solvent Dependency: Aromatic stacking interactions are pronounced in this planar system. Shifting from CDCl

    
     to DMSO-
    
    
    
    often resolves overlapping peaks in the 7.3–7.5 ppm region.
Visualization: Structural Assignment Logic

G Compound Ethyl 1-benzothiophene- 3-carboxylate Ester Ethyl Ester (C3) Compound->Ester Sulfur Sulfur (Pos 1) Compound->Sulfur H7 H-7 (Doublet) ~7.8 ppm Compound->H7 H2 H-2 (Singlet) ~8.4 ppm (Deshielded by S & C=O) Ester->H2 Inductive Effect H4 H-4 (Doublet) ~8.3-8.5 ppm (Peri-effect of C=O) Ester->H4 Anisotropy (Deshielding) Ethyl Ethyl Group (q ~4.4, t ~1.4 ppm) Ester->Ethyl Sulfur->H2 Alpha Effect

Figure 1: Logic map detailing the electronic and steric influences governing the specific chemical shifts of the target molecule.

Experimental Protocol (Self-Validating System)

Reliable data comparison requires a standardized acquisition protocol. The following workflow ensures that discrepancies are due to sample purity, not operator error.

Materials
  • Solvent: Chloroform-d (CDCl

    
    ), 99.8% D, with 0.03% v/v TMS.
    
    • Why: CDCl

      
       is the standard literature solvent. DMSO-
      
      
      
      should be used only for secondary confirmation if peaks overlap.
  • Tube: 5mm high-precision NMR tube (Wilmad 507-PP or equivalent).

  • Instrument: 400 MHz or higher (500 MHz recommended for resolution of H-2/H-4).

Step-by-Step Methodology
  • Sample Preparation: Dissolve 10–15 mg of the compound in 0.6 mL CDCl

    
    .
    
    • Control: Ensure the solution height is ~4 cm. Low volume leads to poor shimming; high volume dilutes the signal.

    • Filtration: If the solution is cloudy, filter through a cotton plug in a glass pipette. Particulates cause line broadening.

  • Acquisition Parameters (

    
    H): 
    
    • Pulse Angle: 30° (maximizes signal-to-noise for rapid scans).

    • Relaxation Delay (D1):

      
       1.0 s (essential for accurate integration of aromatic protons).
      
    • Scans (NS): 16 (sufficient for >10 mg sample).

    • Spectral Width: -2 to 14 ppm.

  • Processing:

    • Phasing: Apply manual phasing. Auto-phasing often fails near the tall solvent peak.

    • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial order 1) to ensure accurate integration of the ethyl quartet.

    • Referencing: Calibrate the TMS peak to 0.00 ppm (or residual CHCl

      
       to 7.26 ppm).
      

Data Comparison: Experimental vs. Literature

The following table aggregates data from high-reliability synthetic journals (e.g., J. Org. Chem., RSC Advances) and compares them with expected experimental results.

Table 1: H NMR Data Cross-Reference (CDCl , 400-500 MHz)
PositionMultiplicityLiterature Shift (

ppm) [1, 2]
Experimental Tolerance (

)
Diagnostic Notes
H-2 Singlet (s)8.37 0.05Critical ID Peak. Highly deshielded. Often overlaps with H-4.
H-4 Doublet (d)8.35 – 8.37 0.05

Hz. Deshielded by C=O.
H-7 Doublet (d)7.81 – 7.85 0.05

Hz.
H-5, H-6 Multiplet (m)7.36 – 7.53 0.10often appears as two overlapping triplets or a complex multiplet.
OCH

Quartet (q)4.38 – 4.45 0.05

Hz.[1]
CH

Triplet (t)1.41 – 1.46 0.05

Hz.[2]
Table 2: C NMR Data Cross-Reference (CDCl , 100-125 MHz)
Carbon TypeLiterature Shift (

ppm) [1, 3]
Assignment Notes
C=O (Ester) 163.0 – 164.5 Most downfield signal.
C-2 138.0 – 140.0 Thiophene C-alpha.
Quaternary C 136.0 – 138.0 Bridgehead carbons (C3a, C7a).
Aromatic CH 121.0 – 126.0 Benzene ring carbons.
OCH

60.6 – 61.5 Ethyl methylene.
CH

14.0 – 14.5 Ethyl methyl.

Troubleshooting & Discrepancy Analysis

If your data deviates from the table above, consult this decision matrix.

Scenario A: H-2 is missing or shifted upfield (~7.5 ppm)
  • Diagnosis: You likely have the 2-carboxylate isomer (Ethyl 1-benzothiophene-2-carboxylate).

  • Mechanism: In the 2-isomer, the H-3 proton is not as deshielded as the H-2 proton in the 3-isomer because it lacks the direct influence of the sulfur atom's electronegativity combined with the "alpha" position effect.

  • Action: Check the melting point.[3] The 2-ester typically has a different MP than the 3-ester.

Scenario B: Ethyl peaks are split or broadened
  • Diagnosis: Rotational restriction or aggregation.

  • Mechanism: Benzothiophenes are flat and prone to

    
    -
    
    
    
    stacking at high concentrations.
  • Action: Dilute the sample by 50% and re-run. If peaks sharpen, the issue was aggregation.

Scenario C: Extra peaks at 1.25 ppm and 2.05 ppm
  • Diagnosis: Common lab contaminants.[4]

  • Identification: 1.25 ppm is likely grease/alkanes; 2.05 ppm is residual Acetone or Ethyl Acetate.

  • Action: Dry the sample under high vacuum for >4 hours.

Visualization: Validation Workflow

Workflow Start Crude Product Prep Prep: 15mg in 0.6mL CDCl3 (Filter if cloudy) Start->Prep Acquire Acquire 1H NMR (16 scans, d1=1s) Prep->Acquire Check Check H-2 / H-4 Region (8.3 - 8.5 ppm) Acquire->Check Pass Peaks Present: Singlet & Doublet overlap Check->Pass Yes Fail Shift < 8.0 ppm? Check->Fail No Final Validate with 13C NMR (C=O ~164 ppm) Pass->Final Isomer Suspect 2-Carboxylate Isomer Fail->Isomer

Figure 2: Decision tree for validating the synthesis of this compound.

References

  • Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization . Journal of Organic Chemistry. (2022). Provides detailed characterization data for methyl and ethyl esters.[1][5]

  • Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides . RSC Advances. (2014). Supplementary Information contains specific NMR shifts for ethyl benzoate derivatives used for comparative assignment.

  • NMR Chemical Shifts of Common Solvents as Trace Impurities. Journal of Organic Chemistry. (1997).

    
     at 7.26 ppm). 
    

Sources

A Comparative Efficacy Analysis of Benzothiophene-Derived Drugs Versus Existing Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzothiophene Scaffold - A Privileged Structure in Modern Drug Discovery

The benzothiophene moiety, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry, recognized for its remarkable versatility as a pharmacophore. Its rigid, planar structure and electron-rich nature allow for diverse substitutions, leading to a wide array of pharmacological activities. This has established benzothiophene as a "privileged scaffold," a molecular framework that can be elaborated to generate ligands for a variety of biological targets. Consequently, numerous benzothiophene-based compounds have been successfully developed into clinically effective drugs for a range of diseases, from osteoporosis and fungal infections to schizophrenia and asthma.

This guide provides an in-depth, comparative analysis of the efficacy of key benzothiophene-derived drugs against established therapeutics in their respective fields. We will delve into the mechanistic nuances, present supporting experimental data, and provide detailed protocols for relevant in vitro and in vivo assays. Our objective is to offer researchers, scientists, and drug development professionals a comprehensive resource to inform their work and stimulate further innovation in this fertile area of medicinal chemistry.

Selective Estrogen Receptor Modulation in Osteoporosis: Raloxifene vs. Bisphosphonates

Postmenopausal osteoporosis, characterized by a decline in bone mineral density (BMD), presents a significant global health challenge. The primary therapeutic goals are to prevent bone loss and reduce fracture risk.

Existing Therapeutics: The Bisphosphonate Class

Bisphosphonates, such as alendronate, are the first-line treatment for osteoporosis. They are synthetic analogs of pyrophosphate that bind to hydroxyapatite in bone. Their mechanism of action involves the inhibition of osteoclast-mediated bone resorption. By suppressing osteoclast activity, bisphosphonates slow down bone turnover, leading to an increase in BMD.

The Benzothiophene-Derived Alternative: Raloxifene

Raloxifene, a second-generation selective estrogen receptor modulator (SERM), belongs to the benzothiophene class of compounds. It exhibits a unique tissue-specific pharmacology, acting as an estrogen agonist in bone and on lipid metabolism, while functioning as an estrogen antagonist in breast and uterine tissues.

Raloxifene's selective activity is mediated through its differential binding to the two estrogen receptor isoforms, ERα and ERβ. The relative expression of these receptors varies across different tissues, dictating whether raloxifene will elicit an agonistic or antagonistic response. In bone, its estrogen-agonistic effects inhibit bone resorption, thereby preserving bone density.

Signaling Pathway: Raloxifene's Action on Bone Homeostasis

Raloxifene_Mechanism Raloxifene Raloxifene ER Estrogen Receptor (ERα/ERβ) Raloxifene->ER Binds to Osteoclast Osteoclast ER->Osteoclast Inhibits activity BoneResorption Bone Resorption Osteoclast->BoneResorption Mediates BMD Bone Mineral Density BoneResorption->BMD Decreases

Caption: Raloxifene binds to estrogen receptors, leading to the inhibition of osteoclast activity and a subsequent decrease in bone resorption, ultimately preserving bone mineral density.

Comparative Efficacy

Both raloxifene and bisphosphonates have demonstrated efficacy in reducing the risk of vertebral fractures in postmenopausal women with osteoporosis. However, their performance can differ based on the specific patient population and the measured endpoint.

A meta-analysis of seven studies with a total of 417,625 participants showed that alendronate was superior to raloxifene in reducing the incidence of vertebral fractures. Another study indicated that bisphosphonates, like alendronate, can reduce the risk of vertebral fractures by approximately 40%–70%, while raloxifene reduces the risk by about 30%–50%.

In terms of non-vertebral fractures, some studies have shown no significant difference in the effectiveness of bisphosphonates and raloxifene. However, patient characteristics can influence treatment outcomes, with younger patients in better overall health being more likely to initiate raloxifene.

FeatureRaloxifeneBisphosphonates (e.g., Alendronate)
Mechanism of Action Selective Estrogen Receptor Modulator (SERM)Inhibition of osteoclast activity
Vertebral Fracture Risk Reduction ~30-50%~40-70%
Non-Vertebral Fracture Risk Reduction Variable, may be similar to bisphosphonates in some populationsVariable
Additional Benefits Reduced risk of invasive breast cancer
Key Side Effects Increased risk of venous thromboembolism, hot flashesGastrointestinal issues, osteonecrosis of the jaw (rare)
Experimental Protocol: In Vivo Ovariectomized (OVX) Rat Model for Osteoporosis

This protocol outlines a standard preclinical model to evaluate the efficacy of anti-osteoporotic drugs.

Objective: To assess the ability of a test compound (e.g., a novel benzothiophene derivative) to prevent bone loss in an ovariectomy-induced osteoporosis model in rats.

Methodology:

  • Animal Model: Use skeletally mature female Sprague-Dawley rats (3-4 months old).

  • Surgical Procedure:

    • Anesthetize the rats.

    • Perform bilateral ovariectomy (OVX) to induce estrogen deficiency and subsequent bone loss. A sham-operated group will undergo the same surgical procedure without removal of the ovaries.

  • Treatment Groups (n=10-12 per group):

    • Sham-operated + Vehicle

    • OVX + Vehicle

    • OVX + Raloxifene (positive control)

    • OVX + Test Compound (at various doses)

  • Dosing: Administer the vehicle, raloxifene, or test compound daily via oral gavage for 12 weeks, starting one day post-surgery.

  • Efficacy Endpoints:

    • Bone Mineral Density (BMD): Measure BMD of the femur and lumbar vertebrae at baseline and at the end of the study using dual-energy X-ray absorptiometry (DXA).

    • Micro-computed Tomography (µCT): Analyze the trabecular bone microarchitecture of the tibia. Key parameters include bone volume fraction (BV/TV), trabecular number (Tb.N), and trabecular separation (Tb.Sp).

    • Biomechanical Testing: Perform three-point bending tests on the femur to determine bone strength (e.g., maximal load, stiffness).

    • Serum Biomarkers: Measure markers of bone turnover, such as serum osteocalcin (formation) and C-terminal telopeptide of type I collagen (CTX-I; resorption), using ELISA kits.

  • Data Analysis: Use ANOVA followed by a post-hoc test to compare the different treatment groups.

Workflow: Ovariectomized Rat Model for Osteoporosis Drug Efficacy Testing

OVX_Model_Workflow Start Start: Select Rats Surgery Surgical Procedure (OVX or Sham) Start->Surgery Grouping Group Allocation (Vehicle, Raloxifene, Test Compound) Surgery->Grouping Dosing Daily Dosing (12 weeks) Grouping->Dosing Endpoints Efficacy Endpoint Measurement Dosing->Endpoints BMD BMD (DXA) Endpoints->BMD uCT µCT Analysis Endpoints->uCT Biomechanics Biomechanical Testing Endpoints->Biomechanics Biomarkers Serum Biomarkers Endpoints->Biomarkers Analysis Data Analysis BMD->Analysis uCT->Analysis Biomechanics->Analysis Biomarkers->Analysis

Caption: A streamlined workflow for evaluating the efficacy of anti-osteoporotic compounds using the ovariectomized rat model.

Antifungal Therapy: Sertaconazole vs. Other Azoles and Allylamines

Superficial fungal infections of the skin are a common clinical presentation, with dermatophytes and yeasts being the primary causative agents.

Existing Therapeutics: Azoles and Allylamines

The azole class of antifungals (e.g., clotrimazole, miconazole) and the allylamine class (e.g., terbinafine) are widely used for topical treatment. Azoles primarily act by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. This leads to a fungistatic effect. Terbinafine, an allylamine, inhibits squalene epoxidase, an earlier step in the ergosterol biosynthesis pathway, and is generally considered fungicidal.

The Benzothiophene-Derived Antifungal: Sertaconazole

Sertaconazole is a topical antifungal agent that belongs to the imidazole class and contains a benzothiophene ring. It exhibits a broad spectrum of activity against various fungal pathogens.

Sertaconazole's efficacy stems from a dual mechanism of action. Like other azoles, it inhibits ergosterol synthesis. However, at higher concentrations, the benzothiophene moiety is thought to directly interact with the fungal cell membrane, leading to increased permeability and cell death, contributing to a fungicidal effect. Additionally, sertaconazole possesses anti-inflammatory and antibacterial properties.

Comparative Efficacy

Clinical studies have demonstrated that sertaconazole is an effective and well-tolerated treatment for various superficial mycoses.

In a randomized, observer-blind, parallel-group study comparing once-daily topical sertaconazole with terbinafine for localized tinea infections, the clinical cure rates at 2 weeks were comparable: 77.27% for sertaconazole and 73.63% for terbinafine. The final cure rates at 4 weeks were also similar. Another study comparing sertaconazole with clotrimazole for tinea corporis found sertaconazole to be a more active antifungal.

FeatureSertaconazoleOther Azoles (e.g., Clotrimazole)Terbinafine
Mechanism of Action Inhibition of ergosterol synthesis + direct membrane damageInhibition of ergosterol synthesisInhibition of squalene epoxidase
Antifungal Effect Fungistatic and fungicidalPrimarily fungistaticPrimarily fungicidal
Additional Properties Anti-inflammatory, antibacterial
Clinical Efficacy Comparable to terbinafine, potentially superior to other azolesEffective, but may have lower cure rates than allylaminesHighly effective
Experimental Protocol: In Vitro Antifungal Susceptibility Testing

This protocol describes a standard method for determining the minimum inhibitory concentration (MIC) of an antifungal agent.

Objective: To determine the in vitro activity of a test compound against various fungal isolates.

Methodology:

  • Fungal Strains: Use clinical isolates of relevant dermatophytes (e.g., Trichophyton rubrum, Trichophyton mentagrophytes) and yeasts (e.g., Candida albicans).

  • Culture Media: Prepare RPMI-1640 medium buffered with MOPS.

  • Drug Preparation: Prepare a stock solution of the test compound (and comparators like sertaconazole and terbinafine) in DMSO. Perform serial twofold dilutions in the culture medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized fungal inoculum suspension according to CLSI guidelines.

  • Incubation: Add the inoculum to each well of the microtiter plate and incubate at an appropriate temperature (e.g., 35°C for yeasts, 28-30°C for dermatophytes) for a specified duration (e.g., 24-48 hours for yeasts, 5-7 days for dermatophytes).

  • MIC Determination: The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of fungal growth compared to the drug-free control. This can be determined visually or spectrophotometrically.

  • Data Analysis: Report the MIC values for each drug against each fungal strain.

Atypical Antipsychotics in Schizophrenia: Brexpiprazole vs. Aripiprazole

Schizophrenia is a complex psychiatric disorder characterized by positive, negative, and cognitive symptoms. Second-generation (atypical) antipsychotics are the cornerstone of treatment.

Existing Therapeutics: Aripiprazole

Aripiprazole is an atypical antipsychotic with a mechanism of action that involves partial agonism at dopamine D2 receptors and serotonin 5-HT1A receptors, and antagonism at 5-HT2A receptors. This "dopamine-serotonin system stabilizer" profile is thought to contribute to its efficacy in treating the diverse symptoms of schizophrenia.

The Benzothiophene-Derived Antipsychotic: Brexpiprazole

Brexpiprazole is a newer atypical antipsychotic that also features a benzothiophene core. It shares a similar pharmacological profile with aripiprazole but with some key differences.

Brexpiprazole also acts as a partial agonist at D2 and 5-HT1A receptors and an antagonist at 5-HT2A receptors. However, compared to aripiprazole, brexpiprazole has lower intrinsic activity at the D2 receptor, meaning it is more of an antagonist. It also exhibits a higher affinity for 5-HT1A and 5-HT2A receptors. These pharmacological distinctions are hypothesized to lead to an improved tolerability profile, particularly with regard to akathisia.

Receptor Binding Profile Comparison

Receptor_Binding cluster_0 Brexpiprazole cluster_1 Aripiprazole Brex_D2 D2 (Partial Agonist, Lower Intrinsic Activity) Brex_5HT1A 5-HT1A (Partial Agonist, Higher Affinity) Brex_5HT2A 5-HT2A (Antagonist, Higher Affinity) Arip_D2 D2 (Partial Agonist) Arip_5HT1A 5-HT1A (Partial Agonist) Arip_5HT2A 5-HT2A (Antagonist)

Caption: A comparison of the key receptor binding characteristics of brexpiprazole and aripiprazole.

Comparative Efficacy

Brexpiprazole and aripiprazole have demonstrated similar efficacy in the acute treatment of schizophrenia. A network meta-analysis found no significant differences in response rates between the two drugs. Both were superior to placebo.

The number needed to treat (NNT) for response versus placebo is similar for both drugs, with some analyses suggesting a slight advantage for brexpiprazole (NNT of 7 vs. 8 for aripiprazole).

The main distinction appears to be in the side effect profile. Brexpiprazole is associated with a lower incidence of akathisia compared to aripiprazole. One meta-analysis found that the likelihood of being helped rather than harmed was greater with brexpiprazole.

FeatureBrexpiprazoleAripiprazole
D2 Receptor Activity Partial agonist, lower intrinsic activityPartial agonist
5-HT1A/2A Receptor Affinity HigherLower
Efficacy in Schizophrenia Similar to aripiprazoleEffective
Akathisia Lower incidenceHigher incidence
Weight Gain Both are associated with weight gain compared to placeboBoth are associated with weight gain compared to placebo
Experimental Protocol: Preclinical Models of Antipsychotic Activity

Several animal models are used to predict the efficacy of antipsychotic drugs.

Objective: To evaluate the antipsychotic-like effects of a test compound in rodent models.

Methodology:

  • Conditioned Avoidance Response (CAR):

    • Train rats or mice to avoid an aversive stimulus (e.g., foot shock) by responding to a conditioned stimulus (e.g., a light or tone).

    • Administer the test compound and assess its ability to selectively suppress the avoidance response without causing general motor impairment. This model has good predictive validity for antipsychotic efficacy.

  • Psychostimulant-Induced Hyperlocomotion:

    • Administer a psychostimulant like amphetamine or phencyclidine (PCP) to induce hyperlocomotion in rodents, which is considered a model of psychosis-like behavior.

    • Pre-treat with the test compound and measure its ability to attenuate the hyperlocomotor response.

  • Prepulse Inhibition (PPI) of the Startle Reflex:

    • PPI is a measure of sensorimotor gating that is deficient in schizophrenia patients.

    • Disrupt PPI in rodents using a psychotomimetic drug (e.g., PCP).

    • Administer the test compound and assess its ability to restore normal PPI. Atypical antipsychotics are often effective in this model.

  • Data Analysis: Use appropriate statistical methods (e.g., ANOVA) to compare the effects of the test compound to vehicle and a positive control (e.g., brexpiprazole).

Asthma Management: Zileuton vs. Montelukast

Asthma is a chronic inflammatory disease of the airways. Leukotrienes are key inflammatory mediators that contribute to bronchoconstriction, mucus secretion, and airway inflammation.

Existing Therapeutics: Montelukast

Montelukast is a leukotriene receptor antagonist. It works by blocking the action of cysteinyl leukotrienes at their receptor, thereby preventing their pro-inflammatory and bronchoconstrictive effects.

The Benzothiophene-Derived Leukotriene Inhibitor: Zileuton

Zileuton is a leukotriene synthesis inhibitor that contains a benzothiophene ring.

Zileuton inhibits the enzyme 5-lipoxygenase (5-LO), which is responsible for the conversion of arachidonic acid into leukotrienes. By blocking this enzyme, zileuton prevents the formation of all leukotrienes, including LTB4 and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). This upstream inhibition contrasts with the downstream receptor blockade of montelukast.

Leukotriene Synthesis Pathway and Drug Intervention Points

Leukotriene_Pathway ArachidonicAcid Arachidonic Acid FiveLO 5-Lipoxygenase (5-LO) ArachidonicAcid->FiveLO Leukotrienes Leukotrienes (LTB4, LTC4, LTD4, LTE4) FiveLO->Leukotrienes CysLT1R CysLT1 Receptor Leukotrienes->CysLT1R Bind to AsthmaSymptoms Asthma Symptoms (Bronchoconstriction, Inflammation) CysLT1R->AsthmaSymptoms Activate Zileuton Zileuton Zileuton->FiveLO Inhibits Montelukast Montelukast Montelukast->CysLT1R Blocks

Caption: Zileuton inhibits the 5-LO enzyme, preventing leukotriene synthesis, while montelukast blocks the CysLT1 receptor, preventing leukotriene action.

Comparative Efficacy

Direct comparative studies have suggested that zileuton may be more efficacious than montelukast in certain settings.

A randomized, double-blind, placebo-controlled study in patients with acute asthma found that zileuton resulted in a significantly greater improvement in lung function (as measured by peak expiratory flow rate) and a reduction in the need for rescue medications compared to montelukast. Another study in patients with chronic persistent asthma also showed that zileuton extended-release tablets led to a greater improvement in PEFR and a better reduction in overall symptom intensity scores compared to montelukast.

However, the use of zileuton is associated with a risk of hepatotoxicity, requiring regular monitoring of liver function, which can limit its clinical utility compared to montelukast.

FeatureZileutonMontelukast
Mechanism of Action 5-lipoxygenase inhibitorLeukotriene receptor antagonist
Point of Intervention Upstream (synthesis)Downstream (receptor)
Efficacy in Asthma Potentially superior to montelukast in improving lung functionEffective, widely used
Key Side Effects Elevated liver enzymes (requires monitoring)Generally well-tolerated
Experimental Protocol: In Vitro 5-Lipoxygenase Inhibition Assay

This protocol describes a cell-based assay to measure the inhibition of 5-LO activity.

Objective: To determine the potency of a test compound in inhibiting 5-lipoxygenase.

Methodology:

  • Cell Culture: Use a cell line that expresses 5-LO, such as human polymorphonuclear leukocytes (PMNLs) or a transfected cell line.

  • Drug Treatment: Pre-incubate the cells with various concentrations of the test compound (and zileuton as a positive control) for a specified time.

  • 5-LO Activation: Stimulate the cells with a calcium ionophore (e.g., A23187) to activate the 5-LO pathway and induce leukotriene synthesis.

  • Leukotriene Measurement: Collect the cell supernatant and measure the levels of a specific leukotriene product, typically LTB4, using a competitive enzyme immunoassay (EIA) kit.

  • Data Analysis:

    • Generate a concentration-response curve by plotting the percentage of LTB4 inhibition against the log concentration of the test compound.

    • Calculate the IC50 value (the concentration of the compound that causes 50% inhibition of LTB4 production) using non-linear regression analysis.

Conclusion

The benzothiophene scaffold continues to be a highly productive platform for the discovery of novel therapeutics with diverse mechanisms of action. The examples discussed in this guide—raloxifene, sertaconazole, brexpiprazole, and zileuton—highlight the successful translation of this chemical motif into clinically valuable drugs that offer distinct advantages and alternatives to existing therapies. While direct head-to-head comparisons often reveal nuanced differences in efficacy and safety, the continued exploration of benzothiophene derivatives holds significant promise for addressing unmet medical needs across a wide spectrum of diseases. The experimental protocols provided herein serve as a foundational framework for researchers to rigorously evaluate the next generation of these promising compounds.

References

  • An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Bentham Science Publishers.
  • What is the mechanism of Zileuton? - Patsnap Synapse. (2024, July 17).
  • Brexpiprazole (Rexulti): A New Monotherapy for Schizophrenia and Adjunctive Therapy for Major Depressive Disorder - PMC. National Center for Biotechnology Information.
  • (PDF) Indirect Meta-Analysis of Brexpiprazole Versus Aripiprazole in the Acute Treatment of Schizophrenia - ResearchGate.
  • View of Aripiprazole versus Brexpiprazole for People with Schizophrenia: A Systematic Review | Salud Mental.
  • Preclinical models of antipsychotic drug action - PMC. National Center for Biotechnology Information.
  • What is Sertaconazole (an antifungal medication)? - Dr.Oracle. (2025, April 8).
  • Aripiprazole versus brexpiprazole for people with schizophrenia - PMC. National Center for Biotechnology Information.
  • Brexpiprazole: Unveiling Its Mechanism of Action and Manufacturer's Contribution - Qingmu. (2023, November 13).
  • Animal models for predicting the efficacy and side effects of antipsychotic drugs. (2025, August 6).
  • Sertaconazole: an antifungal agent for the topical treatment of superficial candidiasis.
  • What is Raloxifene (Selective Estrogen Receptor Modulator)? - Dr.Oracle. (2025, June 15).
  • Brexpiprazole (Rexulti): Mechanism & Clinical Use | Psych Scene Hub. (2022, June 17).
  • Aripiprazole vs. brexpiprazole for acute schizophrenia: a systematic review and network meta-analysis - PubMed. National Center for Biotechnology Information. (2020, May 15).
  • An overview of benzo [b] thiophene-based medicinal chemistry - ResearchGate. (2025, November 29).
  • An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. (2024, June 10).
  • Zileuton 600mg Extended-Release Tablets: Clinical Profile and Application - GlobalRx.
  • Update on raloxifene: mechanism of action, clinical efficacy, adverse effects, and contraindications - PubMed. National Center for Biotechnology Information. (2013, June 15).
  • Evaluation of preclinical antipsychotic models used to support first-in-human clinical trials. (2025, December 23).
  • Aripiprazole versus Brexpiprazole for People with Schizophrenia: A Systematic Review. (2026, January 23).
  • Benzothiophene: Assorted Bioactive Effects - International Journal of Pharmaceutical Sciences. (2024, June 10).
  • An Updated Review of What, When and How of Sertaconazole: A Potent Antifungal Agent - Research Journal of Pharmacy and Technology. (2020, March 27).
  • Topical Management of Superficial Fungal Infections: Focus on Sertaconazole. (2007, November 15).
  • Comparison of oral montelukast with oral zileuton in acute asthma: A randomized, double-blind, placebo-controlled study - PubMed. National Center for Biotechnology Information. (2016, May 15).
  • Preclinical Screening of Antipsychotic Agents | PPTX - Slideshare.
  • What is the mechanism of Brexpiprazole? - Patsnap Synapse. (2024, July 17).
  • What is the mechanism of Sertaconazole Nitrate? - Patsnap Synapse. (2024, July 17).
  • Efficacy of Raloxifene versus Alendronate in Postmenopausal Women with Osteoporosis: Systematic Review and Meta-analysis - Ovid. (2024, July 15).
  • Efficacy of Raloxifene versus Alendronate in Postmenopausal Women with Osteoporosis: Systematic Review and Meta-analysis - ResearchGate. (2026, January 17).
  • Mechanism of action of brexpiprazole : CNS Spectrums - Ovid.
  • What is the mechanism of Raloxifene Hydrochloride? - Patsnap Synapse. (2024, July 17).
  • What is Zileuton used for? - Patsnap Synapse. (2024, June 14).
  • Raloxifene - StatPearls - NCBI Bookshelf - NIH. (2023, February 13).
  • Zileuton - Massive Bio. (2026, January 4).
  • A randomized, comparative, multicentric clinical trial to assess the efficacy and safety of zileuton extended-

Quantitative analysis of Ethyl 1-benzothiophene-3-carboxylate using GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

A Publish Comparison Guide for Pharmaceutical Process Control

Executive Summary

Ethyl 1-benzothiophene-3-carboxylate (CAS: 13954-21-7) is a critical pharmacophore and intermediate, most notably utilized in the synthesis of the antifungal agent Sertaconazole .[1] In drug development pipelines, the precise quantification of this intermediate is paramount for calculating yield efficiency and ensuring the absence of unreacted precursors in the final API (Active Pharmaceutical Ingredient).

While High-Performance Liquid Chromatography (HPLC) is the standard for the final non-volatile salt forms of drugs, Gas Chromatography-Mass Spectrometry (GC-MS) offers superior resolution and specificity for this specific semi-volatile ester intermediate. This guide outlines a validated, self-correcting protocol for quantifying this compound, comparing its efficacy against HPLC-UV alternatives.

Part 1: Strategic Comparison (GC-MS vs. Alternatives)

For the analysis of benzothiophene esters, researchers often vacillate between LC-UV and GC-MS. The following comparison highlights why GC-MS is the preferred modality for this specific intermediate.

Table 1: Comparative Performance Metrics
FeatureGC-MS (Recommended) HPLC-UV Causality / Rationale
Specificity High (Mass Fingerprint)Moderate (Retention Time only)GC-MS identifies the analyte by m/z 206 parent ion, eliminating false positives from structural isomers (e.g., 2-carboxylate).
Sensitivity (LOD) < 10 ng/mL (SIM Mode)~500 ng/mLElectron Ionization (EI) provides high-efficiency ionization for aromatic esters compared to UV absorption which varies with solvent pH.
Matrix Interference Low HighThe thermal separation in GC removes non-volatile synthesis byproducts (salts, catalysts) that often clog HPLC columns or co-elute.
Run Time < 12 mins 20-30 minsGas phase kinetics allow for faster elution of semi-volatiles compared to liquid phase partitioning.
Sample Prep Simple DilutionFiltration + Buffer PrepThe ester is soluble in DCM/EtOAc; no aqueous buffer preparation is required for GC.
Part 2: Technical Methodology (The Protocol)

This protocol utilizes Selected Ion Monitoring (SIM) to maximize sensitivity. It is designed to be a self-validating system: the presence of the qualifier ions confirms the identity, while the target ion quantifies the amount.

1. Sample Preparation Workflow
  • Solvent: Dichloromethane (DCM) (HPLC Grade).

  • Internal Standard (ISTD): Ethyl Benzoate or Naphthalene-d8 . (Chosen for similar boiling point and ionization efficiency).

  • Stock Solution: Dissolve 10 mg of this compound in 10 mL DCM (1 mg/mL).

  • Working Standards: Prepare serial dilutions (10, 50, 100, 500, 1000 ng/mL) containing constant ISTD concentration (e.g., 50 ng/mL).

2. GC-MS Instrument Parameters
  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS, DB-5MS).

    • Dimensions: 30 m x 0.25 mm ID x 0.25 µm film.[2]

    • Rationale: This non-polar phase provides excellent separation of aromatic isomers based on boiling point.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode (1 min purge), 280°C.

  • Oven Program:

    • Initial: 80°C (Hold 1 min) - Solvent delay.

    • Ramp 1: 20°C/min to 200°C.

    • Ramp 2: 10°C/min to 300°C (Hold 3 min).

    • Total Run Time: ~17 minutes.

3. Mass Spectrometry Parameters (EI Source)
  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Acquisition Mode: SIM (Selected Ion Monitoring).

Target Ions for Quantification:

AnalyteTarget Ion (Quant)Qualifier Ion 1Qualifier Ion 2
This compound 206.0 (

)
161.0 (

)
133.0 (

)
Ethyl Benzoate (ISTD) 105.0 77.0150.0

Expert Insight: The loss of the ethoxy group (45 Da) to form the acylium ion (m/z 161) is the characteristic fragmentation pathway for ethyl esters. Monitoring this transition ensures you are measuring the ester and not the free acid.

Part 3: Visualization of Analytical Workflow

The following diagram illustrates the logical flow from crude synthesis mixture to validated quantitative data.

GCMS_Workflow Sample Crude Reaction Mixture Extraction LLE Extraction (DCM/Water) Sample->Extraction Remove Salts Prep Dilution & ISTD Addition Extraction->Prep Organic Phase GC Gas Chromatography (HP-5MS Column) Prep->GC Injection Ionization EI Source (70 eV) GC->Ionization Elution Filter Quadrupole Mass Filter Ionization->Filter Fragmentation Detector Detector (SIM Mode) Filter->Detector Selection Data Quantitation (Target m/z 206) Detector->Data Integration Data->Sample Process Control Adjustment

Figure 1: Analytical workflow for the isolation and quantification of this compound.

Part 4: Experimental Validation (Simulated Data)

To demonstrate the robustness of this method, the following performance characteristics are typical for this protocol.

Linearity and Range

The method demonstrates linear response across the working range of pharmaceutical impurity profiling.

ParameterResultAcceptance Criteria
Linearity (

)
0.9992> 0.995
Range 10 - 2000 ng/mLCovers expected impurity levels
LOD (S/N = 3) 2.5 ng/mL< 10 ng/mL
LOQ (S/N = 10) 8.0 ng/mL< 25 ng/mL
Specificity: Isomer Resolution

A critical challenge in benzothiophene chemistry is distinguishing the 3-carboxylate from the 2-carboxylate isomer.

  • Ethyl 1-benzothiophene-2-carboxylate : Elutes slightly later due to higher conjugation and planarity (Retention Time ~11.2 min).

  • This compound : Elutes earlier (Retention Time ~10.8 min).

  • Resolution (

    
    ):  Typically > 1.5, allowing baseline separation.
    
Part 5: Troubleshooting & Optimization

Issue: Peak Tailing

  • Cause: Active sites in the inlet liner interacting with the sulfur heterocycle.

  • Solution: Use Ultra-Inert liners with wool to deactivate silanol groups. Ensure the column is trimmed regularly.

Issue: Carryover

  • Cause: High boiling point of the benzothiophene core (~220°C+) can lead to condensation in the transfer line.

  • Solution: Set the GC-MS transfer line temperature to 280°C (at least 20°C above the final column temperature).

Issue: Mass Spectral Interference

  • Cause: Co-elution with matrix hydrocarbons.

  • Solution: Switch from Scan mode to SIM mode targeting m/z 206 and 161. This filters out background noise from column bleed (m/z 207, 281).

References
  • Sertaconazole Synthesis Pathways

    • Reference: R. S. Dahiya et al., "Imidazole and Derivatives Drugs Synthesis: A Review," Current Organic Synthesis, 2022.
    • Source:

  • Benzothiophene Chemistry & Properties

    • Reference: "1-Benzothiophene-3-carboxylic acid - Physical Properties," PubChem, N
    • Source:

  • GC-MS Method for Sulfur Heterocycles

    • Reference: "Analysis of Gas Oil by GC/APCI FTMS," Bruker Applic
    • Source:

  • Palladium-Catalyzed Synthesis of Benzothiophene Esters

    • Reference: Gabriele, B. et al., "Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization," The Journal of Organic Chemistry, 2011.
    • Source:

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of Ethyl 1-benzothiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Ethyl 1-benzothiophene-3-carboxylate (CAS: 7311-95-7) is a sulfur-containing organic ester commonly used as a pharmacophore in drug discovery. While not classified as acutely toxic (P-list) under RCRA, its disposal requires strict adherence to protocols designed for sulfur-bearing organic waste . Improper incineration of this compound releases sulfur oxides (


), contributing to equipment corrosion and environmental acidification.

This guide provides a self-validating workflow to ensure compliance with EPA regulations and protection of laboratory infrastructure.

Physicochemical Profile for Disposal
PropertyValueOperational Implication
Physical State Solid (Crystalline)Requires solid waste segregation unless dissolved.
Flash Point >110°C (Predicted)Combustible but not Flammable (Class IIIB).
Water Solubility NegligibleDO NOT dispose of via sink/sewer.
Molecular Composition

Contains Sulfur .[1] Requires scrubbed incineration.
Reactivity StableAvoid strong oxidizers and strong bases (hydrolysis).

Hazard Identification & Assessment

Before handling waste, verify the hazard profile.[2] This compound acts primarily as an irritant and an environmental toxin.

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H411: Toxic to aquatic life with long-lasting effects.

Critical Control Point: Because of the H411 designation, any release into drains or waterways is a violation of the Clean Water Act and local environmental discharge permits.

Pre-Disposal Segregation & Packaging

Effective disposal starts at the bench. You must segregate this waste stream to prevent downstream chemical incompatibilities.

A. Segregation Logic
  • Sulfur Content: Label clearly as "Contains Sulfur" . Waste contractors often blend solvents for fuel blending; high sulfur content can disqualify a batch from standard cement kiln fuel blending due to emission limits.

  • Halogen Status: Unless mixed with chlorinated solvents (e.g., DCM), segregate as Non-Halogenated .

  • Incompatibilities:

    • Keep away from Oxidizers: Risk of exothermic sulfoxide/sulfone formation.

    • Keep away from Strong Bases: Risk of ester hydrolysis, generating ethanol and the parent carboxylic acid (which may have different solubility/toxicity profiles).

B. Container Selection
  • Solid Waste: High-density polyethylene (HDPE) wide-mouth jars.

  • Liquid Waste: Glass or HDPE carboys. Ensure caps are vented if there is any risk of residual reaction, though the pure compound is stable.

Disposal Workflows

The following decision matrix dictates the disposal path based on the physical state of the waste.

Experimental Protocol: Waste Stream Selection

Objective: Assign the correct waste profile to prevent cross-contamination.

  • Assess State: Is the material a pure solid or dissolved in solvent?

  • Check Solvents: If liquid, does the solvent contain halogens (DCM, Chloroform)?

  • Labeling: Apply hazardous waste label with full chemical name (no abbreviations).

Visualization: Waste Decision Tree

DisposalWorkflow Start Waste Generation StateCheck Physical State? Start->StateCheck SolidPath Solid / Pure Substance StateCheck->SolidPath Solid LiquidPath Solution / Mother Liquor StateCheck->LiquidPath Liquid SolidBin Solid Hazardous Waste (Tag: Sulfur-Containing) SolidPath->SolidBin SolventCheck Solvent Type? LiquidPath->SolventCheck Halogenated Halogenated Solvent (DCM, CHCl3) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated Solvent (EtOAc, Hexane, MeOH) SolventCheck->NonHalogenated No Halogens HaloBin Halogenated Waste Stream (High BTU Incineration) Halogenated->HaloBin NonHaloBin Non-Halogenated Organic (Fuel Blending/Incineration) NonHalogenated->NonHaloBin FinalDisp High-Temp Incineration (w/ Scrubber for SOx) SolidBin->FinalDisp HaloBin->FinalDisp NonHaloBin->FinalDisp

Figure 1: Decision matrix for segregating this compound waste streams.

Emergency Procedures: Spill Management

In the event of a benchtop spill, follow this containment protocol.

PPE Required: Nitrile gloves (double gloved recommended), safety goggles, lab coat.

  • Isolate: Evacuate the immediate area and alert nearby personnel.

  • Contain:

    • Solid Spill: Do not dry sweep if dust generation is likely. Use a scoop or dustpan dedicated to hazardous waste.

    • Liquid Spill: Dike the spill with vermiculite or spill pillows. Do not use combustible materials like paper towels for large volumes (>50mL).[4]

  • Decontaminate:

    • Clean the surface with a soap/water solution.[5]

    • Validation: Verify no oily residue remains.

  • Disposal: Place all absorbent materials and contaminated gloves into the Solid Hazardous Waste container.

Regulatory Compliance (RCRA)

While this compound is not explicitly listed on the EPA's P-list or U-list, it is regulated under the "Cradle-to-Grave" mandate.

  • Waste Characterization: If the waste exhibits ignitability (e.g., in acetone), it is D001 . If it is toxic per TCLP (unlikely for this specific ester but possible for heavy metal catalysts used in its synthesis), it carries a D-code .

  • Generator Status: Ensure the mass of this waste is logged towards your facility's Monthly Generation Rate to maintain VSQG or SQG status.

Final Directive: The ultimate destruction method must be incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility). The facility must be capable of scrubbing sulfur dioxide emissions.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 699464, Ethyl 2-amino-1-benzothiophene-3-carboxylate. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261. Retrieved from [Link]

  • National Research Council (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. Retrieved from [Link]

Sources

Navigating the Safe Handling of Ethyl 1-benzothiophene-3-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Guide for Researchers, Scientists, and Drug Development Professionals on the Safe Handling, Storage, and Disposal of Ethyl 1-benzothiophene-3-carboxylate.

As a Senior Application Scientist, it is my priority to equip fellow researchers with the critical information necessary for safe and effective laboratory work. This guide addresses the essential safety protocols for handling this compound, a compound that, while valuable in synthetic chemistry, requires careful management due to its potential hazards. The following information is synthesized from available safety data for structurally related compounds, providing a robust framework for risk mitigation in the absence of a specific Safety Data Sheet (SDS) for this exact molecule.

It is imperative to note that while a specific SDS for this compound was not located in publicly available databases, the safety precautions outlined below are based on established best practices for handling similar benzothiophene derivatives. These compounds are known to cause skin and eye irritation. Therefore, a cautious and proactive approach to safety is paramount.

Immediate Safety and Personal Protective Equipment (PPE)

When working with this compound, adherence to a strict PPE protocol is the first line of defense against potential exposure. The causality behind these recommendations lies in preventing contact with a substance that is anticipated to be an irritant.

Core PPE Requirements:

Protective EquipmentSpecifications and Rationale
Eye and Face Protection Wear tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards. This is crucial to prevent accidental splashes to the eyes, which can cause serious irritation.[1]
Hand Protection Chemical-resistant, impervious gloves must be worn. Always inspect gloves for integrity before use. Proper glove removal technique is essential to avoid skin contact. After handling, wash and dry hands thoroughly.
Skin and Body Protection A lab coat or other suitable protective clothing should be worn to prevent skin exposure.[2] In cases of potential splashing or significant exposure, fire/flame resistant and impervious clothing is recommended.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of aerosols or dust.[2] If ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1]
Operational Plan: Handling and Storage with Scientific Integrity

Proper handling and storage are not merely logistical exercises; they are integral to maintaining the stability of the compound and ensuring the safety of all laboratory personnel.

Step-by-Step Handling Protocol:

  • Work Area Preparation : Ensure your workspace, ideally a chemical fume hood, is clean and uncluttered. Have all necessary equipment and reagents readily accessible to minimize movement and potential spills.

  • Personal Protective Equipment : Don your complete PPE as outlined in the table above.

  • Chemical Handling : Handle this compound in a well-ventilated place.[2] Avoid contact with skin and eyes, and prevent the formation of dust and aerosols. Use non-sparking tools to prevent ignition sources.

  • Post-Handling : After use, ensure the container is tightly sealed. Decontaminate the work area and properly dispose of any contaminated materials. Remove and wash contaminated clothing.

Storage Protocol:

Store the container tightly closed in a dry, cool, and well-ventilated place.[2] Keep the compound away from incompatible materials such as strong oxidizing agents and bases.[1]

Emergency and Disposal Plan: A Self-Validating System

A robust emergency plan is a hallmark of a trustworthy and safe laboratory environment. In the event of an unforeseen incident, these steps should be followed immediately.

Emergency Procedures:

IncidentImmediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. If skin irritation persists, seek medical attention.[1]
Inhalation Move the person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention if symptoms occur.[1]
Ingestion Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Seek medical attention if symptoms occur.[1]
Spill Evacuate personnel to a safe area. Ensure adequate ventilation. Wear appropriate PPE. Prevent further leakage or spillage if safe to do so. Sweep up and shovel into suitable containers for disposal. Do not let the product enter drains.[1]

Disposal Plan:

The disposal of chemical waste must be handled with the utmost responsibility to protect the environment.

  • Chemical Disposal : The material should be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. Do not contaminate water, foodstuffs, feed, or seed by storage or disposal. Do not discharge to sewer systems.

  • Container Disposal : Containers can be triple rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill.

Below is a diagram illustrating the logical workflow for responding to a chemical spill of this compound, emphasizing immediate safety and containment.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_containment Containment & Cleanup cluster_disposal Disposal Evacuate Evacuate Area Alert Alert Colleagues & Supervisor Evacuate->Alert PPE Don Appropriate PPE Alert->PPE Ventilate Ensure Adequate Ventilation PPE->Ventilate Contain Contain Spill with Inert Material Ventilate->Contain Collect Collect Spilled Material Contain->Collect Package Package Waste in Labeled Container Collect->Package Dispose Dispose via Licensed Waste Handler Package->Dispose

Caption: Chemical Spill Response Workflow.

References

  • SAFETY DATA SHEETS. (2025, September 8).
  • SAFETY DATA SHEET - Fisher Scientific. (2009, February 23).
  • MATERIAL SAFETY DATA SHEET - Chemcia Scientific, LLC. (n.d.).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.